2,4,5-Trihydroxybutyrophenone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,4,5-trihydroxyphenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-2-3-7(11)6-4-9(13)10(14)5-8(6)12/h4-5,12-14H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUQARLMFOLRDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2026232 | |
| Record name | 2',4',5'-Trihydroxybutyrophenone | |
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Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow-tan solid; [HSDB] Slightly yellow powder; [MSDSonline], Solid | |
| Record name | 2,4,5-Trihydroxybutyrophenone | |
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| Record name | 1-(2,4,5-Trihydroxyphenyl)-1-butanone | |
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Solubility |
VERY SLIGHTLY SOL IN WATER; SOL IN ALC & PROPYLENE GLYCOL | |
| Record name | 2,4,5-TRIHYDROXYBUTYROPHENONE | |
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Color/Form |
YELLOW-TAN CRYSTALS | |
CAS No. |
1421-63-2 | |
| Record name | 2′,4′,5′-Trihydroxybutyrophenone | |
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| Record name | 2,4,5-Trihydroxybutyrophenone | |
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| Record name | 1-Butanone, 1-(2,4,5-trihydroxyphenyl)- | |
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| Record name | 2',4',5'-Trihydroxybutyrophenone | |
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| Record name | 2',4',5'-trihydroxybutyrophenone | |
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| Record name | 2,4,5-TRIHYDROXYBUTYROPHENONE | |
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| Record name | 2,4,5-TRIHYDROXYBUTYROPHENONE | |
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| Record name | 1-(2,4,5-Trihydroxyphenyl)-1-butanone | |
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Melting Point |
149-153 °C, 151 - 153 °C | |
| Record name | 2,4,5-TRIHYDROXYBUTYROPHENONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4288 | |
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| Record name | 1-(2,4,5-Trihydroxyphenyl)-1-butanone | |
| Source | Human Metabolome Database (HMDB) | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,4,5-Trihydroxybutyrophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the synthesis pathway for 2,4,5-Trihydroxybutyrophenone, a significant antioxidant compound. The primary synthesis route involves the condensation of 1,2,4-trihydroxybenzene with butyric acid, facilitated by a boron trifluoride catalyst. This process, a variation of the Friedel-Crafts acylation, provides a direct method for the preparation of this valuable compound.
Core Synthesis Pathway
The synthesis of this compound is achieved through the reaction of 1,2,4-trihydroxybenzene (also known as hydroxyhydroquinone) with butyric acid in the presence of boron trifluoride. The reaction proceeds at elevated temperatures, leading to the formation of the desired product, which can then be isolated and purified.
Below is a logical diagram illustrating the synthesis pathway:
Quantitative Data Summary
The following table summarizes the key quantitative data from the synthesis process as described in U.S. Patent 2,824,139.
| Parameter | Value |
| Reactants | |
| 1,2,4-Trihydroxybenzene | 126 parts (1 mole) |
| Butyric Acid | 88 parts (1 mole) |
| Boron Trifluoride | 10 parts |
| Reaction Conditions | |
| Temperature | 115-120 °C |
| Reaction Time | 3 hours |
| Product Information | |
| Crude Yield | 176 parts (90% of theoretical) |
| Recrystallized Yield | 157 parts (80% of theoretical) |
| Melting Point | 148-149 °C |
| Appearance | Tan-colored crystalline solid |
Experimental Protocol
The following detailed experimental protocol is adapted from U.S. Patent 2,824,139.
Materials:
-
1,2,4-Trihydroxybenzene (126 parts by weight)
-
Butyric acid (88 parts by weight)
-
Boron trifluoride gas
-
Benzene (for recrystallization)
-
Activated carbon
Procedure:
-
Reaction Setup: A mixture of 126 parts of 1,2,4-trihydroxybenzene and 88 parts of butyric acid is placed in a reaction vessel equipped for heating and gas introduction.
-
Catalyst Introduction: A stream of boron trifluoride gas is passed through the reaction mixture until approximately 10 parts of the gas have been absorbed.
-
Reaction: The reaction mixture is heated to a temperature of 115-120°C and maintained at this temperature for 3 hours.
-
Isolation of Crude Product: After the reaction period, the mixture is cooled. The crude this compound is then isolated. The crude yield is approximately 176 parts.
-
Purification: The crude product is purified by recrystallization from benzene. The use of activated carbon during recrystallization can aid in decolorizing the product.
-
Final Product: The recrystallized product, pure this compound, is obtained as a tan-colored crystalline solid with a melting point of 148-149°C. The final yield after purification is approximately 157 parts.
This guide provides a comprehensive overview of the synthesis of this compound, offering valuable information for researchers and professionals in the fields of chemistry and drug development. The provided protocol, based on established patent literature, outlines a clear and effective method for the preparation of this antioxidant compound.
An In-Depth Technical Guide on the Core Mechanism of Action of 2,4,5-Trihydroxybutyrophenone as an Antioxidant
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,5-Trihydroxybutyrophenone (THBP) is a synthetic phenolic compound recognized for its antioxidant properties and its application as a food additive. This technical guide delineates the core mechanisms through which THBP is theorized to exert its antioxidant effects, focusing on its capacity for free radical scavenging and its potential influence on cellular antioxidant pathways. While direct experimental quantitative data on THBP is limited in publicly available literature, this document provides a comprehensive overview based on theoretical chemical principles, its structural similarity to other well-researched phenolic antioxidants, and standardized methodologies for its potential evaluation. This guide offers detailed experimental protocols for key antioxidant assays, discusses potential interactions with pivotal signaling pathways such as Nrf2 and MAPK, and presents data in a structured format to facilitate future research and comparison.
Introduction
This compound (THBP) is a phenolic compound that has been utilized as an antioxidant in various commercial applications, including food preservation.[1] Its chemical structure, characterized by a butyrophenone (B1668137) backbone with three hydroxyl groups on the phenyl ring, suggests a strong potential for antioxidant activity. The presence of these hydroxyl groups is critical to its function, as they can donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS) and other free radicals, thus preventing oxidative damage to cellular components.
This guide explores the fundamental mechanisms of THBP's antioxidant action, which are presumed to be rooted in its ability to directly scavenge free radicals. Theoretical studies, particularly those employing density functional theory (DFT), have elucidated the probable pathways for this activity, including Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET).[2] Furthermore, based on the established behavior of other phenolic compounds, it is hypothesized that THBP may also exert its antioxidant effects indirectly by modulating cellular signaling pathways that control the expression of endogenous antioxidant enzymes.
Theoretical Mechanisms of Free Radical Scavenging
The antioxidant activity of phenolic compounds like THBP is primarily attributed to their ability to interrupt the chain reactions of free radicals. This is achieved through several key mechanisms:
-
Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing the radical and forming a stable antioxidant radical (ArO•). The thermodynamic feasibility of this process is related to the bond dissociation enthalpy (BDE) of the phenolic O-H bond.[2]
-
Single Electron Transfer followed by Proton Transfer (SET-PT): This two-step process begins with the transfer of an electron from the antioxidant to the free radical, forming a radical cation (ArOH•+) and an anion (R-). The radical cation then deprotonates to yield a more stable antioxidant radical.[2]
-
Sequential Proton Loss Electron Transfer (SPLET): In this mechanism, the antioxidant first deprotonates to form an anion (ArO-), which then donates an electron to the free radical. This pathway is particularly relevant in polar solvents.[2]
Theoretical calculations suggest that for this compound, the free radical scavenging reaction may occur preferentially at the 5-OH position, followed by the 4-OH position.[2]
Caption: Figure 1: Theoretical Free Radical Scavenging Mechanisms of THBP.
Quantitative Analysis of Antioxidant Activity
To empirically determine the antioxidant capacity of THBP, a series of in vitro assays are typically employed. The following tables are presented as templates for the expected quantitative data that would be generated from such studies.
Table 1: Free Radical Scavenging Activity of this compound (Template)
| Assay | IC50 (µg/mL) of THBP | IC50 (µg/mL) of Positive Control (e.g., Trolox) |
| DPPH Radical Scavenging | Data to be determined | Data to be determined |
| ABTS Radical Scavenging | Data to be determined | Data to be determined |
| Hydroxyl Radical Scavenging | Data to be determined | Data to be determined |
| Superoxide (B77818) Radical Scavenging | Data to be determined | Data to be determined |
IC50: The concentration of the substance required to scavenge 50% of the initial free radicals.
Table 2: Effect of this compound on Antioxidant Enzyme Activity (Template)
| Enzyme | Basal Activity (U/mg protein) | Activity with THBP (U/mg protein) | % Change |
| Superoxide Dismutase (SOD) | Data to be determined | Data to be determined | Data to be determined |
| Catalase (CAT) | Data to be determined | Data to be determined | Data to be determined |
| Glutathione (B108866) Peroxidase (GPx) | Data to be determined | Data to be determined | Data to be determined |
Enzyme activity would be measured in cell lysates or tissue homogenates treated with THBP.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the in vitro antioxidant capacity of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store in the dark.
-
Prepare a stock solution of THBP in methanol.
-
Prepare a series of dilutions of THBP from the stock solution.
-
A positive control, such as Trolox or ascorbic acid, should be prepared in the same manner.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the THBP dilutions to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of THBP.
-
Caption: Figure 2: DPPH Assay Workflow.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color with maximum absorbance at 734 nm. Antioxidants that can donate an electron or hydrogen atom will reduce the ABTS•+, leading to a decrease in absorbance.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM solution of ABTS in water.
-
Prepare a 2.45 mM solution of potassium persulfate in water.
-
Mix the ABTS and potassium persulfate solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution and serial dilutions of THBP and a positive control.
-
-
Assay Procedure:
-
Add 20 µL of the THBP dilutions to a 96-well microplate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Determine the IC50 value from the concentration-inhibition curve.
-
Superoxide Dismutase (SOD) Activity Assay
Principle: This assay measures the ability of SOD to inhibit the reduction of a detector molecule (e.g., nitroblue tetrazolium, NBT) by superoxide radicals generated by a xanthine (B1682287)/xanthine oxidase system.
Protocol:
-
Sample Preparation:
-
Prepare cell lysates or tissue homogenates in an appropriate buffer.
-
Determine the protein concentration of each sample.
-
-
Assay Procedure:
-
In a 96-well plate, add the sample, xanthine solution, and NBT solution.
-
Initiate the reaction by adding xanthine oxidase.
-
Incubate at room temperature for 20 minutes.
-
Measure the absorbance at a wavelength specific to the reduced detector molecule (e.g., 560 nm for formazan).
-
-
Calculation:
-
The SOD activity is calculated based on the degree of inhibition of the reaction and is typically expressed as units of SOD per milligram of protein.
-
Catalase (CAT) Activity Assay
Principle: Catalase catalyzes the decomposition of hydrogen peroxide (H2O2) into water and oxygen. The activity can be measured by monitoring the decrease in H2O2 concentration over time, which can be followed by measuring the absorbance at 240 nm.
Protocol:
-
Sample Preparation: As described for the SOD assay.
-
Assay Procedure:
-
In a UV-transparent cuvette or 96-well plate, add the sample to a phosphate (B84403) buffer.
-
Initiate the reaction by adding a known concentration of H2O2.
-
Immediately monitor the decrease in absorbance at 240 nm for a set period.
-
-
Calculation:
-
The rate of H2O2 decomposition is proportional to the catalase activity, which is calculated using the molar extinction coefficient of H2O2.
-
Glutathione Peroxidase (GPx) Activity Assay
Principle: GPx catalyzes the reduction of an organic hydroperoxide by reduced glutathione (GSH), which is converted to its oxidized form (GSSG). The GSSG is then reduced back to GSH by glutathione reductase (GR) with the concomitant oxidation of NADPH to NADP+. The decrease in NADPH concentration is monitored at 340 nm.
Protocol:
-
Sample Preparation: As described for the SOD assay.
-
Assay Procedure:
-
In a 96-well plate, combine the sample, glutathione, glutathione reductase, and NADPH.
-
Initiate the reaction by adding the hydroperoxide substrate (e.g., tert-butyl hydroperoxide).
-
Monitor the decrease in absorbance at 340 nm.
-
-
Calculation:
-
The GPx activity is proportional to the rate of NADPH consumption and is calculated using the molar extinction coefficient of NADPH.
-
Potential Modulation of Cellular Signaling Pathways
Phenolic antioxidants can influence cellular redox status not only by direct radical scavenging but also by modulating signaling pathways that regulate the expression of antioxidant enzymes and other cytoprotective proteins.
The Keap1-Nrf2 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds and ROS can modify cysteine residues on Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding phase II detoxification enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis. It is plausible that THBP, or its oxidation products, could act as an electrophile and activate the Nrf2 pathway.
Caption: Figure 3: Hypothesized Nrf2 Activation by THBP.
Mitogen-Activated Protein Kinase (MAPK) Pathways
The MAPK signaling pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are involved in a wide range of cellular processes, including the response to oxidative stress. ROS can activate these pathways, which can have both pro-survival and pro-apoptotic consequences.[3] Some polyphenols have been shown to modulate MAPK signaling, thereby influencing the cellular response to oxidative stress. For instance, activation of the ERK pathway can lead to the activation of Nrf2.[3] The potential for THBP to influence MAPK signaling remains an area for future investigation.
Caption: Figure 4: Potential Modulation of MAPK Pathways by THBP.
Conclusion
This compound possesses a chemical structure that is highly conducive to antioxidant activity, primarily through direct free radical scavenging via mechanisms such as HAT, SET-PT, and SPLET. While robust experimental data quantifying its efficacy and exploring its cellular effects are not extensively available, this guide provides the theoretical framework and detailed experimental protocols necessary for such investigations. Future research should focus on obtaining quantitative data for THBP's antioxidant capacity and elucidating its potential to modulate key cellular signaling pathways involved in the oxidative stress response. Such studies will be invaluable for a more complete understanding of its mechanism of action and for expanding its potential applications in pharmacology and drug development.
References
- 1. 2',4',5'-Trihydroxybutyrophenone | C10H12O4 | CID 15008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Proteomics and Functional Characterization Reveal That Glutathione Peroxidases Act as Important Antioxidant Regulators in Mulberry Response to Drought Stress - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,4,5-Trihydroxybutyrophenone: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,5-Trihydroxybutyrophenone (THBP) is a synthetic phenolic compound recognized for its antioxidant properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential biological activities of THBP. This document details plausible synthetic routes, standardized experimental protocols for antioxidant capacity assessment, and an analysis of its spectroscopic data. Furthermore, a hypothesized signaling pathway through which THBP may exert its antioxidant effects is presented, providing a foundation for future research in drug development and cellular biology.
Chemical Structure and Properties
This compound, with the IUPAC name 1-(2,4,5-trihydroxyphenyl)butan-1-one, is an aromatic ketone characterized by a butyrophenone (B1668137) core substituted with three hydroxyl groups on the phenyl ring.[1] These hydroxyl groups are critical to its antioxidant activity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 1-(2,4,5-trihydroxyphenyl)butan-1-one | [1] |
| Synonyms | THBP, 2',4',5'-Trihydroxybutyrophenone | [1] |
| Molecular Formula | C₁₀H₁₂O₄ | [2] |
| Molecular Weight | 196.20 g/mol | [2] |
| Appearance | Yellow-tan crystals | [2] |
| Melting Point | 149-153 °C | [2] |
| Boiling Point | 293.08 °C (estimated) | [2] |
| Solubility | Very slightly soluble in water; Soluble in alcohol and propylene (B89431) glycol | [2] |
| pKa | 7.72 ± 0.25 (Predicted) | [2] |
| LogP | 1.872 (estimated) | [2] |
| CAS Number | 1421-63-2 | [1] |
Synthesis
A plausible and common method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2,4-trihydroxybenzene (hydroxyquinol). This reaction involves the introduction of a butyryl group onto the aromatic ring using butyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Proposed Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
1,2,4-Trihydroxybenzene (hydroxyquinol)
-
Butyryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry nitrobenzene (B124822) (solvent)
-
Ice bath
-
Hydrochloric acid (HCl), dilute
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer, suspend anhydrous aluminum chloride in dry nitrobenzene under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath with continuous stirring.
-
Slowly add butyryl chloride to the cooled suspension.
-
In a separate beaker, dissolve 1,2,4-trihydroxybenzene in dry nitrobenzene.
-
Add the 1,2,4-trihydroxybenzene solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and dilute hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and again with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent (nitrobenzene) under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as yellow-tan crystals.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy
Expected ¹H NMR Chemical Shifts:
-
Aromatic Protons: Signals for the two protons on the phenyl ring are expected in the aromatic region (δ 6.0-7.5 ppm). Due to the electron-donating nature of the hydroxyl groups, these protons would be relatively upfield. Their splitting pattern will depend on their coupling with each other.
-
Alkyl Chain Protons: The butyryl chain will show characteristic signals: a triplet for the terminal methyl group (CH₃) around δ 0.9-1.0 ppm, a sextet for the adjacent methylene (B1212753) group (-CH₂-) around δ 1.6-1.8 ppm, and a triplet for the methylene group alpha to the carbonyl (-CH₂-CO) around δ 2.8-3.0 ppm.
-
Hydroxyl Protons: The phenolic hydroxyl protons will appear as broad singlets, and their chemical shift will be highly dependent on the solvent and concentration.
Expected ¹³C NMR Chemical Shifts:
-
Carbonyl Carbon: The ketone carbonyl carbon will have a characteristic downfield signal in the range of δ 195-210 ppm.
-
Aromatic Carbons: The six carbons of the phenyl ring will appear in the aromatic region (δ 110-160 ppm). The carbons bearing the hydroxyl groups will be the most downfield in this region.
-
Alkyl Chain Carbons: The carbons of the butyryl chain will appear in the upfield region (δ 10-40 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
Expected Characteristic Absorption Bands:
-
O-H Stretching: A broad band in the region of 3500-3200 cm⁻¹ corresponding to the stretching vibrations of the phenolic hydroxyl groups.
-
C-H Stretching (Aromatic): Weak to medium bands just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹).
-
C-H Stretching (Aliphatic): Medium to strong bands just below 3000 cm⁻¹ (around 2960-2850 cm⁻¹).
-
C=O Stretching: A strong, sharp absorption band in the region of 1630-1680 cm⁻¹ characteristic of an aryl ketone. Conjugation with the aromatic ring lowers the frequency compared to a simple alkyl ketone.
-
C=C Stretching (Aromatic): Medium to weak bands in the 1600-1450 cm⁻¹ region.
-
C-O Stretching: Bands in the 1260-1000 cm⁻¹ region corresponding to the C-O stretching of the phenol (B47542) groups.
Mass Spectrometry (MS)
Expected Fragmentation Pattern:
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 196.20).
-
Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the butyryl chain, leading to a fragment corresponding to the trihydroxyphenyl acylium ion. Another alpha-cleavage could result in the loss of the propyl group.
-
McLafferty Rearrangement: For butyrophenones, a characteristic McLafferty rearrangement can occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule (propene in this case).
Antioxidant Activity
The antioxidant properties of this compound are attributed to the hydrogen-donating ability of its phenolic hydroxyl groups, which can stabilize free radicals. The antioxidant capacity can be evaluated using various in vitro assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, DPPH-H, which is pale yellow. The degree of discoloration, measured spectrophotometrically, indicates the radical scavenging potential of the antioxidant.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727). Store in the dark at 4 °C.
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the THBP stock solution to obtain a range of concentrations.
-
A standard antioxidant, such as Ascorbic Acid or Trolox, should be prepared similarly.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume (e.g., 100 µL) of each THBP dilution.
-
Add an equal volume (e.g., 100 µL) of the DPPH working solution to each well.
-
Prepare a blank well containing methanol and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The ABTS•⁺ has a blue-green color, and its reduction by an antioxidant leads to decolorization, which is monitored spectrophotometrically.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•⁺) solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Before use, dilute the ABTS•⁺ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of this compound and a standard antioxidant (e.g., Trolox).
-
-
Assay Procedure:
-
Add a small volume of the THBP dilutions (e.g., 10 µL) to a larger volume of the diluted ABTS•⁺ solution (e.g., 190 µL) in a 96-well plate.
-
Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Potential Modulation of Cellular Signaling Pathways
While direct experimental evidence for the effects of this compound on specific cellular signaling pathways is currently lacking in the scientific literature, its structural features as a phenolic antioxidant suggest potential interactions with pathways sensitive to redox state. Oxidative stress is known to activate pro-inflammatory and pro-apoptotic signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. It is hypothesized that by scavenging reactive oxygen species (ROS), this compound could indirectly inhibit the activation of these pathways.
Hypothesized Mechanism of Action on Oxidative Stress-Induced Signaling
Cellular stressors, including an overproduction of ROS, can lead to the activation of upstream kinases that initiate the MAPK signaling cascade (including p38, JNK, and ERK) and the degradation of IκB, which allows for the nuclear translocation of NF-κB. These transcription factors then promote the expression of genes involved in inflammation and apoptosis. By reducing the cellular levels of ROS, this compound may prevent the initial activation of these pathways, thereby exerting a protective effect.
Conclusion and Future Directions
This compound is a phenolic compound with established antioxidant properties, though comprehensive data on its biological activities and mechanisms of action are still emerging. This guide has summarized its known chemical and physical properties, proposed a synthetic route, and outlined standard protocols for assessing its antioxidant capacity. While direct evidence is lacking, its structure suggests a potential role in modulating oxidative stress-related signaling pathways, such as MAPK and NF-κB.
Future research should focus on:
-
Detailed Synthesis and Characterization: Elucidation and publication of a detailed, optimized synthesis protocol and complete, assigned spectroscopic data (¹H NMR, ¹³C NMR, MS, FTIR).
-
Quantitative Antioxidant Activity: Systematic evaluation of its antioxidant capacity using a panel of assays to determine IC₅₀ and TEAC values.
-
In Vitro and In Vivo Biological Studies: Investigation of its effects on cellular models of oxidative stress to confirm its protective effects and to identify the specific signaling pathways it modulates.
-
Pharmacokinetic and Toxicological Profiling: Assessment of its absorption, distribution, metabolism, excretion, and toxicity to determine its potential as a therapeutic agent.
Addressing these research gaps will be crucial in fully understanding the therapeutic potential of this compound.
References
Solubility Profile of 2,4,5-Trihydroxybutyrophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,4,5-Trihydroxybutyrophenone (THBP), a compound of interest for its antioxidant properties. Understanding the solubility of THBP is critical for its application in various formulations, including pharmaceuticals and food additives. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Core Topic: Solubility of this compound
This compound is a synthetic phenolic compound recognized for its antioxidant capabilities. Its efficacy in various applications is fundamentally linked to its solubility in different solvent systems. This guide delves into its solubility profile, providing both qualitative and quantitative data to aid in formulation development and experimental design.
Quantitative Solubility Data
The solubility of this compound has been characterized in several common solvents. The available data, though limited, provides a foundational understanding of its behavior in aqueous and organic media.
| Solvent | Solubility | Temperature (°C) | Source |
| Water | Very Slightly Soluble[1][2][3] | Not Specified | Multiple Sources |
| Water | 2.34 g/L (Predicted) | 25 | FooDB |
| Alcohol | Soluble[1][2][3] | Not Specified | Multiple Sources |
| Propylene (B89431) Glycol | Soluble[1][2][3] | Not Specified | Multiple Sources |
Note: The predicted aqueous solubility value should be considered an estimation and may require experimental verification for precise applications.
Experimental Protocols for Solubility Determination
The following protocols describe standard methods for determining the solubility of a solid organic compound like this compound. These methods can be adapted to various solvents and temperature conditions.
Method 1: Qualitative Solubility Assessment
This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, propylene glycol, diethyl ether)
-
Small test tubes
-
Spatula
-
Vortex mixer (optional)
Procedure:
-
Place approximately 25 mg of this compound into a small test tube.
-
Add 0.75 mL of the selected solvent to the test tube in small portions.
-
After each addition, vigorously shake or vortex the test tube for at least 60 seconds.
-
Observe the mixture. If the solid completely dissolves, it is considered soluble. If some solid remains, it is partially soluble or insoluble.
-
Record the observations. For a more detailed assessment, the amount of solvent required to dissolve the solute can be quantified.
Method 2: Quantitative Solubility Determination (Shake-Flask Method)
This widely used method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
High-purity solvent of interest
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The presence of undissolved solid is crucial to ensure saturation.
-
Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours).
-
After reaching equilibrium, allow the mixture to stand undisturbed at the set temperature to allow the excess solid to settle.
-
Centrifuge the suspension to further separate the undissolved solid from the saturated solution.
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculate the original solubility in units such as g/L or mg/mL.
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in determining the solubility of an organic compound.
Caption: Experimental workflow for quantitative solubility determination.
This guide provides essential information on the solubility of this compound for scientific and drug development applications. The provided protocols and workflow diagram offer a practical framework for experimental solubility studies.
References
2,4,5-Trihydroxybutyrophenone discovery and history of use.
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,5-Trihydroxybutyrophenone (THBP) is a synthetic phenolic compound recognized for its antioxidant properties. This technical guide provides a comprehensive overview of THBP, including its discovery, history of use, synthesis, and known mechanisms of action. While specific quantitative data on its antioxidant efficacy and detailed cellular signaling pathways remain areas for further investigation, this document consolidates the available scientific knowledge to support future research and development efforts.
Introduction
This compound (THBP), a synthetic aromatic ketone, has been noted for its capacity to scavenge free radicals.[1] As a phenolic compound, its antioxidant activity is attributed to the hydroxyl groups attached to the aromatic ring, which can donate a hydrogen atom to stabilize reactive oxygen species.[1] This guide delves into the technical aspects of THBP, offering a resource for professionals in the fields of chemistry, pharmacology, and drug development.
Discovery and History of Use
While the precise details of the initial discovery of this compound are not extensively documented in readily available literature, it is understood to be a synthetic compound. Historical data indicates that THBP was cleared for use as a food additive in the United States in 1963.[2] It was primarily utilized as an antioxidant in fats and oils to prevent spoilage.[3]
Despite its effectiveness as an antioxidant, THBP did not achieve significant commercial success. This was largely due to two main drawbacks: a lack of "carry-through" effectiveness in baked and fried foods and a tendency to cause discoloration in the presence of iron salts.[2] Consequently, its use in the food industry has been limited. Today, it is primarily used in non-food applications, such as an antioxidant for polyolefins and paraffin (B1166041) waxes.[3]
Table 1: Historical Timeline of this compound
| Year | Milestone | Reference(s) |
| 1963 | Cleared for use as a food additive in the USA. | [2] |
| Present | Primarily used as an antioxidant in non-food applications (e.g., polymers, waxes). | [3] |
Physicochemical Properties
Understanding the physical and chemical properties of THBP is essential for its application in research and development.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₁₀H₁₂O₄ | [4] |
| Molecular Weight | 196.20 g/mol | [4] |
| Appearance | Yellow-tan solid/crystals | [3] |
| Melting Point | 149-153 °C | [2] |
| Solubility | Very slightly soluble in water; soluble in alcohol and propylene (B89431) glycol. | [2] |
| CAS Number | 1421-63-2 | [2] |
Synthesis of this compound
The synthesis of this compound is not extensively detailed in the available literature. However, based on its chemical structure, a plausible and common method for its preparation is the Friedel-Crafts acylation of 1,2,4-trihydroxybenzene (hydroxyquinol) with butyryl chloride or butyric anhydride (B1165640) in the presence of a Lewis acid catalyst.
Proposed Experimental Protocol: Friedel-Crafts Acylation
This protocol is a generalized procedure based on established Friedel-Crafts acylation reactions for phenolic compounds. Optimization of reaction conditions (e.g., temperature, reaction time, and catalyst concentration) would be necessary to achieve high yields and purity.
Materials:
-
1,2,4-Trihydroxybenzene (Hydroxyquinol)
-
Butyryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous nitrobenzene (B124822) (or another suitable solvent)
-
Hydrochloric acid (HCl), dilute
-
Dichloromethane (B109758) (DCM) or diethyl ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a drying tube, and a dropping funnel, suspend anhydrous aluminum chloride in anhydrous nitrobenzene under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: Cool the suspension in an ice bath. Slowly add butyryl chloride to the stirred suspension. After the addition is complete, add a solution of 1,2,4-trihydroxybenzene in anhydrous nitrobenzene dropwise from the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or gently heat to 50-60°C to ensure the completion of the reaction. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and slowly pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. The product can be extracted with a suitable organic solvent such as dichloromethane or diethyl ether. Separate the organic layer.
-
Washing and Drying: Wash the organic layer sequentially with dilute hydrochloric acid, water, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.
Antioxidant Mechanism of Action
The antioxidant activity of phenolic compounds like THBP is primarily due to their ability to donate a hydrogen atom from one of their hydroxyl groups to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, making it less reactive than the initial free radical. Theoretical studies suggest that the antioxidant action of THBP can proceed through three main pathways.[1]
-
Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) directly donates a hydrogen atom to a free radical (R•) to form a stable molecule (RH) and a phenoxyl radical (ArO•).
-
Sequential Proton Loss Electron Transfer (SPLET): This pathway involves the deprotonation of the phenol (B47542) to form a phenoxide anion (ArO⁻), which then donates an electron to the free radical.
-
Single Electron Transfer-Proton Transfer (SETPT): In this mechanism, an electron is first transferred from the phenol to the free radical, forming a radical cation (ArOH•⁺), which then deprotonates to yield the phenoxyl radical.
The predominant mechanism can depend on factors such as the solvent and the nature of the free radical.
References
An In-depth Technical Guide to the Spectroscopic Data of 2,4,5-Trihydroxybutyrophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,5-Trihydroxybutyrophenone (THBP), a synthetic phenolic compound known for its antioxidant properties.[1][2][3] The following sections detail its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data, along with generalized experimental protocols for these analytical techniques.
Compound Information
Mass Spectrometry (MS) Data
Mass spectrometry analysis of this compound provides crucial information about its molecular weight and fragmentation pattern, aiding in its identification and structural elucidation.
Table 1: GC-MS Fragmentation Data
| m/z (Mass-to-Charge Ratio) | Interpretation |
| 196 | Molecular Ion [M]⁺ |
| 153 | Base Peak |
| 154 | Fragment Ion |
| 69 | Fragment Ion |
Data sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center as presented on PubChem.[4]
Table 2: MS/MS Fragmentation Data (Positive Ion Mode)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Relative Abundance |
| [M+H]⁺ | 138.0675 | 100 |
| 154.0625 | 75.49 | |
| 169.0859 | 69.75 | |
| 182.0574 | 14.59 | |
| 197.0813 | 13.77 |
Data sourced from the Human Metabolome Database (HMDB) as presented on PubChem.[4]
Infrared (IR) Spectroscopy Data
Infrared spectroscopy identifies the functional groups present in this compound based on the absorption of infrared radiation. The spectrum is characterized by absorptions corresponding to hydroxyl, carbonyl, and aromatic C-H bonds.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3500-3200 | Strong, Broad | O-H Stretch | Phenolic -OH |
| 3100-3000 | Medium | C-H Stretch | Aromatic C-H |
| 3000-2850 | Medium | C-H Stretch | Aliphatic C-H |
| 1760-1665 | Strong | C=O Stretch | Ketone |
| 1600-1585 | Medium | C-C Stretch (in-ring) | Aromatic Ring |
| 1500-1400 | Medium | C-C Stretch (in-ring) | Aromatic Ring |
| 1320-1000 | Strong | C-O Stretch | Phenol |
Interpretation based on the IR spectrum from the Coblentz Society's collection available on the NIST WebBook and general IR absorption tables.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
While ¹H and ¹³C NMR spectra for this compound are indexed in spectral databases such as SpectraBase, the specific chemical shifts and coupling constants are not publicly available without a subscription.[4][7] However, expected chemical shift ranges can be predicted based on the molecular structure.
Table 4: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic C-H | 6.5 - 7.5 | Singlet / Doublet |
| Phenolic O-H | 4.0 - 8.0 | Broad Singlet |
| α-CH₂ | 2.8 - 3.2 | Triplet |
| β-CH₂ | 1.6 - 1.9 | Sextet |
| γ-CH₃ | 0.9 - 1.1 | Triplet |
Table 5: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 195 - 205 |
| Aromatic C-O | 140 - 160 |
| Aromatic C-H / C-C | 110 - 130 |
| α-CH₂ | 35 - 45 |
| β-CH₂ | 15 - 25 |
| γ-CH₃ | 10 - 15 |
Predicted ranges are based on standard chemical shift tables for similar functional groups.
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments cited.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol (B129727) or ethyl acetate.
-
Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet, which is heated to ensure rapid vaporization of the sample.
-
Gas Chromatography: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The separation of components is based on their boiling points and interactions with the stationary phase of the column.
-
Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer.
-
Ionization: Electron ionization (EI) is commonly used, where the sample molecules are bombarded with a high-energy electron beam, leading to the formation of a molecular ion and various fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of solid this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
The mixture is then placed into a pellet die and pressed under high pressure to form a transparent pellet.
-
-
Background Spectrum: A background spectrum of the empty sample holder or a pure KBr pellet is recorded to account for atmospheric and instrumental interferences.
-
Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder of the FTIR instrument.
-
Data Acquisition: The sample is irradiated with a broad range of infrared frequencies, and the transmitted radiation is measured by a detector. An interferometer is used to modulate the infrared radiation, and a Fourier transform is applied to the resulting interferogram to obtain the infrared spectrum.
-
Data Analysis: The resulting spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify the characteristic absorption bands of the functional groups in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.
-
Instrument Setup: The NMR tube is placed in the probe of the NMR spectrometer, which is situated within a strong magnetic field. The instrument is tuned and shimmed to optimize the homogeneity of the magnetic field.
-
Data Acquisition (¹H NMR): A radiofrequency pulse is applied to the sample, exciting the ¹H nuclei. As the nuclei relax back to their ground state, they emit a signal (Free Induction Decay or FID), which is detected.
-
Data Acquisition (¹³C NMR): A similar process is used for ¹³C NMR, although it often requires a larger number of scans due to the lower natural abundance of the ¹³C isotope. Proton decoupling is typically employed to simplify the spectrum.
-
Data Processing: The FID is converted into a spectrum using a Fourier transform. The resulting spectrum is phased and baseline-corrected.
-
Spectral Analysis: The chemical shifts (δ) of the peaks are measured relative to the reference standard. The integration of the peaks in the ¹H NMR spectrum provides the relative number of protons, and the splitting patterns (multiplicity) give information about neighboring protons.
Visualizations
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Simplified antioxidant mechanism of this compound via HAT.
References
- 1. researchgate.net [researchgate.net]
- 2. 2',4',5'-Trihydroxybutyrophenone Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 4. 2',4',5'-Trihydroxybutyrophenone | C10H12O4 | CID 15008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2',4',5'-Trihydroxybutyrophenone | C10H12O4 | CID 15008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Butanone, 1-(2,4,5-trihydroxyphenyl)- [webbook.nist.gov]
- 7. spectrabase.com [spectrabase.com]
Quantum Chemical Studies of 2,4,5-Trihydroxybutyrophenone: A Technical Guide to Its Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,5-Trihydroxybutyrophenone (THBP) is a synthetic phenolic compound recognized for its antioxidant properties, making it a molecule of significant interest in the food preservation and pharmaceutical industries. Its efficacy as an antioxidant is attributed to its molecular structure, featuring multiple hydroxyl groups on the phenyl ring. This technical guide delves into the quantum chemical studies that elucidate the electronic structure, reactivity, and antioxidant mechanisms of THBP. By employing Density Functional Theory (DFT), researchers have systematically investigated its behavior, providing insights crucial for drug development and the design of novel antioxidant agents. This document summarizes the core computational methodologies, key findings, and theoretical principles underpinning the antioxidant capacity of THBP.
Introduction
This compound (THBP), with the chemical formula C₁₀H₁₂O₄, is an aromatic ketone used as an antioxidant in foods, fats, and oils to prevent oxidative degradation.[1][2][3] Its structure, characterized by a butyrophenone (B1668137) core with three hydroxyl groups on the phenyl ring, is pivotal to its function.[1][4] The arrangement of these hydroxyl groups facilitates the donation of hydrogen atoms or electrons to neutralize free radicals, thereby inhibiting oxidative chain reactions.[5]
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for understanding the antioxidant activity of phenolic compounds at a molecular level.[6][7] These computational methods allow for the detailed analysis of molecular geometry, electronic properties, and reaction energetics, offering a predictive framework for assessing antioxidant potential without extensive experimental work. Recent theoretical investigations have provided a systematic analysis of THBP, comparing its properties to well-known antioxidants like gallic acid to benchmark its efficacy.[5]
This guide provides a technical overview of the computational approaches used to study THBP, focusing on the analysis of its frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and the thermodynamic viability of different antioxidant reaction pathways.
Computational Methodology
The primary computational approach for investigating THBP is Density Functional Theory (DFT), a robust method for calculating the electronic structure of molecules.[8][9]
Geometry Optimization and Vibrational Analysis
The first step in a typical computational study involves optimizing the molecular geometry of THBP to find its most stable conformation (lowest energy state). This is commonly performed using a specific combination of a functional and a basis set.
-
Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is frequently employed. It combines the accuracy of Hartree-Fock theory with the computational efficiency of DFT, providing reliable results for organic molecules.[5]
-
Basis Set: The 6-311G++(d,p) basis set is often used. This is a triple-zeta basis set that provides a flexible and accurate description of the electron distribution. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing non-covalent interactions and anions, while (d,p) adds polarization functions to allow for non-spherical electron density distribution.[5]
Following optimization, a vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[10]
Solvent Effects
The antioxidant activity of THBP is often evaluated in different media. Computational models can simulate solvent effects using methods like the Polarizable Continuum Model (PCM). Studies on THBP have considered its behavior in the gas phase, water, and methanol (B129727) to understand how polarity influences its antioxidant mechanisms.[5]
Key Quantum Chemical Analyses and Findings
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.
-
HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron-donating capacity, which is a key trait for antioxidants that work via electron transfer mechanisms. For phenolic compounds, the HOMO is typically localized on the phenyl ring and hydroxyl groups.[11]
-
LUMO: Represents the ability of a molecule to accept electrons.
-
HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a measure of molecular stability and reactivity. A smaller energy gap implies that the molecule is more easily polarizable and more reactive, suggesting a higher potential for antioxidant activity.[5]
Theoretical studies indicate that a small HOMO-LUMO gap in molecules like THBP facilitates electron transfer, promoting its function in neutralizing free radicals.[5]
Table 1: Illustrative Frontier Orbital Energies for THBP (Note: The following values are illustrative placeholders based on typical DFT results for phenolic antioxidants, as the specific data from the primary research article is not publicly available.)
| Parameter | Gas Phase (eV) | Water (eV) | Methanol (eV) |
| EHOMO | -5.85 | -5.70 | -5.75 |
| ELUMO | -1.20 | -1.15 | -1.18 |
| Energy Gap (ΔE) | 4.65 | 4.55 | 4.57 |
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface is a 3D map of the charge distribution on a molecule. It is used to predict sites for electrophilic and nucleophilic attack.[8]
-
Red Regions: Indicate areas of high electron density (negative potential), typically around electronegative atoms like oxygen. These sites are susceptible to electrophilic attack and are the likely locations for hydrogen donation.
-
Blue Regions: Indicate areas of low electron density (positive potential), usually around hydrogen atoms, especially those of the hydroxyl groups.
For THBP, MEP analysis visually confirms that the regions around the phenolic hydroxyl groups are the most electron-rich, identifying them as the primary sites for radical scavenging activity.[5]
Antioxidant Mechanisms
The antioxidant action of phenolic compounds like THBP can proceed through several pathways. Computational studies calculate the thermodynamics (bond dissociation enthalpy, proton affinity, etc.) to determine the most favorable mechanism.
-
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical. This is a one-step process.
ArOH + R• → ArO• + RH
-
Single Electron Transfer-Proton Transfer (SETPT): A two-step process where an electron is first transferred to the radical, followed by the transfer of a proton.
ArOH + R• → ArOH•⁺ + R⁻ → ArO• + RH
-
Sequential Proton Loss Electron Transfer (SPLET): A two-step process favored in polar solvents, where the antioxidant first loses a proton, followed by an electron transfer to the radical.
ArOH → ArO⁻ + H⁺ ArO⁻ + R• → ArO• + R⁻
Studies on THBP have investigated these principal pathways to determine its dominant mode of action in different environments.[5] The calculations suggest that the free radical scavenging reaction likely occurs preferentially at the 5-OH position, followed by the 4-OH position.[5]
Table 2: Illustrative Thermodynamic Data for Antioxidant Mechanisms (kcal/mol) (Note: The following values are illustrative placeholders.)
| Mechanism | Parameter | Gas Phase | Water |
| HAT | Bond Dissociation Enthalpy (BDE) | 85.0 | 86.5 |
| SPLET | Proton Affinity (PA) | 35.0 | 15.0 |
| SETPT | Ionization Potential (IP) | 130.0 | 110.0 |
Conclusion and Implications for Drug Development
Quantum chemical studies provide a powerful theoretical foundation for understanding the antioxidant properties of this compound. The use of DFT with the B3LYP functional and the 6-311G++(d,p) basis set offers a reliable framework for analyzing its molecular structure and electronic characteristics.
Key takeaways for researchers and drug development professionals include:
-
Reactivity Insights: Analysis of the HOMO-LUMO gap and MEP surfaces confirms the high reactivity of the hydroxyl groups, which are the active sites for radical scavenging.
-
Mechanism of Action: Computational thermodynamics helps to elucidate the dominant antioxidant pathways (HAT, SETPT, or SPLET), which can be solvent-dependent. This knowledge is crucial for designing formulations and predicting efficacy in different biological environments.
-
Predictive Power: These computational models allow for the in-silico screening of new derivatives of THBP with potentially enhanced antioxidant activity, accelerating the discovery process for new therapeutic agents or more effective preservatives.
By integrating these computational insights with experimental data, the scientific community can continue to optimize the use of THBP and develop next-generation antioxidants for a wide range of applications.
References
- 1. 2',4',5'-Trihydroxybutyrophenone | C10H12O4 | CID 15008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 3. 2',4',5'-Trihydroxybutyrophenone Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Showing Compound this compound (FDB016173) - FooDB [foodb.ca]
- 5. researchgate.net [researchgate.net]
- 6. biomedres.us [biomedres.us]
- 7. Current Trends in Computational Quantum Chemistry Studies on Antioxidant Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. nanobioletters.com [nanobioletters.com]
- 10. Vibrational spectroscopic analysis of 2, 3:4,5-Bis-O-(1-methylethylidene)beta-D-fructopyranose Sulfamate(Topiramate) by density functional method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Deep Dive into the Antioxidant Potential of 2,4,5-Trihydroxybutyrophenone: A Thermochemical and Mechanistic Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,5-Trihydroxybutyrophenone (THBP) is a synthetic phenolic compound with established antioxidant properties. This technical guide provides a comprehensive overview of the thermochemical parameters governing its antioxidant activity, details the primary mechanisms of radical scavenging, and outlines the experimental protocols for its evaluation. By integrating theoretical calculations with standardized experimental methodologies, this document aims to serve as an in-depth resource for researchers and professionals engaged in the discovery and development of novel antioxidant agents.
Introduction
Phenolic compounds are a cornerstone of antioxidant research due to their ability to donate a hydrogen atom from their hydroxyl groups, thereby neutralizing free radicals and mitigating oxidative stress. Oxidative stress is implicated in the pathophysiology of numerous diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. This compound (THBP), a synthetic antioxidant, has been recognized for its potential in preserving foods and as a subject of interest in medicinal chemistry.[1] Understanding the thermochemical basis of its antioxidant capacity is crucial for its effective application and for the rational design of new, more potent antioxidant molecules.
This guide delves into the key thermochemical parameters of THBP, including Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Electron Affinity (EA). It further explores the principal antioxidant mechanisms—Hydrogen Atom Transfer (HAT), Sequential Proton Loss Electron Transfer (SPLET), and Single Electron Transfer-Proton Transfer (SETPT)—and discusses the cellular signaling pathways influenced by antioxidants. Detailed experimental protocols for common antioxidant assays (DPPH, ABTS, and FRAP) are also provided to facilitate the empirical validation of theoretical findings.
Chemical Structure and Properties
This compound is an aromatic ketone characterized by a butyrophenone (B1668137) backbone with three hydroxyl groups substituted on the phenyl ring.
Caption: Chemical structure of this compound (THBP).
Thermochemical Parameters of Antioxidant Activity
The antioxidant efficacy of a phenolic compound is fundamentally governed by its thermochemical properties. Theoretical calculations, particularly Density Functional Theory (DFT), provide valuable insights into these parameters.
Table 1: Calculated Thermochemical Parameters of this compound (THBP) and Gallic Acid (GA) in Different Media. [1]
| Parameter | Molecule | Gas Phase (kcal/mol) | Water (kcal/mol) | Methanol (kcal/mol) |
| Bond Dissociation Enthalpy (BDE) | ||||
| 4-OH | THBP | 85.4 | 88.2 | 87.8 |
| 5-OH | THBP | 81.3 | 84.8 | 84.4 |
| 2-OH | THBP | 108.2 | 110.1 | 109.8 |
| α-CH2 | THBP | 95.7 | 97.6 | 97.3 |
| 4-OH | GA | 83.2 | 86.5 | 86.1 |
| 3/5-OH | GA | 89.1 | 91.8 | 91.5 |
| Ionization Potential (IP) | THBP | 189.2 | 148.5 | 150.9 |
| GA | 192.1 | 153.2 | 155.5 | |
| Electron Affinity (EA) | THBP | 48.7 | 78.9 | 76.8 |
| GA | 54.5 | 83.1 | 81.2 |
Data obtained from DFT calculations at the B3LYP/6-311G++(d,p) level of theory.[1]
The lower BDE of the 5-OH group in THBP suggests that it is the most likely site for hydrogen atom donation in the HAT mechanism.[1] The ionization potential and electron affinity are crucial for understanding the electron transfer mechanisms (SETPT and SPLET).
Mechanisms of Antioxidant Action
The radical scavenging activity of phenolic antioxidants like THBP primarily proceeds through three mechanisms:
-
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to the free radical. This is a one-step process.
-
ArOH + R• → ArO• + RH
-
-
Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first deprotonates to form an anion, which then donates an electron to the free radical. This is a two-step process favored in polar solvents.
-
ArOH → ArO⁻ + H⁺
-
ArO⁻ + R• → ArO• + R⁻
-
-
Single Electron Transfer-Proton Transfer (SETPT): The antioxidant first donates an electron to form a radical cation, which is then deprotonated.
-
ArOH + R• → ArOH•⁺ + R⁻
-
ArOH•⁺ → ArO• + H⁺
-
Caption: Primary mechanisms of free radical scavenging by phenolic antioxidants.
Cellular Signaling Pathways in Antioxidant Response
Antioxidants can modulate cellular signaling pathways involved in the response to oxidative stress. Two key pathways are:
-
Keap1-Nrf2 Pathway: Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. In the presence of oxidative stress, this degradation is inhibited, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes, which encode for protective enzymes.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Oxidative stress can activate various MAPK signaling cascades (e.g., ERK, JNK, p38), which in turn can regulate cellular processes like apoptosis, inflammation, and the expression of antioxidant enzymes.
Caption: The Keap1-Nrf2 antioxidant response pathway.
Experimental Protocols for Antioxidant Activity Assessment
While theoretical calculations provide a strong foundation, experimental validation is essential. The following are standard protocols for assessing the antioxidant capacity of compounds like THBP.
Note: Specific experimental data for the antioxidant activity of this compound using these assays were not found in the reviewed literature. The protocols below are provided as standard methodologies for its evaluation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare a series of concentrations of THBP in a suitable solvent (e.g., methanol).
-
A standard antioxidant, such as Trolox or ascorbic acid, should be prepared in the same manner.
-
-
Assay Procedure:
-
Add a small volume of the THBP or standard solution to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at the characteristic wavelength of DPPH (typically around 517 nm).
-
-
Data Analysis:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.
-
The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
-
Caption: Experimental workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant is measured by the decrease in absorbance.
Methodology:
-
Reagent Preparation:
-
Generate the ABTS•⁺ radical by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark for 12-16 hours.
-
Dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to obtain a specific absorbance at its maximum wavelength (typically around 734 nm).
-
Prepare a series of concentrations of THBP and a standard antioxidant.
-
-
Assay Procedure:
-
Add the THBP or standard solution to the diluted ABTS•⁺ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at the maximum wavelength.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a given concentration of the sample.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The increase in absorbance is proportional to the antioxidant capacity.
Methodology:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ in HCl, and a ferric chloride solution.
-
-
Assay Procedure:
-
Add the THBP or standard solution to the FRAP reagent.
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a defined time (e.g., 30 minutes).
-
Measure the absorbance at the maximum wavelength of the ferrous-TPTZ complex (typically around 593 nm).
-
-
Data Analysis:
-
A standard curve is constructed using a known antioxidant, such as ferrous sulfate (B86663) or Trolox.
-
The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve and is expressed as FRAP value (e.g., in µM Fe(II) equivalents).
-
Conclusion
References
An In-depth Technical Guide to the Free Radical Scavenging Mechanisms of 2,4,5-Trihydroxybutyrophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,5-Trihydroxybutyrophenone (THBP) is a synthetic phenolic compound recognized for its antioxidant potential. This technical guide delineates the theoretical underpinnings of its free radical scavenging capabilities, explores potential indirect antioxidant mechanisms through cellular signaling pathways, and provides comprehensive experimental protocols for its evaluation. While theoretical models suggest robust antioxidant activity, a notable gap exists in the literature regarding specific quantitative experimental data on THBP's efficacy. This document aims to bridge this gap by providing a foundational understanding for researchers seeking to investigate and harness the antioxidant properties of THBP.
Introduction
Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are highly reactive molecules generated during normal cellular metabolism and in response to environmental stressors. An imbalance between the production of these free radicals and the body's ability to counteract their harmful effects leads to oxidative stress, a condition implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are crucial in mitigating oxidative stress by neutralizing free radicals. Phenolic compounds, in particular, are a major class of antioxidants. This compound (THBP), a synthetic aromatic ketone, has been identified as a compound with significant antioxidant potential due to its structural features, specifically its trihydroxylated phenyl ring. This guide provides a detailed examination of its proposed free radical scavenging mechanisms.
Theoretical Free Radical Scavenging Mechanisms
Computational studies, particularly those employing Density Functional Theory (DFT), have elucidated the probable mechanisms by which THBP scavenges free radicals. The presence of multiple hydroxyl (-OH) groups on the butyrophenone (B1668137) backbone makes it an effective electron or hydrogen donor. The primary mechanisms are believed to be Hydrogen Atom Transfer (HAT), Sequential Proton Loss Electron Transfer (SPLET), and Single Electron Transfer-Proton Transfer (SETPT).
Hydrogen Atom Transfer (HAT)
In the HAT mechanism, the phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting THBP radical is stabilized by resonance. DFT calculations suggest that the hydroxyl groups at the 5- and 4-positions are the most likely sites for hydrogen donation due to their lower bond dissociation enthalpies.
Sequential Proton Loss Electron Transfer (SPLET)
The SPLET mechanism involves the deprotonation of a hydroxyl group, forming a phenoxide anion. This anion then donates an electron to the free radical. This pathway is particularly relevant in polar solvents.
Single Electron Transfer-Proton Transfer (SETPT)
In the SETPT mechanism, an electron is first transferred from the THBP molecule to the free radical, forming a radical cation. This is followed by the loss of a proton from a hydroxyl group.
The interplay of these mechanisms is influenced by factors such as the nature of the free radical, the solvent polarity, and the pH of the medium.
Caption: Theoretical free radical scavenging mechanisms of THBP.
Potential Indirect Antioxidant Mechanisms: The Keap1-Nrf2 Signaling Pathway
Beyond direct radical scavenging, phenolic compounds can exert antioxidant effects by modulating cellular signaling pathways that control the expression of endogenous antioxidant enzymes. A key pathway in this regard is the Keap1-Nrf2 pathway.
Under homeostatic conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of electrophiles or oxidative stress, which can be induced by phenolic compounds like THBP, cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for a suite of antioxidant and detoxifying enzymes, including:
-
Heme Oxygenase-1 (HO-1)
-
NAD(P)H:quinone oxidoreductase 1 (NQO1)
-
Glutamate-cysteine ligase (GCL)
-
Superoxide (B77818) dismutase (SOD)
-
Catalase (CAT)
While direct evidence for THBP's activation of the Nrf2 pathway is currently lacking, its phenolic structure makes it a plausible candidate for inducing this protective cellular response.
Caption: The Keap1-Nrf2 signaling pathway.
Quantitative Data on Free Radical Scavenging Activity
As of the date of this publication, there is a notable absence of published experimental data quantifying the free radical scavenging activity of this compound. The following tables are presented as a template for the systematic reporting of such data, which is crucial for comparative analysis and for understanding the compound's potential applications.
Table 1: DPPH and ABTS Radical Scavenging Activity of THBP
| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) |
| 2,4,5-THBP | Data not available | Data not available |
| Ascorbic Acid (Standard) | Example Value | Example Value |
| Trolox (Standard) | Example Value | Example Value |
Table 2: Superoxide and Hydroxyl Radical Scavenging Activity of THBP
| Compound | Superoxide Radical Scavenging IC₅₀ (µM) | Hydroxyl Radical Scavenging IC₅₀ (µM) |
| 2,4,5-THBP | Data not available | Data not available |
| Gallic Acid (Standard) | Example Value | Example Value |
| Mannitol (Standard) | N/A | Example Value |
Detailed Experimental Protocols
The following are detailed methodologies for key in vitro assays to determine the free radical scavenging and antioxidant potential of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store in a dark, airtight container.
-
Preparation of Test Samples: Prepare a stock solution of THBP in a suitable solvent (e.g., methanol or DMSO). From this, prepare a series of dilutions to obtain a range of concentrations. Prepare similar dilutions for a positive control (e.g., ascorbic acid or Trolox).
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test sample or standard to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a blank control containing the solvent and DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank control and A_sample is the absorbance of the test sample.
-
IC₅₀ Determination: The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the sample.
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: The ABTS radical cation (ABTS•⁺) is a blue-green chromophore produced by the oxidation of ABTS. In the presence of an antioxidant, the ABTS•⁺ is reduced, resulting in a loss of color that can be measured spectrophotometrically at 734 nm.
Methodology:
-
Preparation of ABTS Radical Cation (ABTS•⁺): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Preparation of ABTS Working Solution: Dilute the ABTS•⁺ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Prepare a stock solution and serial dilutions of THBP and a positive control (e.g., Trolox).
-
Assay Procedure:
-
Add a small volume of the test sample or standard to a cuvette or microplate well.
-
Add a larger volume of the ABTS working solution and mix.
-
Incubate at room temperature for a defined period (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS radical scavenging activity is calculated similarly to the DPPH assay.
-
IC₅₀ Determination: Determine the IC₅₀ value from the concentration-response curve.
Superoxide Radical (O₂•⁻) Scavenging Assay
Principle: Superoxide radicals are generated in a non-enzymatic system, such as the phenazine (B1670421) methosulfate-nicotinamide adenine (B156593) dinucleotide (PMS-NADH) system. These radicals reduce nitroblue tetrazolium (NBT) to a purple formazan (B1609692) product, which can be measured at 560 nm. The presence of a superoxide scavenger will inhibit the reduction of NBT.
Methodology:
-
Preparation of Reagents: Prepare solutions of NADH, NBT, and PMS in a suitable buffer (e.g., Tris-HCl buffer, pH 8.0).
-
Preparation of Test Samples: Prepare a stock solution and serial dilutions of THBP and a positive control (e.g., gallic acid).
-
Assay Procedure:
-
In a reaction vessel, mix the test sample, NADH solution, and NBT solution.
-
Initiate the reaction by adding the PMS solution.
-
Incubate at room temperature for a specified time (e.g., 5 minutes).
-
-
Measurement: Measure the absorbance at 560 nm.
-
Calculation: Calculate the percentage of superoxide radical scavenging activity.
-
IC₅₀ Determination: Determine the IC₅₀ value.
Hydroxyl Radical (•OH) Scavenging Assay (Deoxyribose Method)
Principle: Hydroxyl radicals are generated by the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻). These highly reactive radicals degrade the sugar 2-deoxyribose. The degradation products, upon heating with thiobarbituric acid (TBA) under acidic conditions, form a pink chromogen that can be measured at 532 nm. A hydroxyl radical scavenger will compete with deoxyribose, thus reducing the formation of the pink color.
Methodology:
-
Preparation of Reaction Mixture: Prepare a reaction mixture containing FeCl₃, EDTA, H₂O₂, and 2-deoxyribose in a phosphate (B84403) buffer (pH 7.4).
-
Preparation of Test Samples: Prepare a stock solution and serial dilutions of THBP and a positive control (e.g., mannitol).
-
Assay Procedure:
-
Add the test sample to the reaction mixture.
-
Initiate the reaction by adding ascorbic acid.
-
Incubate at 37°C for 1 hour.
-
Stop the reaction by adding trichloroacetic acid (TCA) and TBA.
-
Heat the mixture in a boiling water bath for 15 minutes.
-
-
Measurement: After cooling, measure the absorbance at 532 nm.
-
Calculation: Calculate the percentage of hydroxyl radical scavenging activity.
-
IC₅₀ Determination: Determine the IC₅₀ value.
Caption: Logical flow of the hydroxyl radical scavenging assay.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel antioxidant agents. Theoretical studies strongly support its ability to scavenge free radicals through multiple mechanisms, primarily involving its hydroxyl groups. Furthermore, its phenolic structure suggests a potential role in upregulating endogenous antioxidant defenses via the Keap1-Nrf2 signaling pathway. However, the current understanding of THBP's antioxidant profile is significantly limited by the absence of quantitative experimental data.
Future research should prioritize the in vitro evaluation of THBP using the standardized assays outlined in this guide to determine its IC₅₀ values against a range of free radicals. Subsequent studies could explore its effects on antioxidant enzyme expression and Nrf2 activation in cellular models of oxidative stress. A comprehensive understanding of both its direct and indirect antioxidant activities will be essential for realizing the therapeutic potential of this compound.
Beyond the Antioxidant Veil: A Technical Guide to the Untapped Biological Potential of 2,4,5-Trihydroxybutyrophenone
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the biological activities of 2,4,5-Trihydroxybutyrophenone (THBP) that extend beyond its well-established antioxidant properties. While primarily recognized for its role in preventing oxidation in various commercial applications, the inherent chemical structure of THBP as a phenolic ketone suggests a broader pharmacological potential. This document provides a comprehensive overview of the current, albeit limited, scientific evidence regarding its interactions with key biological enzymes and outlines detailed experimental protocols to facilitate further investigation into its putative anticancer, anti-inflammatory, neuroprotective, and anti-glycation activities. The provided methodologies and signaling pathway diagrams are intended to serve as a foundational resource for researchers aiming to unlock the full therapeutic promise of this intriguing molecule.
Known Biological Interactions: Enzyme Substrate Activity
Current research has identified this compound as a substrate for at least two enzymes, indicating a direct interaction with biological systems. This substrate activity, while not an inhibitory function, is a critical first step in understanding the molecule's metabolic fate and its potential to influence enzymatic pathways.
Quantitative Data on Enzyme Substrate Activity
The following table summarizes the known kinetic parameters of THBP with specific enzymes.
| Enzyme | Substrate | Michaelis Constant (Km) | Source |
| Horseradish Peroxidase (HRP) | This compound | 2.5 mM | [1] |
| Mushroom Tyrosinase | This compound | 1.00 mM | [1] |
Potential Biological Activities: Avenues for Future Research
The phenolic and butyrophenone (B1668137) moieties of THBP are structural features found in numerous compounds with established biological activities. This suggests that THBP may possess a wider range of pharmacological effects than currently documented. The following sections detail potential activities and provide comprehensive protocols for their investigation.
Anticancer Activity
The structural similarity of THBP to other phenolic compounds that exhibit cytotoxic effects against cancer cell lines warrants an investigation into its anticancer potential.
This protocol outlines a standard methodology for assessing the cytotoxic effects of THBP on various cancer cell lines.
1. Cell Culture and Maintenance:
-
Cell Lines: A panel of human cancer cell lines should be utilized, for example, MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and U87 (glioblastoma).
-
Culture Medium: Cells should be cultured in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with a 5% CO₂ atmosphere.
2. Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of THBP concentrations (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.
Anti-Inflammatory Activity
Phenolic compounds are well-known for their anti-inflammatory properties. THBP's structure suggests it may modulate inflammatory pathways.
This protocol describes a method to evaluate the anti-inflammatory effects of THBP by measuring nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
1. Cell Culture:
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubation: Maintain cells at 37°C in a 5% CO₂ humidified incubator.
2. Nitric Oxide (NO) Production Assay (Griess Test):
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere.
-
Compound Treatment: Pre-treat cells with various concentrations of THBP for 1 hour.
-
Inflammatory Stimulus: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A positive control (e.g., Dexamethasone) should be included.
-
Griess Reagent: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm. The concentration of nitrite (B80452), an indicator of NO production, is determined using a sodium nitrite standard curve.
Neuroprotective Activity
The neuroprotective potential of phenolic compounds is an active area of research. THBP could potentially mitigate neuronal damage induced by oxidative stress.
This protocol assesses the ability of THBP to protect neuronal cells from oxidative stress-induced cell death.
1. Cell Culture:
-
Cell Line: Human neuroblastoma SH-SY5Y cell line.
-
Culture Medium: DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubation: Maintain cells at 37°C in a 5% CO₂ humidified incubator.
2. Neuroprotection Assay:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of THBP for 24 hours.
-
Oxidative Stress Induction: Expose the cells to hydrogen peroxide (H₂O₂) to induce oxidative stress. The optimal H₂O₂ concentration should be determined empirically.
-
Cell Viability Assessment: After the incubation period, assess cell viability using the MTT assay as described in the anticancer screening protocol. An increase in cell viability in THBP-treated cells compared to H₂O₂-only treated cells indicates a neuroprotective effect.
Anti-glycation Activity
Advanced glycation end products (AGEs) are implicated in various age-related diseases. Phenolic compounds can inhibit the formation of AGEs.
This protocol evaluates the ability of THBP to inhibit the formation of fluorescent AGEs in a model system.
1. Reaction Mixture Preparation:
-
In a reaction tube, combine Bovine Serum Albumin (BSA) solution (10 mg/mL), glucose solution (0.5 M), and various concentrations of THBP in a phosphate (B84403) buffer (pH 7.4).
-
A positive control, such as Aminoguanidine, should be included.
2. Incubation:
-
Incubate the reaction mixtures at 37°C for several weeks.
3. Measurement of Fluorescent AGEs:
-
At regular intervals, take aliquots from each reaction mixture.
-
Measure the fluorescence intensity at an excitation wavelength of 370 nm and an emission wavelength of 440 nm using a spectrofluorometer.
-
A reduction in fluorescence intensity in the presence of THBP indicates anti-glycation activity.
Conclusion
While this compound is primarily known as an antioxidant, its chemical structure holds the promise of a much broader range of biological activities. The information and protocols provided in this technical guide are intended to catalyze further research into the potential anticancer, anti-inflammatory, neuroprotective, and anti-glycation properties of this compound. A thorough investigation of these potential activities could unveil novel therapeutic applications for THBP, transforming it from a simple industrial antioxidant into a valuable lead compound in drug discovery and development.
References
Methodological & Application
Application Notes and Protocols for 2,4,5-Trihydroxybutyrophenone (THBP) in Food Preservation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,5-Trihydroxybutyrophenone (THBP) is a synthetic phenolic antioxidant approved for use as a food additive. It is primarily utilized to prevent oxidative deterioration in edible fats and oils, thereby extending the shelf life and maintaining the quality of various food products. Chemically, THBP is 1-(2,4,5-trihydroxyphenyl)butan-1-one, and its antioxidant properties are attributed to the hydroxyl groups on the phenyl ring, which can donate hydrogen atoms to free radicals, thus terminating oxidative chain reactions.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in food preservation, targeting researchers and professionals in the field.
Regulatory Status
The U.S. Food and Drug Administration (FDA) has approved THBP as a food additive under 21 CFR 172.190. Its use is permitted as an antioxidant in food, alone or in combination with other permitted antioxidants. The total antioxidant content is not to exceed 0.02% of the oil or fat content of the food, including the essential (volatile) oil content.[2]
Mechanism of Action
The antioxidant activity of THBP is primarily based on its ability to act as a free radical scavenger. Theoretical studies suggest that its mechanism involves:
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl groups of THBP can readily donate a hydrogen atom to a lipid free radical, thereby neutralizing it and stopping the oxidation chain reaction.[3]
-
Sequential Proton Loss Electron Transfer (SPLET): This pathway involves the deprotonation of a hydroxyl group followed by the transfer of an electron to the radical species.[3]
-
Single Electron Transfer-Proton Transfer (SETPT): In this mechanism, an electron is first transferred from the THBP molecule to the free radical, followed by the transfer of a proton.[3]
The contribution of each mechanism can be influenced by the solvent and the specific food matrix.
Physicochemical Properties
A summary of the key physicochemical properties of THBP is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₂O₄ | [2] |
| Molecular Weight | 196.2 g/mol | [2] |
| Melting Point | 149–153 °C | [2] |
| Appearance | Yellow-tan crystals | [2] |
| Solubility | Very slightly soluble in water; soluble in alcohol and propylene (B89431) glycol. | [2] |
Applications in Food Preservation
THBP is primarily used as an antioxidant in foods with high-fat content.
Primary Applications:
-
Edible oils and fats
-
Lard and shortening
-
Margarine
-
Foods containing fats and oils that are susceptible to oxidation
Limitations:
-
Poor "Carry-Through" Properties: THBP has been noted to have a lack of "carry-through" into baked and fried foods, meaning its antioxidant efficacy is reduced after high-temperature processing.[1]
-
Discoloration: In the presence of iron salts, THBP can cause discoloration, which may be undesirable in certain food products.[1]
Experimental Protocols
Protocol 1: Determination of Antioxidant Activity of THBP using the DPPH Radical Scavenging Assay
This protocol describes a common method to evaluate the in vitro antioxidant capacity of THBP.
Materials:
-
This compound (THBP)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Spectrophotometer
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of THBP Standard Solutions: Prepare a series of standard solutions of THBP in methanol at different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Reaction:
-
In a test tube, mix 1.0 mL of the DPPH solution with 1.0 mL of each THBP standard solution.
-
For the control, mix 1.0 mL of the DPPH solution with 1.0 mL of methanol.
-
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
-
Determination of IC50: The IC50 value (the concentration of THBP required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging activity percentage against the THBP concentration.
Protocol 2: Evaluation of THBP Efficacy in Edible Oil during Accelerated Storage
This protocol assesses the ability of THBP to inhibit lipid oxidation in an edible oil under accelerated storage conditions.
Materials:
-
Edible oil (e.g., sunflower oil, soybean oil) free of any added antioxidants
-
This compound (THBP)
-
Oven capable of maintaining a constant temperature (e.g., 60°C)
-
Reagents for peroxide value (PV) and p-anisidine (B42471) value (p-AV) determination (e.g., as per AOCS official methods)
Procedure:
-
Sample Preparation:
-
Prepare a control sample of the edible oil without any added antioxidant.
-
Prepare a sample of the edible oil containing THBP at the desired concentration (e.g., 0.02% of the oil weight). Ensure THBP is thoroughly dissolved in the oil.
-
-
Accelerated Storage:
-
Place the oil samples in open glass beakers to allow for air exposure.
-
Store the beakers in an oven at a constant temperature of 60°C.
-
-
Sampling and Analysis:
-
Take samples from each beaker at regular intervals (e.g., every 24 or 48 hours) over a period of several days.
-
Determine the Peroxide Value (PV) and p-Anisidine Value (p-AV) of each sample according to standard analytical methods (e.g., AOCS Cd 8-53 and Cd 18-90, respectively).
-
-
Data Analysis:
-
Plot the PV and p-AV values against storage time for both the control and THBP-treated samples.
-
A slower increase in PV and p-AV in the THBP-treated sample compared to the control indicates effective inhibition of lipid oxidation.
-
Protocol 3: Determination of THBP in Food Matrices by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for the quantification of THBP in a food sample.
Materials:
-
HPLC system with a UV detector
-
C18 analytical column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
THBP standard
-
Food sample containing THBP
-
Extraction solvent (e.g., methanol, acetonitrile)
-
Solid-phase extraction (SPE) cartridges (if cleanup is necessary)
Procedure:
-
Preparation of Standard Solutions: Prepare a series of THBP standard solutions of known concentrations in the mobile phase.
-
Sample Extraction:
-
Homogenize the food sample.
-
Extract THBP from the sample using an appropriate solvent. The choice of solvent will depend on the food matrix.
-
Centrifuge or filter the extract to remove solid particles.
-
-
Sample Cleanup (if necessary): For complex food matrices, a cleanup step using SPE may be required to remove interfering substances.
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase could be a gradient of acetonitrile and water with a small amount of phosphoric acid to adjust the pH.
-
Injection: Inject a known volume of the sample extract and the standard solutions into the HPLC system.
-
Detection: Monitor the eluent at the wavelength of maximum absorbance for THBP (to be determined by UV-vis spectroscopy).
-
-
Quantification:
-
Identify the THBP peak in the chromatogram based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Determine the concentration of THBP in the sample extract from the calibration curve and calculate the amount of THBP in the original food sample.
-
Visualizations
Signaling Pathway: Lipid Peroxidation and Antioxidant Intervention
Caption: Mechanism of lipid peroxidation and intervention by THBP.
Experimental Workflow: Evaluation of THBP in Edible Oil
Caption: Workflow for evaluating the efficacy of THBP in edible oil.
Conclusion
This compound is a synthetic antioxidant with established utility in preserving the quality of fats and oils in food products. While it offers effective protection against oxidative degradation, its application can be limited by factors such as heat stability and potential for discoloration. The provided protocols offer a framework for researchers to evaluate the efficacy of THBP and to quantify its presence in various food matrices. Further research to enhance its stability and to explore synergistic effects with other natural and synthetic antioxidants could broaden its applicability in the food industry.
References
Application Notes & Protocols: Quantitative Analysis of 2,4,5-Trihydroxybutyrophenone in Oils
These application notes provide detailed methodologies for the quantitative analysis of 2,4,5-Trihydroxybutyrophenone (THBP), a synthetic antioxidant, in various oil matrices. The protocols are intended for researchers, scientists, and professionals in the field of drug development and food science.
Introduction
This compound (THBP) is a synthetic phenolic antioxidant used to prevent oxidation in fats and oils, thereby extending the shelf life of food products.[1] Accurate quantification of THBP in oil-based formulations is crucial for quality control, regulatory compliance, and stability testing. This document outlines a validated High-Performance Liquid Chromatography (HPLC) method coupled with UV detection for this purpose. The methodology is based on established protocols for the analysis of synthetic antioxidants in edible oils.[2][3]
Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This section details the protocol for the quantification of THBP in oils using a robust HPLC-UV method.
Experimental Workflow
Caption: Workflow for the quantification of THBP in oil samples.
Experimental Protocol
This protocol is adapted from a collaborative study on the determination of antioxidants in oil and lard.[3]
1. Sample Preparation: Liquid-Liquid Extraction
-
Accurately weigh approximately 10 g of the oil sample into a 125 mL separatory funnel.
-
Add 20 mL of hexane and swirl to dissolve the oil.
-
Add 50 mL of acetonitrile for extraction.
-
Shake the funnel vigorously for 1 minute, periodically venting to release pressure.
-
Allow the layers to separate for at least 5 minutes.
-
Drain the lower acetonitrile layer into a 250 mL round-bottom flask.
-
Repeat the extraction of the hexane layer twice more with 50 mL portions of acetonitrile, combining all acetonitrile extracts in the round-bottom flask.
-
Evaporate the combined acetonitrile extracts to approximately 5-10 mL using a rotary evaporator at a temperature not exceeding 60°C.
-
Transfer the concentrated extract to a 10 mL volumetric flask.
-
Rinse the round-bottom flask with small portions of isopropanol-acetonitrile (1:1, v/v) and add the rinsings to the volumetric flask.
-
Bring the flask to volume with isopropanol-acetonitrile (1:1, v/v).
2. HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, and a UV detector.
-
Column: A reverse-phase C18 column is suitable for this separation.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Methanol/Acetonitrile (1:1, v/v) with 0.1% formic acid[4]
-
-
Gradient Elution: A typical gradient profile would start with a low percentage of organic solvent (Solvent B) and gradually increase to elute the analytes. An example gradient is as follows: 0-5 min, 5% B; 5-15 min, 5-30% B; 15-40 min, 30-50% B; 40-50 min, 50-100% B.[4]
-
Flow Rate: 0.2 mL/min[4]
-
Column Temperature: 40°C[4]
-
Injection Volume: 2 µL[4]
-
Detection: UV absorbance at 280 nm.[3]
3. Calibration and Quantification
-
Prepare a series of standard solutions of THBP in the reconstitution solvent (isopropanol-acetonitrile, 1:1, v/v) at known concentrations.
-
Inject the standard solutions into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of THBP.
-
Inject the prepared sample extracts and determine the peak area corresponding to THBP.
-
Calculate the concentration of THBP in the original oil sample using the calibration curve and accounting for the dilution factor during sample preparation.
Data Presentation
The following table summarizes the quantitative data from a collaborative study for the determination of THBP in oils.[3]
| Parameter | Spike Level (ppm) | Mean Recovery (%) | Overall Mean Coefficient of Variation (%) |
| THBP in Vegetable Oil | ~20 | 95.1 | 7.74 |
| ~100 | 95.1 | 7.74 | |
| ~200 | 95.1 | 7.74 | |
| THBP in Lard | ~40 | 95.1 | 7.74 |
| ~100 | 95.1 | 7.74 |
Data extracted from a collaborative study involving eight laboratories.[3]
Another study on the simultaneous determination of several synthetic phenolic antioxidants reported recoveries for THBP in the range of 91.4% to 115.9% with relative standard deviations between 0.3% and 11.4% for HPLC-UV analysis.[2]
Alternative and Complementary Methods
While HPLC-UV is a robust and widely used technique, other methods can also be employed for the analysis of THBP and other phenolic compounds in oils.
Logical Relationship of Analytical Techniques
Caption: Overview of methods for THBP analysis in oils.
-
Solid-Phase Extraction (SPE): As an alternative to LLE, SPE can be used for sample cleanup and concentration of phenolic compounds from oil matrices.[4]
-
Gas-Liquid Chromatography (GLC): A GLC method has also been reported for the determination of multiple antioxidants, including THBP, in fats and oils.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, LC-MS/MS can be employed. This technique is particularly useful for complex matrices or when lower detection limits are required.[2]
Conclusion
The described HPLC-UV method provides a reliable and validated approach for the routine quantification of this compound in various oil samples. The protocol, including sample preparation and chromatographic conditions, is well-established and supported by collaborative study data demonstrating good recovery and precision. For more demanding applications requiring higher sensitivity or confirmation of identity, coupling the HPLC system to a mass spectrometer is recommended.
References
Application Note: Quantification of 2,4,5-Trihydroxybutyrophenone using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the analysis of 2,4,5-Trihydroxybutyrophenone (THBP) using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and low volatility of THBP, a derivatization step is essential to enable its passage through the gas chromatograph. This protocol employs a silylation derivatization method, a common and effective technique for compounds containing hydroxyl groups.[1][2][3] The subsequent GC-MS analysis provides a robust and sensitive method for the quantification of this compound.
Introduction
This compound is a phenolic compound of interest in various fields, including pharmaceutical development, due to its potential antioxidant properties.[4] Accurate and reliable quantification is crucial for research, development, and quality control purposes. Gas chromatography coupled with mass spectrometry is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[5] However, the direct analysis of polar compounds like THBP by GC-MS is challenging. Derivatization is a key sample preparation step that converts polar functional groups into less polar, more volatile derivatives, making them suitable for GC-MS analysis.[2] This protocol focuses on a silylation approach, which replaces the active hydrogens on the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group.
Experimental Protocol
Materials and Reagents
-
This compound (THBP) standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Methanol (B129727) (anhydrous, GC grade)
-
Ethyl acetate (B1210297) (GC grade)
-
Hexane (GC grade)
-
Nitrogen gas, high purity
-
GC-MS autosampler vials (2 mL) with inserts
Equipment
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Analytical balance
-
Vortex mixer
-
Heating block or water bath
-
Micropipettes
-
Syringe filters (0.22 µm)
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of anhydrous methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: The sample preparation will depend on the matrix. For a solid sample, an extraction step is required. For a liquid sample, a direct aliquot may be used.
Derivatization Procedure
-
Transfer 100 µL of the standard solution or sample extract to a clean, dry GC vial insert.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature.
-
Add 50 µL of pyridine to the dried residue and vortex briefly to dissolve.
-
Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the vial at 70°C for 30 minutes in a heating block or water bath.
-
Cool the vial to room temperature before placing it in the GC-MS autosampler.
GC-MS Instrumental Parameters
The following are typical starting parameters that may require optimization for your specific instrument and column.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | - Initial Temperature: 100°C, hold for 2 min- Ramp: 10°C/min to 280°C- Hold: 5 min at 280°C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temp. | 230°C |
| Transfer Line Temp. | 280°C |
| Mass Scan Range | 50 - 550 m/z |
| Solvent Delay | 5 min |
| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Data Presentation
Quantitative analysis should be performed in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity after identifying characteristic ions from the full scan mass spectrum of the derivatized THBP standard.
Table 1: Hypothetical Quantitative Data for Derivatized this compound
| Parameter | Value |
| Retention Time (min) | ~15.2 |
| Quantifier Ion (m/z) | To be determined |
| Qualifier Ion 1 (m/z) | To be determined |
| Qualifier Ion 2 (m/z) | To be determined |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Linearity (R²) | >0.995 |
Note: The m/z values for the derivatized compound will be significantly higher than the parent compound's molecular weight of 196.2 g/mol due to the addition of trimethylsilyl groups.[3][8]
Experimental Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
This application note provides a detailed protocol for the derivatization and subsequent GC-MS analysis of this compound. The described method is a reliable starting point for researchers and scientists. Method validation, including determination of linearity, accuracy, precision, LOD, and LOQ, should be performed using the specific instrumentation available.
References
- 1. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. scioninstruments.com [scioninstruments.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
High-performance liquid chromatography (HPLC) method for 2,4,5-Trihydroxybutyrophenone analysis.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2,4,5-Trihydroxybutyrophenone (THBP) is an antioxidant used in the food and cosmetic industries to prevent oxidation.[1] Its phenolic structure makes it amenable to analysis by reversed-phase High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection. Accurate and precise analytical methods are crucial for the quality control of raw materials and finished products containing THBP. This application note provides a detailed protocol for the determination of THBP, which can be adapted and validated for specific applications.
Experimental
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid or Acetic acid (analytical grade)
-
This compound reference standard
-
Chromatographic Conditions
The following table summarizes the recommended HPLC parameters for the analysis of this compound. These conditions are based on typical methods for similar phenolic compounds and may require optimization for specific sample matrices.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-15 min, 10-50% B; 15-20 min, 50-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm (based on common absorbance maxima for phenolic compounds) |
Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase (initial conditions, e.g., 90:10 Mobile Phase A:B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation method will vary depending on the matrix. A general procedure for a solid sample is provided below:
-
Accurately weigh a representative portion of the homogenized sample.
-
Extract the sample with a suitable solvent, such as methanol or a mixture of methanol and water. Sonication or vortexing may be used to improve extraction efficiency.
-
Centrifuge the extract to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtered extract with the mobile phase to bring the concentration of this compound within the calibration range.
HPLC Analysis Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for the HPLC analysis of this compound.
Data Analysis
Quantification of this compound is achieved by creating a calibration curve. Plot the peak area of the analyte from the working standard solutions against their corresponding concentrations. Perform a linear regression analysis on the calibration curve. The concentration of this compound in the prepared sample can then be determined from its peak area using the regression equation.
System Suitability
Before sample analysis, the performance of the HPLC system should be evaluated by injecting a mid-range standard solution multiple times. The system suitability parameters to be monitored include:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=5 injections) |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% (for n=5 injections) |
Conclusion
The proposed HPLC method provides a reliable framework for the analysis of this compound. This protocol should be validated for its intended use by assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) according to relevant regulatory guidelines. Optimization of the mobile phase composition, gradient profile, and column temperature may be necessary to achieve the desired separation and run time for specific sample matrices.
References
Application Notes and Protocols: 2,4,5-Trihydroxybutyrophenone (THBP) as a Positive Control in Antioxidant Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,5-Trihydroxybutyrophenone (THBP) is a synthetic phenolic compound recognized for its antioxidant properties.[1] Its structure, featuring multiple hydroxyl groups on the aromatic ring, enables it to act as a potent free radical scavenger. This characteristic makes it a suitable candidate for use as a positive control in various in vitro antioxidant assays. Positive controls are essential for validating assay performance, ensuring that the experimental setup can accurately detect antioxidant activity, and providing a benchmark for comparing the activity of test compounds.
These application notes provide detailed protocols for utilizing THBP as a positive control in three common antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and FRAP (Ferric Reducing Antioxidant Power) assay.
Data Presentation
While this compound is a known antioxidant, specific quantitative data such as IC50 values and Trolox equivalents are not extensively reported in publicly available literature.[1] Therefore, it is recommended that researchers empirically determine these values in their specific assay systems. For comparative purposes, the following tables provide typical antioxidant activity data for commonly used standards, Ascorbic Acid and Trolox.
Table 1: Comparative Antioxidant Activity of Standard Compounds in DPPH Assay
| Compound | Typical IC50 (µg/mL) |
| Ascorbic Acid | 2 - 10 |
| Trolox | 3 - 8 |
| This compound (THBP) | To be determined by user |
IC50 (half-maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the initial DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
Table 2: Comparative Antioxidant Activity of Standard Compounds in ABTS Assay
| Compound | Typical Trolox Equivalents (TEAC) |
| Ascorbic Acid | 1.0 - 1.2 |
| Trolox | 1.0 (by definition) |
| This compound (THBP) | To be determined by user |
TEAC (Trolox Equivalent Antioxidant Capacity) compares the antioxidant capacity of a compound to that of Trolox.
Table 3: Comparative Antioxidant Activity of Standard Compounds in FRAP Assay
| Compound | Typical FRAP Value (µM Fe(II)/g) |
| Ascorbic Acid | ~2000 - 10000 |
| Trolox | ~1500 - 5000 |
| This compound (THBP) | To be determined by user |
FRAP (Ferric Reducing Antioxidant Power) measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Experimental Protocols
Detailed methodologies for performing the DPPH, ABTS, and FRAP assays are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and equipment.
DPPH Radical Scavenging Assay
Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. This reduction of the DPPH radical is accompanied by a color change from purple to yellow, which is measured spectrophotometrically at approximately 517 nm.
Materials:
-
This compound (THBP)
-
Trolox or Ascorbic Acid (as additional standards)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or Ethanol (B145695) (analytical grade)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, amber-colored bottle to protect it from light.
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of THBP in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions of the THBP stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare similar dilutions for Trolox or Ascorbic Acid.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the prepared DPPH solution to each well.
-
Add 100 µL of the different concentrations of THBP, standard, or test compound to the wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
Plot the % scavenging against the concentration of THBP to determine the IC50 value.
-
Caption: Workflow for the DPPH radical scavenging assay.
ABTS Radical Cation Decolorization Assay
Principle: This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is measured at 734 nm.
Materials:
-
This compound (THBP)
-
Trolox (as a standard)
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or Ethanol
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the dark-colored ABTS•+ solution.
-
-
Preparation of Working ABTS•+ Solution:
-
Before the assay, dilute the stock ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of THBP in a suitable solvent (e.g., methanol or water).
-
Perform serial dilutions of the THBP stock solution to obtain a range of concentrations.
-
Prepare a series of Trolox standards to generate a standard curve.
-
-
Assay Procedure:
-
In a 96-well microplate, add 190 µL of the working ABTS•+ solution to each well.
-
Add 10 µL of the different concentrations of THBP, Trolox standards, or test compound to the wells.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation of Antioxidant Capacity:
-
The percentage of inhibition is calculated using the formula:
where A_control is the absorbance of the ABTS•+ solution without a sample and A_sample is the absorbance with the sample.
-
A standard curve is generated by plotting the % inhibition against the concentration of Trolox.
-
The antioxidant capacity of THBP is expressed as Trolox Equivalents (TEAC) by comparing its % inhibition to the Trolox standard curve.
-
References
Application Notes and Protocols: 2,4,5-Trihydroxybutyrophenone (THBP) in Polymer Stabilization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,4,5-Trihydroxybutyrophenone (THBP) as an antioxidant for polymer stabilization. While THBP is recognized for its utility in polyolefins and paraffin (B1166041) waxes, publicly available quantitative performance data is limited.[1] Therefore, this document focuses on the theoretical basis for its stabilizing action, provides detailed protocols for its evaluation, and presents data templates for researchers to populate with their own experimental results.
Introduction to this compound (THBP)
2',4',5'-Trihydroxybutyrophenone (THBP) is a synthetic phenolic antioxidant.[2] Its chemical structure, featuring multiple hydroxyl groups on the aromatic ring, enables it to act as a free radical scavenger, which is the primary mechanism for inhibiting oxidative degradation in polymers.[2] THBP is noted for its use as an antioxidant in polyolefins and as a food additive, with FDA approval for use in food packaging materials.[1][3]
Chemical Structure:
-
IUPAC Name: 1-(2,4,5-trihydroxyphenyl)butan-1-one
-
CAS Number: 1421-63-2
-
Molecular Formula: C₁₀H₁₂O₄
-
Molecular Weight: 196.2 g/mol
Mechanism of Action in Polymer Stabilization
As a phenolic antioxidant, THBP stabilizes polymers by interrupting the free-radical chain reactions that occur during oxidative degradation. This process is initiated by heat, UV radiation, or mechanical stress. The phenolic hydroxyl groups in THBP can donate a hydrogen atom to reactive peroxy radicals (ROO•) and alkyl radicals (R•) in the polymer, neutralizing them and preventing further propagation of the degradation chain. This mechanism is known as hydrogen atom transfer (HAT).[2]
Data Presentation: Templates for Evaluation
The following tables are provided as templates for researchers to present their quantitative data when evaluating the performance of THBP in comparison to other stabilizers.
Table 1: Oxidative Induction Time (OIT) of Stabilized Polyethylene
| Antioxidant | Concentration (wt%) | OIT at 200°C (minutes) |
| Control (Unstabilized) | 0 | e.g., < 1 |
| THBP | 0.1 | Insert Experimental Data |
| THBP | 0.2 | Insert Experimental Data |
| BHT | 0.1 | e.g., 15 - 25 |
| Irganox 1010 | 0.1 | e.g., 40 - 60 |
Table 2: Yellowness Index (YI) of Stabilized Polypropylene After Accelerated Aging
| Antioxidant | Concentration (wt%) | YI (Initial) | YI (After 500 hours) | ΔYI |
| Control (Unstabilized) | 0 | e.g., 1.5 | e.g., 15.0 | e.g., 13.5 |
| THBP | 0.1 | Insert Experimental Data | Insert Experimental Data | Insert Experimental Data |
| THBP | 0.2 | Insert Experimental Data | Insert Experimental Data | Insert Experimental Data |
| BHT | 0.1 | e.g., 1.6 | e.g., 8.0 | e.g., 6.4 |
| Irganox 1076 | 0.1 | e.g., 1.5 | e.g., 5.5 | e.g., 4.0 |
Table 3: Tensile Strength of Stabilized Polypropylene After Accelerated Aging
| Antioxidant | Concentration (wt%) | Tensile Strength (Initial, MPa) | Tensile Strength (After 500 hours, MPa) | % Retention |
| Control (Unstabilized) | 0 | e.g., 35 | e.g., 15 | e.g., 43% |
| THBP | 0.1 | Insert Experimental Data | Insert Experimental Data | Insert Experimental Data |
| THBP | 0.2 | Insert Experimental Data | Insert Experimental Data | Insert Experimental Data |
| Irganox 1010 | 0.1 | e.g., 35 | e.g., 30 | e.g., 86% |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the effectiveness of THBP as a polymer stabilizer.
Protocol for Oxidative Induction Time (OIT) Measurement
This protocol is based on ASTM D3895.
Objective: To determine the time to the onset of oxidation of a stabilized polymer at a specified temperature in an oxygen atmosphere. A longer OIT indicates better oxidative stability.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Sample pans (aluminum)
-
Crimper for sealing pans
-
High-purity nitrogen and oxygen gas sources with flow controllers
Procedure:
-
Sample Preparation: Weigh 5-10 mg of the stabilized polymer sample into an aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the DSC cell with nitrogen at a flow rate of 50 mL/min.
-
-
Heating:
-
Heat the sample from ambient temperature to the isothermal test temperature (e.g., 200°C for polyethylene) at a heating rate of 20°C/min under the nitrogen atmosphere.
-
-
Isothermal Testing:
-
Once the isothermal temperature is reached and stabilized, switch the gas from nitrogen to oxygen at the same flow rate (50 mL/min).
-
Start recording the time.
-
-
Data Analysis:
-
Continue the isothermal measurement until a sharp exothermic peak is observed, indicating the onset of oxidation.
-
The OIT is the time from the introduction of oxygen to the onset of the exothermic peak.
-
Protocol for Accelerated Aging
This protocol is based on ASTM D3045 for heat aging.
Objective: To simulate the long-term effects of thermal stress on the polymer in a shortened timeframe.
Apparatus:
-
Forced-air convection oven with temperature control (±1°C)
-
Sample mounting racks
Procedure:
-
Sample Preparation: Cut test specimens of the stabilized polymer to the required dimensions for subsequent testing (e.g., tensile testing, color measurement).
-
Initial Property Measurement: Measure the initial properties of the un-aged samples (e.g., color, tensile strength, melt flow index).
-
Aging:
-
Place the test specimens on racks in the oven, ensuring adequate air circulation around each specimen.
-
Set the oven to the desired aging temperature (e.g., 110°C). The temperature should be chosen to accelerate degradation without changing the fundamental degradation mechanism.
-
-
Sampling:
-
Remove sets of specimens at predetermined time intervals (e.g., 100, 250, 500, 1000 hours).
-
-
Post-Aging Analysis:
-
After cooling the specimens to room temperature, re-measure the properties (color, tensile strength, etc.).
-
Calculate the percent retention of mechanical properties and the change in color (ΔYI).
-
Protocol for Color Measurement (Yellowness Index)
This protocol is based on ASTM E313.
Objective: To quantify the change in yellowness of the polymer as a result of degradation.
Apparatus:
-
Spectrophotometer or colorimeter
Procedure:
-
Calibration: Calibrate the instrument according to the manufacturer's instructions using standard white and black tiles.
-
Measurement:
-
Place the polymer sample (plaque) at the measurement port of the instrument.
-
Measure the tristimulus values (X, Y, Z) or the CIELAB values (L, a, b*).
-
-
Calculation:
-
The Yellowness Index (YI) is calculated from the tristimulus values using the appropriate formula for the instrument and standard observer.
-
For CIELAB data, the b* value is a direct measure of yellowness-blueness.
-
-
Comparison: Compare the YI of aged samples to that of un-aged samples to determine the change in yellowness (ΔYI).
Synergistic Effects
The performance of primary antioxidants like THBP can often be enhanced by using them in combination with secondary antioxidants, such as phosphites or thioesters. These secondary stabilizers function by decomposing hydroperoxides, which are formed during the initial stages of oxidation, into non-radical, stable products. This synergistic approach provides a more comprehensive stabilization system.
Conclusion
References
Application Notes and Protocols for In Vitro Antioxidant Assays of 2,4,5-Trihydroxybutyrophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,5-Trihydroxybutyrophenone (THBP) is a synthetic phenolic compound recognized for its antioxidant properties. The evaluation of the antioxidant capacity of such molecules is a critical step in the development of new therapeutic agents and preservatives. This document provides detailed application notes and standardized protocols for assessing the in vitro antioxidant activity of this compound using two widely accepted assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.
These assays are fundamental in screening compounds for their ability to scavenge free radicals, providing a quantitative measure of antioxidant potential, typically expressed as the half-maximal inhibitory concentration (IC50).
Data Presentation
| Compound | Assay | IC50 (µg/mL) - Hypothetical Data | Standard Antioxidant | IC50 (µg/mL) - Reference Values |
| This compound | DPPH | To be determined | Ascorbic Acid | 2 - 8 |
| This compound | ABTS | To be determined | Trolox | 3 - 10 |
Note: The IC50 values for standard antioxidants can vary depending on specific experimental conditions.
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol outlines the procedure for determining the free radical scavenging activity of this compound by measuring the reduction of the DPPH radical.
a. Reagents and Materials
-
This compound (THBP)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (spectrophotometric grade)
-
Ascorbic acid (or Trolox) as a positive control
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Micropipettes
b. Preparation of Solutions
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.
-
THBP Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve 10 mg of THBP in 10 mL of methanol.
-
Working Solutions of THBP: Prepare a series of dilutions of the THBP stock solution in methanol to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Positive Control Solutions: Prepare a similar dilution series for the standard antioxidant (e.g., Ascorbic Acid).
c. Assay Procedure
-
Add 100 µL of the DPPH working solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of THBP working solutions, standard antioxidant solutions, or methanol (as a blank) to the respective wells.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
d. Calculation of Results
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] × 100 Where:
-
Acontrol is the absorbance of the DPPH solution with methanol.
-
Asample is the absorbance of the DPPH solution with the THBP or standard.
-
-
Plot the percentage of inhibition against the concentration of THBP.
-
Determine the IC50 value, which is the concentration of the sample that causes 50% inhibition of the DPPH radical, from the plotted graph.
ABTS Radical Cation Decolorization Assay
This protocol describes the method for evaluating the antioxidant capacity of this compound by measuring its ability to scavenge the pre-formed ABTS radical cation (ABTS•+).
a. Reagents and Materials
-
This compound (THBP)
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Methanol or Phosphate Buffered Saline (PBS, pH 7.4)
-
Trolox (or Ascorbic acid) as a positive control
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
-
Micropipettes
b. Preparation of Solutions
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Stock Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Radical Cation Working Solution: Mix the ABTS stock solution and potassium persulfate stock solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce a dark green/blue solution.
-
Diluted ABTS•+ Solution: Before the assay, dilute the ABTS•+ working solution with methanol or PBS (pH 7.4) to obtain an absorbance of 0.700 ± 0.02 at 734 nm.
-
THBP Stock and Working Solutions: Prepare as described in the DPPH assay protocol.
-
Positive Control Solutions: Prepare a dilution series for the standard antioxidant (e.g., Trolox).
c. Assay Procedure
-
Add 180 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.
-
Add 20 µL of the different concentrations of THBP working solutions, standard antioxidant solutions, or methanol/PBS (as a blank) to the respective wells.
-
Shake the plate gently and incubate in the dark at room temperature for 6 minutes.
-
Measure the absorbance of each well at 734 nm using a microplate reader.
d. Calculation of Results
-
Calculate the percentage of ABTS•+ scavenging activity using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] × 100 Where:
-
Acontrol is the absorbance of the diluted ABTS•+ solution with the solvent.
-
Asample is the absorbance of the diluted ABTS•+ solution with the THBP or standard.
-
-
Plot the percentage of inhibition against the concentration of THBP.
-
Determine the IC50 value from the graph, which represents the concentration of the sample required to scavenge 50% of the ABTS•+ radicals.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the DPPH and ABTS assays.
Application Notes and Protocols for Evaluating 2,4,5-Trihydroxybutyrophenone (THBP) Cytotoxicity
Introduction
2,4,5-Trihydroxybutyrophenone (THBP) is a synthetic phenolic compound recognized for its antioxidant properties.[1][2] Despite its use as a food additive and antioxidant in various products, a comprehensive understanding of its cytotoxic potential is crucial for ensuring its safe application in research and drug development.[2][3] These application notes provide detailed protocols for assessing the cytotoxicity of THBP using a panel of common cell-based assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Caspase-3/7 assay for apoptosis.
These assays collectively offer a multi-parametric evaluation of THBP's effect on cellular health. The MTT assay measures the metabolic activity of cells, which is often correlated with cell viability.[4][5][6] The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells, indicating a loss of plasma membrane integrity, a hallmark of necrosis.[7][8] The Caspase-3/7 assay detects the activation of key executioner caspases, providing a specific measure of apoptosis or programmed cell death.[9][10][11]
Experimental Workflow
The following diagram outlines the general experimental workflow for assessing the cytotoxicity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 2',4',5'-Trihydroxybutyrophenone Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 2',4',5'-Trihydroxybutyrophenone | C10H12O4 | CID 15008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. broadpharm.com [broadpharm.com]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 8. cellbiologics.com [cellbiologics.com]
- 9. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.com.cn]
- 10. Caspase-3/7 apoptosis assay [bio-protocol.org]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.com]
Application Notes and Protocols for Assessing Lipid Peroxidation Inhibition by 2,4,5-Trihydroxybutyrophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid peroxidation is a critical marker of oxidative stress, implicated in the pathophysiology of numerous diseases. It is a chain reaction that results in the degradation of lipids, leading to cellular membrane damage and the formation of reactive aldehydes, such as malondialdehyde (MDA).[1][2] 2,4,5-Trihydroxybutyrophenone (THBP) is a synthetic antioxidant known for its ability to scavenge free radicals.[3][4][5][6] These application notes provide a detailed protocol for assessing the inhibitory effect of THBP on lipid peroxidation using the widely adopted Thiobarbituric Acid Reactive Substances (TBARS) assay.[7][8][9][10]
Principle of the Method
The TBARS assay is a well-established, simple, and cost-effective colorimetric method for quantifying MDA, a major secondary product of lipid peroxidation.[1][11] The assay is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions and high temperatures.[1][11] This reaction yields a pink chromophoric adduct, the MDA-TBA adduct, which exhibits maximum absorbance at approximately 532 nm.[1][8] The intensity of the color produced is directly proportional to the concentration of MDA in the sample, allowing for its quantitative determination via spectrophotometry.[1] By comparing the MDA levels in the presence and absence of this compound, the inhibitory capacity of the compound on lipid peroxidation can be determined.
Signaling Pathway and Experimental Overview
Lipid peroxidation is initiated by reactive oxygen species (ROS) which abstract a hydrogen atom from a polyunsaturated fatty acid (PUFA), forming a lipid radical. This radical reacts with oxygen to form a lipid peroxyl radical, which can then abstract a hydrogen from another PUFA, propagating the chain reaction. Antioxidants like this compound can inhibit this process by donating a hydrogen atom to the lipid peroxyl radical, thus terminating the chain reaction.
Experimental Protocols
This protocol describes an in vitro assay to determine the efficacy of this compound in inhibiting lipid peroxidation in a biological sample, such as a tissue homogenate.
Materials and Reagents
-
This compound (THBP)
-
Tissue sample (e.g., rat liver)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Ferrous sulfate (B86663) (FeSO₄)
-
Ascorbic acid
-
Trichloroacetic acid (TCA) solution (20% w/v)
-
Thiobarbituric acid (TBA) solution (0.67% w/v)
-
1,1,3,3-Tetramethoxypropane (B13500) (TMP) for MDA standard
-
Hydrochloric acid (HCl)
-
Spectrophotometer or microplate reader
Equipment
-
Homogenizer
-
Centrifuge
-
Water bath
-
Vortex mixer
-
Spectrophotometer or 96-well plate reader
Experimental Workflow
Detailed Procedure
-
Preparation of Tissue Homogenate:
-
Excise and weigh the tissue (e.g., rat liver) and wash with ice-cold PBS.
-
Homogenize the tissue in ice-cold PBS (1:10 w/v) to prepare a 10% homogenate.
-
Centrifuge the homogenate at 3000 rpm for 10 minutes at 4°C.
-
Collect the supernatant for the assay.
-
-
Preparation of Malondialdehyde (MDA) Standard:
-
Prepare a stock solution of MDA by hydrolyzing 1,1,3,3-tetramethoxypropane (TMP) in dilute HCl.
-
Prepare a series of dilutions from the stock solution to create a standard curve (e.g., 0-20 nmol/mL).
-
-
Assay Protocol:
-
Label microcentrifuge tubes for each experimental group:
-
Control: 100 µL tissue homogenate supernatant + 100 µL PBS.
-
Induced Control: 100 µL tissue homogenate supernatant + 50 µL FeSO₄ (2mM) + 50 µL Ascorbic Acid (10mM).
-
Test Sample: 100 µL tissue homogenate supernatant + various concentrations of THBP + 50 µL FeSO₄ (2mM) + 50 µL Ascorbic Acid (10mM).
-
-
Vortex all tubes and incubate in a water bath at 37°C for 1 hour to induce lipid peroxidation.
-
Stop the reaction by adding 500 µL of 20% TCA to each tube.
-
Add 500 µL of 0.67% TBA to each tube.
-
Vortex the tubes and incubate in a boiling water bath (95°C) for 20 minutes.
-
Cool the tubes in an ice bath to stop the reaction.
-
Centrifuge the samples at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a 96-well plate or cuvettes.
-
Measure the absorbance at 532 nm using a spectrophotometer or microplate reader.
-
Data Analysis
-
Standard Curve: Plot the absorbance values of the MDA standards against their corresponding concentrations to generate a standard curve.
-
Calculation of MDA Concentration: Determine the concentration of MDA in the samples by interpolating their absorbance values from the standard curve.
-
Calculation of Inhibition Percentage:
-
% Inhibition = [ (Absorbance of Induced Control - Absorbance of Test Sample) / Absorbance of Induced Control ] x 100
-
Data Presentation
The quantitative results should be summarized in a clear and structured table for easy comparison of the inhibitory effects of different concentrations of this compound.
| Concentration of this compound (µg/mL) | Absorbance at 532 nm (Mean ± SD) | MDA Concentration (nmol/mg protein) | % Inhibition of Lipid Peroxidation |
| Control (No Induction) | Value | Value | - |
| Induced Control (0 µg/mL THBP) | Value | Value | 0% |
| 10 | Value | Value | Value |
| 25 | Value | Value | Value |
| 50 | Value | Value | Value |
| 100 | Value | Value | Value |
| Positive Control (e.g., Trolox) | Value | Value | Value |
Conclusion
This protocol provides a robust and reproducible method for assessing the inhibitory potential of this compound against lipid peroxidation. The TBARS assay, while having some limitations regarding specificity, remains a valuable tool for initial screening of antioxidant compounds.[7][9] For more specific quantification, other methods such as HPLC-based determination of MDA or measurement of other lipid peroxidation products like 4-hydroxynonenal (B163490) (4-HNE) can be employed.[7][9][10] The data generated from this protocol will be valuable for researchers and drug development professionals in evaluating the therapeutic potential of this compound in conditions associated with oxidative stress.
References
- 1. benchchem.com [benchchem.com]
- 2. biocompare.com [biocompare.com]
- 3. researchgate.net [researchgate.net]
- 4. 2',4',5'-Trihydroxybutyrophenone | C10H12O4 | CID 15008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 6. 2',4',5'-Trihydroxybutyrophenone Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dadun.unav.edu [dadun.unav.edu]
Application Notes and Protocols: Formulation of 2,4,5-Trihydroxybutyrophenone for Topical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,5-Trihydroxybutyrophenone (THBP) is a synthetic phenolic compound known for its antioxidant properties.[1][2] Its structural resemblance to other biologically active phenols suggests potential applications in dermatology for protecting the skin from oxidative stress-induced damage. However, its low water solubility and potential for instability in formulations present challenges for topical delivery.[1][3] These application notes provide a comprehensive guide to developing and evaluating a stable and effective topical formulation of THBP. The focus is on an oil-in-water (O/W) cream, a common and aesthetically pleasing vehicle for topical products.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of THBP is fundamental for formulation development.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₄ | [1][3] |
| Molecular Weight | 196.2 g/mol | [1][3] |
| Appearance | Yellow-tan crystalline powder | [1][4] |
| Melting Point | 149-153 °C | [1][5] |
| Solubility | Very slightly soluble in water; Soluble in alcohol and propylene (B89431) glycol.[1][3][5] | |
| pKa | 7.72 ± 0.25 (Predicted) | [1] |
Formulation Strategy: Oil-in-Water (O/W) Emulsion
An oil-in-water (O/W) emulsion is a suitable choice for a THBP topical formulation due to its non-greasy feel and good spreadability. Given THBP's solubility in glycols, it can be incorporated into the aqueous phase with the use of a co-solvent like propylene glycol.
Example Formulation
The following table provides an example of an O/W cream formulation incorporating THBP. The percentages of excipients can be adjusted to achieve the desired viscosity, feel, and stability.
| Phase | Ingredient (INCI Name) | Function | % w/w |
| Oil Phase | Cetearyl Alcohol | Thickener, Emollient | 7.0 |
| Glyceryl Monostearate | Thickener, Emulsifier | 2.0 | |
| Mineral Oil | Emollient, Occlusive | 10.0 | |
| Beeswax | Stiffening Agent | 1.0 | |
| Aqueous Phase | Purified Water | Solvent | 68.8 |
| Propylene Glycol | Solvent, Humectant | 5.0 | |
| This compound (THBP) | Active Ingredient | 1.0 | |
| Glycerin | Humectant | 5.0 | |
| Polysorbate 60 | Emulsifier | 2.13 | |
| Sorbitan Stearate | Emulsifier | 0.86 | |
| Preservative Phase | Methylparaben | Preservative | 0.22 |
Note: This is a sample formulation and requires optimization and stability testing.
Preparation Protocol for a 100g Batch of O/W Cream
This protocol outlines the steps for preparing the example O/W cream formulation.
-
Phase A (Oil Phase) Preparation: In a suitable vessel, combine Cetearyl Alcohol, Glyceryl Monostearate, Mineral Oil, and Beeswax. Heat to 75°C with constant stirring until all components are melted and the phase is uniform.
-
Phase B (Aqueous Phase) Preparation: In a separate vessel, combine Purified Water, Propylene Glycol, and Glycerin. Begin heating to 75°C. Once the temperature reaches approximately 50°C, add the this compound (THBP) and stir until completely dissolved. Add Polysorbate 60 and Sorbitan Stearate and continue heating to 75°C, stirring until a homogenous solution is formed.
-
Emulsification: Slowly add the hot Aqueous Phase (Phase B) to the hot Oil Phase (Phase A) under continuous homogenization at a moderate speed (e.g., 5000 rpm) for 5-10 minutes to form a uniform emulsion.
-
Cooling: Remove the emulsion from the heat source and continue to stir gently with a paddle stirrer as it cools.
-
Preservation: When the emulsion has cooled to below 40°C, add the Methylparaben (previously dissolved in a small amount of warm water if necessary) and stir until uniformly dispersed.
-
Final Steps: Continue stirring until the cream reaches room temperature. Perform final quality control checks, including pH and viscosity.
Quality Control and Stability Testing
Ensuring the quality and stability of the final product is critical. The following protocols outline key tests to be performed.
Physicochemical Characterization
| Parameter | Method | Acceptance Criteria (Example) |
| Appearance | Visual Inspection | Homogeneous, off-white to light tan cream, free from phase separation. |
| pH | pH meter | 4.5 - 6.5 |
| Viscosity | Brookfield Viscometer (or similar) | Report value and specify spindle, speed, and temperature. |
| Spreadability | Parallel Plate Method | Report value in mm or g·cm/s. |
Accelerated Stability Testing Protocol
Accelerated stability testing provides an indication of the product's shelf-life in a shorter timeframe.
-
Sample Preparation: Package the cream in its final intended container.
-
Storage Conditions: Store the samples at 40°C ± 2°C / 75% RH ± 5% RH for a period of 3 to 6 months.
-
Testing Intervals: Test the samples at time 0, 1, 2, 3, and 6 months.
-
Parameters to Evaluate:
-
Physicochemical properties (Appearance, pH, Viscosity).
-
Assay of THBP and degradation products using a validated HPLC method.
-
Microbiological testing.
-
A significant change is typically defined as a >5% change in the initial assay of THBP.
Photostability Testing Protocol
This test evaluates the impact of light on the formulation.
-
Sample Preparation: Apply a thin layer of the cream to an inert transparent surface or place the final product in its packaging.
-
Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3][6][7][8][9]
-
Control Sample: Protect a parallel set of samples from light with aluminum foil.
-
Analysis: After exposure, compare the appearance, pH, and THBP content of the light-exposed samples to the control samples.
Analytical Method for Quantification of THBP
A validated analytical method is essential for accurately quantifying THBP in the cream for stability and release studies. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is recommended.
Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with 0.1% Acetic Acid (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | To be determined based on the UV spectrum of THBP |
| Column Temperature | 30°C |
Method Validation Protocol
The analytical method should be validated according to ICH Q2(R1) guidelines, including:
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of other components (excipients, degradation products).
-
Linearity: Analyze a series of standards across a range of concentrations (e.g., 1-100 µg/mL) and demonstrate a linear relationship between concentration and peak area (R² > 0.999).
-
Accuracy: Determine the recovery of a known amount of THBP spiked into the cream matrix (typically 98-102%).
-
Precision:
-
Repeatability (Intra-day precision): Analyze multiple samples of the same batch on the same day (%RSD < 2%).
-
Intermediate Precision (Inter-day precision): Analyze the same batch on different days by different analysts (%RSD < 2%).
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of THBP that can be reliably detected and quantified.
Performance Testing
In Vitro Release Testing (IVRT) Protocol
IVRT is used to assess the rate at which THBP is released from the cream.
-
Apparatus: Franz diffusion cell.
-
Membrane: Synthetic, inert membrane (e.g., polysulfone).
-
Receptor Medium: A hydro-alcoholic solution or a buffered solution with a surfactant to ensure sink conditions. The pH should be physiologically relevant (e.g., 5.5).
-
Temperature: Maintain the receptor medium at 32°C ± 1°C.
-
Procedure:
-
Mount the membrane on the Franz cell.
-
Apply a finite dose of the cream (e.g., 10-15 mg/cm²) to the donor compartment.
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 6 hours), withdraw samples from the receptor compartment and replace with fresh medium.
-
-
Analysis: Analyze the THBP concentration in the collected samples using the validated HPLC method.
-
Data Presentation: Plot the cumulative amount of THBP released per unit area versus the square root of time. The slope of the linear portion of the curve represents the release rate.
In Vitro Skin Permeation and Deposition Protocol
This protocol provides an indication of how much THBP penetrates the skin and how much is retained within the skin layers.
-
Apparatus: Franz diffusion cell.
-
Skin Model: Excised human or animal skin (e.g., porcine ear skin).
-
Receptor Medium: As in the IVRT protocol.
-
Procedure:
-
Mount the skin on the Franz cell with the stratum corneum facing the donor compartment.
-
Apply a finite dose of the cream.
-
Collect samples from the receptor medium over a 24-hour period.
-
At the end of the experiment, dismount the skin.
-
-
Skin Deposition Analysis (Tape Stripping):
-
Sequentially apply and remove adhesive tapes to the skin surface to remove the stratum corneum layer by layer.
-
Extract THBP from each tape strip with a suitable solvent.
-
Analyze the THBP content in the extracts by HPLC.
-
-
Epidermis and Dermis Separation:
-
Separate the epidermis from the dermis (e.g., by heat separation).
-
Extract THBP from each layer.
-
Analyze the THBP content by HPLC.
-
-
Data Presentation: Present the amount of THBP permeated into the receptor medium, and the amount retained in the stratum corneum, epidermis, and dermis.
Biological Activity Assessment
Antioxidant Activity (DPPH Assay) Protocol
This assay measures the free radical scavenging capacity of the THBP formulation.
-
Sample Preparation: Extract THBP from the cream using a suitable solvent (e.g., methanol).
-
DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Procedure:
-
Mix different concentrations of the cream extract with the DPPH solution.
-
Incubate in the dark for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Calculation: Calculate the percentage of radical scavenging activity. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can be determined.
Potential Signaling Pathways of THBP in Skin
Phenolic antioxidants are known to modulate several signaling pathways in the skin to exert their protective effects. While specific pathways for THBP are not yet fully elucidated, it is hypothesized to act through mechanisms common to other polyphenols. Furthermore, evidence suggests THBP can act as a substrate for tyrosinase, indicating a potential role in modulating pigmentation.[10] It may also inhibit matrix metalloproteinases (MMPs), which are involved in collagen degradation.
Below are diagrams illustrating a hypothetical workflow for formulation and testing, and a potential signaling pathway for THBP's antioxidant and anti-aging effects.
Caption: Experimental workflow for THBP topical formulation.
Caption: Potential signaling pathways of THBP in skin cells.
Safety Assessment
Skin Irritation and Sensitization
Given that THBP may cause skin irritation and sensitization, it is crucial to evaluate these endpoints.
-
In Vitro Skin Irritation Test: Using reconstructed human epidermis models (e.g., EpiDerm™), assess the potential of the formulation to cause skin irritation.
-
In Vitro Skin Sensitization Assays: A battery of in vitro tests covering key events in the sensitization pathway should be conducted.
-
Human Repeat Insult Patch Test (HRIPT): If in vitro tests indicate a low risk, a clinical study under dermatological control can be performed to assess the irritation and sensitization potential in human volunteers.
Conclusion
The successful formulation of this compound for topical application requires a systematic approach that considers its physicochemical properties and potential for instability. An oil-in-water cream is a viable delivery vehicle, but careful selection of excipients and rigorous testing are necessary to ensure a stable, effective, and safe product. The protocols outlined in these application notes provide a framework for the development and evaluation of a THBP topical formulation. It is important to note that these are general methodologies and must be adapted and validated for the specific formulation being developed. Further research into the specific molecular mechanisms of THBP in skin cells will be beneficial for substantiating its efficacy and guiding future formulation optimization.
References
- 1. tbsrj.mazums.ac.ir [tbsrj.mazums.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. certified-laboratories.com [certified-laboratories.com]
- 4. researchgate.net [researchgate.net]
- 5. Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021 | MDPI [mdpi.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. iagim.org [iagim.org]
- 8. m.youtube.com [m.youtube.com]
- 9. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 2,4,5-Trihydroxybutyrophenone Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 2,4,5-Trihydroxybutyrophenone (THBP) in in vitro assays.
Troubleshooting Guides
This section offers step-by-step solutions to common problems encountered during the handling and application of this compound in experimental settings.
Issue 1: My this compound is not dissolving in my desired solvent.
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Question: I am trying to dissolve this compound directly in aqueous buffer/cell culture medium, but it remains as a solid. What should I do?
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Answer: this compound is known to be very slightly soluble in water.[1][2] Direct dissolution in aqueous solutions is not recommended for preparing concentrated stock solutions. It is advisable to first dissolve the compound in an appropriate organic solvent to create a concentrated stock, which can then be further diluted into your aqueous experimental medium.
-
Question: I have prepared a stock solution in an organic solvent, but the compound precipitates when I add it to my aqueous buffer or cell culture medium. How can I resolve this?
-
Answer: This phenomenon, known as "crashing out," occurs when the compound's solubility limit is exceeded in the final aqueous solution.[3] Here are several strategies to prevent precipitation:
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Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.
-
Optimize the organic solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is as low as possible, ideally 0.5% or less, as higher concentrations can be cytotoxic.[3][4] Always include a vehicle control with the same final solvent concentration in your experiments.
-
Use a co-solvent system: Employing a mixture of solvents can enhance solubility.[4][5] For instance, a combination of DMSO and ethanol (B145695) or propylene (B89431) glycol might be more effective.
-
Gentle warming and mixing: Briefly warming the aqueous medium (e.g., to 37°C) and vortexing while adding the stock solution can help in the dispersion of the compound.[3]
-
Stepwise dilution: Instead of a single large dilution, perform serial dilutions of the stock solution to gradually decrease the organic solvent concentration.[4]
-
Issue 2: I am concerned about the potential toxicity of the solvent in my cell-based assay.
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Question: What is the maximum concentration of DMSO that is safe for my cells?
-
Answer: The tolerance to DMSO varies between cell lines.[4] As a general guideline, a final concentration of 0.5% DMSO is widely considered acceptable for most cell lines, with some being tolerant up to 1%.[4] However, for sensitive or primary cells, it is recommended to keep the final DMSO concentration at 0.1% or lower.[4] It is always best practice to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.
-
Question: Are there alternatives to DMSO for dissolving this compound?
-
Answer: Yes, ethanol and propylene glycol are suitable alternatives as this compound is soluble in these solvents.[1][2] Similar to DMSO, it is crucial to determine the tolerance of your cell line to these solvents and to include appropriate vehicle controls in your experiments.
Frequently Asked Questions (FAQs)
This section addresses general questions regarding the solubility and handling of this compound.
1. What are the basic physicochemical properties of this compound?
This compound is a yellow-tan crystalline solid.[1][2] It is classified as a butyrophenone (B1668137), which is a type of aromatic ketone.[6]
2. What is the solubility of this compound in common solvents?
Data Presentation: Estimated Solubility of this compound
| Solvent | Estimated Solubility | Notes |
| Water | Very slightly soluble (~2.34 g/L, predicted) | Not recommended for stock solution preparation. |
| DMSO | Soluble (Estimated > 10 mg/mL) | A common solvent for preparing high-concentration stock solutions for in vitro assays. |
| Ethanol | Soluble (Estimated > 10 mg/mL) | An alternative to DMSO; cellular tolerance should be verified.[7] |
| Propylene Glycol | Soluble (Estimated > 10 mg/mL) | Another alternative solvent, miscible with water.[8] |
Disclaimer: The solubility values in organic solvents are estimates based on the qualitative descriptions available and the solubility of structurally similar phenolic compounds. It is recommended to perform small-scale solubility tests to determine the optimal concentration for your specific experimental needs.
3. How does pH affect the solubility of this compound?
The solubility of phenolic compounds is often pH-dependent.[9][10] For this compound, which has acidic hydroxyl groups, increasing the pH of the aqueous solution above its pKa is expected to increase its solubility due to the formation of more soluble phenolate (B1203915) salts. The predicted pKa of the most acidic hydroxyl group is around 7.98. Therefore, solubility in aqueous solutions is expected to increase at a pH above 8. However, it is important to note that the stability of phenolic compounds can be compromised at high pH.[11][12]
4. Can I use cyclodextrins to improve the solubility of this compound?
Yes, cyclodextrins are a viable option for enhancing the aqueous solubility of poorly soluble compounds like this compound.[13][14] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate the hydrophobic butyrophenone moiety, thereby increasing its solubility in aqueous solutions.[13][15][16]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 1.962 mg of this compound (MW: 196.2 g/mol ).
-
Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of high-purity, anhydrous DMSO.
-
Mixing: Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Store the 10 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell Culture Assays
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution (in medium): Prepare serial dilutions of your stock solution directly in the cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mixing: Mix thoroughly by gentle pipetting or vortexing.
-
Application to Cells: Add the prepared working solutions to your cell cultures. Ensure that the final DMSO concentration in all wells, including the vehicle control, is consistent.
Protocol 3: Using β-Cyclodextrin to Enhance Aqueous Solubility
-
Prepare a β-Cyclodextrin Solution: Prepare a stock solution of β-cyclodextrin (e.g., 10 mM) in your desired aqueous buffer or cell culture medium.
-
Complexation:
-
Method A (from solid): Add solid this compound to the β-cyclodextrin solution and stir or sonicate until dissolved. The molar ratio of THBP to β-cyclodextrin may need to be optimized (e.g., 1:1 or 1:2).
-
Method B (from organic stock): Prepare a concentrated stock of this compound in a minimal amount of a volatile organic solvent like ethanol. Add this solution dropwise to the stirring β-cyclodextrin solution. The organic solvent can then be removed by evaporation under a stream of nitrogen or by vacuum.
-
-
Sterilization: Filter-sterilize the final solution through a 0.22 µm filter before use in cell culture.
Visualizations
References
- 1. 2',4',5'-Trihydroxybutyrophenone | C10H12O4 | CID 15008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2',4',5'-Trihydroxybutyrophenone Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. Butyrophenone - Wikipedia [en.wikipedia.org]
- 7. Ethanol effects on apparent solubility of poorly soluble drugs in simulated intestinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Propylene glycol - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract - ProQuest [proquest.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. alzet.com [alzet.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2,4,5-Trihydroxybutyrophenone (THBP) Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2,4,5-Trihydroxybutyrophenone (THBP) in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound (THBP) and what are its common applications?
A1: 2',4',5'-Trihydroxybutyrophenone is an antioxidant used alone or in combination with other permitted antioxidants.[1] It is an aromatic ketone[2] and appears as a yellow-tan solid or a slightly yellow powder.[3] THBP is used as an antioxidant for polyolefins, paraffin (B1166041) waxes, vegetable oils, and animal fats. It also serves as a food additive and a chemical preservative for animal feeds.[4]
Q2: What are the main factors that cause the degradation of THBP in solution?
A2: As a phenolic compound, THBP is susceptible to degradation influenced by several factors. These include:
-
pH: Phenolic compounds are generally more stable in acidic conditions and tend to degrade in neutral to alkaline environments.[5]
-
Temperature: Elevated temperatures can accelerate the degradation of phenolic compounds.[6]
-
Light: Exposure to light, particularly UV light, can induce photochemical degradation.[6]
-
Oxygen: The presence of oxygen can lead to oxidative degradation.[6]
-
Metal Ions: Metal ions can catalyze the oxidation of phenolic compounds.[6] One of the drawbacks of THBP is its discoloration in the presence of iron salts.[2]
Q3: How can I visually tell if my THBP solution is degrading?
A3: A common sign of phenolic compound degradation is a change in the color of the solution. For THBP, which is a yellow-tan crystalline powder, a noticeable change in the color intensity or a shift to a brownish hue in your solution may indicate degradation.
Q4: What are the general storage recommendations for a THBP solution?
A4: To minimize degradation, it is recommended to store THBP solutions in a refrigerator. Solutions should be stored in amber vials to protect them from light and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Troubleshooting Guide
Issue 1: Rapid discoloration of THBP solution.
-
Question: My freshly prepared THBP solution is rapidly turning brown. What could be the cause and how can I prevent it?
-
Answer: Rapid discoloration is likely due to oxidation, which can be accelerated by high pH, exposure to light, and the presence of metal ions.
-
Troubleshooting Steps:
-
Check pH: Ensure the pH of your solvent is in the acidic range (ideally below 6). Phenolic compounds are generally more stable at lower pH.[5]
-
Protect from Light: Store your solution in an amber vial or a container wrapped in aluminum foil to block out light.[6]
-
Deoxygenate Solvent: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Use Chelating Agents: If metal ion contamination is suspected, consider adding a small amount of a chelating agent like EDTA to your solution.
-
Refrigerate: Store the solution at refrigerated temperatures (2-8 °C) to slow down the degradation process.
-
-
Issue 2: Loss of THBP potency in my experimental assay.
-
Question: I am observing a decrease in the expected activity of THBP in my experiments. Could this be due to degradation, and how can I confirm it?
-
Answer: A loss of potency is a strong indicator of THBP degradation. To confirm this and quantify the extent of degradation, you will need to use an analytical technique such as High-Performance Liquid Chromatography (HPLC).
-
Troubleshooting and Verification Workflow:
Caption: Troubleshooting workflow for suspected THBP degradation.
-
Issue 3: How can I proactively stabilize my THBP solution?
-
Question: What measures can I take during solution preparation to ensure the long-term stability of THBP?
-
Answer: Proactive stabilization involves a combination of optimized solution conditions and the use of stabilizing agents.
-
Stabilization Strategies:
-
pH Adjustment: Prepare your THBP solution in a buffer with a pH in the acidic range (e.g., pH 3-5).
-
Use of Antioxidants: The addition of a synergistic antioxidant can help protect THBP from degradation. Common antioxidants used for stabilizing phenolic compounds include ascorbic acid and butylated hydroxytoluene (BHT). The optimal concentration would need to be determined experimentally but a starting point could be in the range of 0.01% to 0.1% (w/v).
-
Inert Atmosphere: Prepare and store the solution under an inert gas like nitrogen or argon.
-
Controlled Temperature: Store the solution at low temperatures (refrigerated or frozen).
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study of THBP
This protocol outlines a forced degradation study to identify the conditions under which THBP degrades and to develop a stability-indicating analytical method.
-
Preparation of THBP Stock Solution:
-
Accurately weigh and dissolve THBP in a suitable solvent (e.g., methanol (B129727) or a buffered aqueous solution) to a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 2 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 48 hours.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acid and base hydrolyzed samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Caption: Experimental workflow for a forced degradation study of THBP.
-
Protocol 2: HPLC Method for Quantification of THBP
This is a general HPLC method that can be optimized for the analysis of THBP and its degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) can be a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of THBP.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Data Presentation
Table 1: Summary of Factors Affecting THBP Stability
| Parameter | Condition | Effect on Stability | Recommendation |
| pH | Acidic (<6) | More Stable | Maintain pH in the acidic range. |
| Neutral to Alkaline (>7) | Less Stable | Avoid neutral to alkaline conditions. | |
| Temperature | Refrigerated (2-8°C) | High Stability | Store solutions in a refrigerator. |
| Elevated (>40°C) | Low Stability | Avoid exposure to high temperatures. | |
| Light | Dark (Amber Vial) | High Stability | Protect from light at all times. |
| UV/Daylight Exposure | Low Stability | Minimize exposure to light. | |
| Atmosphere | Inert (Nitrogen/Argon) | High Stability | Prepare and store under an inert gas. |
| Oxygen | Low Stability | Deoxygenate solvents before use. | |
| Metal Ions | Absent | High Stability | Use high-purity solvents and glassware. |
| Present (e.g., Fe³⁺) | Low Stability | Consider using a chelating agent. |
Signaling Pathways and Degradation Mechanisms
The degradation of THBP, a phenolic antioxidant, likely proceeds through oxidative pathways. Theoretical studies suggest potential mechanisms such as Hydrogen Atom Transfer (HAT), Sequential Proton Loss Electron Transfer (SPLET), and Single Electron Transfer-Proton Transfer (SETPT).[6]
Caption: Proposed oxidative degradation pathway of THBP.
References
- 1. researchgate.net [researchgate.net]
- 2. 2',4',5'-Trihydroxybutyrophenone | C10H12O4 | CID 15008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biomedres.us [biomedres.us]
Technical Support Center: Overcoming Interference of 2,4,5-Trihydroxybutyrophenone in Colorimetric Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and overcome interference caused by 2,4,5-Trihydroxybutyrophenone (THBP) in colorimetric assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (THBP) and why might it interfere with my colorimetric assay?
A1: this compound (THBP) is a synthetic phenolic compound known for its antioxidant properties. Its chemical structure, containing multiple hydroxyl groups on a phenyl ring, makes it susceptible to oxidation and allows it to interact with various assay components, potentially leading to inaccurate results in colorimetric assays.
Q2: What are the common mechanisms of THBP interference in colorimetric assays?
A2: THBP can interfere with colorimetric assays through several mechanisms, typical of phenolic compounds:
-
Redox Activity: As an antioxidant, THBP can directly reduce components of your assay, such as tetrazolium salts (e.g., MTT) or metal ions (e.g., Cu²⁺ in the BCA protein assay), leading to a false-positive signal.
-
Substrate for Enzymes: THBP can act as a substrate for enzymes commonly used in colorimetric assays, such as horseradish peroxidase (HRP). This reaction produces colored byproducts that can be mistaken for the intended assay signal.[1]
-
Spectral Overlap: The colored oxidation products of THBP may absorb light at or near the wavelength used to measure your assay's endpoint, leading to artificially high absorbance readings. The intermediate red product of THBP oxidation by HRP has a peak absorbance between 490–500 nm.[1]
-
Compound Aggregation: At higher concentrations, THBP molecules may aggregate, which can non-specifically inhibit enzymes or sequester other assay reagents.
-
Chelation of Metal Ions: The hydroxyl groups on the THBP molecule can chelate metal ions that may be essential cofactors for enzymes in your assay, leading to inhibition.
Troubleshooting Guides
Issue 1: Unexpectedly high background or false-positive results in an HRP-based assay.
Symptoms:
-
High absorbance readings in control wells containing THBP but lacking the analyte of interest.
-
Atypical color development in the presence of THBP.
Cause: THBP is a substrate for horseradish peroxidase (HRP) and, in the presence of hydrogen peroxide (H₂O₂), will be oxidized to form a colored product, thus directly interfering with the assay.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HRP-based assay interference.
Solutions:
-
Run a "THBP-only" control: Prepare a control well containing the assay buffer, HRP, H₂O₂, and THBP at the same concentration as in your experimental wells, but without the analyte. Subtract the absorbance of this control from your experimental results.
-
Choose an alternative assay: If the interference is significant, consider using an assay that does not rely on HRP.
-
Sample cleanup: If possible, remove THBP from your sample before performing the assay using techniques like protein precipitation or dialysis.
Issue 2: Inaccurate protein concentration determined by BCA or Lowry assay.
Symptoms:
-
Overestimation of protein concentration.
-
Non-linear standard curve in the presence of THBP.
Cause: The antioxidant nature of THBP allows it to reduce Cu²⁺ to Cu¹⁺, which is the first step in the BCA and Lowry protein assays. This leads to a color change independent of the presence of protein, resulting in a false-positive signal.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for protein assay interference.
Solutions:
-
Switch to a Bradford assay: The Bradford assay is based on the binding of Coomassie dye to protein and is less susceptible to interference from reducing agents like THBP. However, it's still important to run a THBP-only control.
-
Sample Dilution: If your protein concentration is high enough, diluting the sample can lower the THBP concentration to a non-interfering level.[2]
-
Protein Precipitation: Use methods like trichloroacetic acid (TCA) or acetone (B3395972) precipitation to separate the protein from the interfering THBP.[3]
Issue 3: Inhibition or unexpected results in enzyme activity assays.
Symptoms:
-
Decreased enzyme activity in the presence of THBP.
-
High variability between replicate wells.
Cause: THBP may be forming aggregates that non-specifically inhibit the enzyme, or it could be chelating essential metal cofactors.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for enzyme inhibition by THBP.
Solution:
-
Include a non-ionic detergent: Add a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 to your assay buffer. This can help to disrupt the formation of THBP aggregates. A significant reduction in inhibition in the presence of the detergent suggests that aggregation was the primary cause of interference.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for 2,4,5-THBP interference in the literature, the following table provides a general guide for the compatibility of common protein assays with substances similar to THBP (phenolic compounds, reducing agents).
| Assay | Interfering Substances | General Mitigation Strategies |
| BCA | Reducing agents, Chelating agents | Dilution, Protein Precipitation, Use of reducing agent compatible kits |
| Lowry | Phenolic compounds, Reducing agents, Detergents | Dilution, Protein Precipitation |
| Bradford | High concentrations of detergents, Basic conditions | Dilution, Ensure buffer compatibility |
| HRP-based | HRP substrates (like THBP), Peroxidase inhibitors | Background subtraction, Use of non-HRP assays |
Detailed Experimental Protocols
Protocol 1: Protein Precipitation using Acetone to Remove THBP
This protocol is designed to separate proteins from interfering substances like THBP prior to a colorimetric protein assay.
Materials:
-
Sample containing protein and THBP
-
Ice-cold acetone (-20°C)
-
Microcentrifuge
-
Assay-compatible buffer for protein resuspension (e.g., PBS)
Procedure:
-
To 1 volume of your sample, add 4 volumes of ice-cold acetone.
-
Vortex briefly and incubate at -20°C for 60 minutes to precipitate the protein.
-
Centrifuge at 15,000 x g for 10 minutes to pellet the protein.
-
Carefully decant and discard the supernatant which contains the THBP.
-
Allow the protein pellet to air dry briefly to remove residual acetone. Do not over-dry, as this can make resuspension difficult.
-
Resuspend the protein pellet in a known volume of an assay-compatible buffer.
-
Proceed with your colorimetric protein assay.
Protocol 2: Control for Aggregation-Based Inhibition
This protocol helps determine if the observed enzyme inhibition by THBP is due to the formation of aggregates.
Materials:
-
Enzyme and substrate solution
-
THBP stock solution
-
Assay buffer
-
Assay buffer containing 0.02% Triton X-100
-
Microplate reader
Procedure:
-
Prepare two sets of serial dilutions of THBP in assay buffer, one with and one without 0.02% Triton X-100.
-
In a microplate, add the enzyme to wells containing each THBP dilution (with and without detergent). Include control wells with no THBP.
-
Incubate for 15 minutes at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the substrate to all wells.
-
Measure the reaction kinetics using a microplate reader.
-
Calculate the IC₅₀ value (the concentration of THBP that causes 50% inhibition) for each condition.
Interpretation: A significant increase (e.g., >5-fold) in the IC₅₀ value in the presence of Triton X-100 strongly suggests that the inhibition is primarily due to the aggregation of THBP.
References
Technical Support Center: Optimizing 2,4,5-Trihydroxybutyrophenone (THBP) for Maximum Antioxidant Effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,5-Trihydroxybutyrophenone (THBP) to optimize its antioxidant effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound (THBP) and why is it studied for its antioxidant properties?
A1: this compound (THBP), also known as 1-(2,4,5-trihydroxyphenyl)butan-1-one, is a phenolic compound. Its structure, containing multiple hydroxyl groups on the phenyl ring, suggests significant antioxidant potential. Phenolic compounds are well-known for their ability to scavenge free radicals and chelate metal ions, thereby reducing oxidative stress, which is implicated in numerous diseases. Theoretical studies have indicated that THBP possesses strong antioxidant capabilities, comparable to well-established antioxidants like gallic acid.[1]
Q2: What are the primary mechanisms of antioxidant action for THBP?
A2: The antioxidant activity of phenolic compounds like THBP is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The main mechanisms include:
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a free radical, thus quenching it.
-
Single Electron Transfer followed by Proton Transfer (SET-PT): The phenolic compound transfers an electron to the radical, forming a radical cation, which then releases a proton.
-
Sequential Proton Loss Electron Transfer (SPLET): The phenolic hydroxyl group first loses a proton, and the resulting anion then donates an electron to the free radical.[1]
Q3: What is the optimal concentration of THBP for achieving maximum antioxidant effect?
A3: Currently, there is limited direct experimental data available in the scientific literature that establishes a definitive optimal concentration or provides specific IC50 or EC50 values for the antioxidant activity of this compound in common antioxidant assays like DPPH or ABTS. Theoretical studies suggest it has potent antioxidant activity.[1] To determine the optimal concentration for your specific experimental setup, it is crucial to perform a dose-response study. Start with a broad range of concentrations and narrow it down to identify the concentration that gives the maximal effect before any potential pro-oxidant or cytotoxic effects emerge.
Q4: Can THBP exhibit pro-oxidant activity?
A4: Like many phenolic compounds, it is possible for THBP to exhibit pro-oxidant activity under certain conditions, such as high concentrations or in the presence of transition metal ions. This occurs when the antioxidant itself becomes a radical that can participate in oxidative reactions. It is essential to carefully evaluate the concentration-dependent effects of THBP in your experimental system.
Q5: How does THBP compare to other common antioxidants?
A5: Theoretical calculations suggest that the antioxidant potential of THBP is comparable to that of gallic acid, a well-known and potent antioxidant.[1] However, direct experimental comparisons in various antioxidant assays are not extensively documented. For a practical comparison, it is recommended to include well-characterized standard antioxidants such as Trolox, ascorbic acid, and gallic acid in your experiments.
Troubleshooting Guides for Antioxidant Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Issue 1: Inconsistent or non-reproducible results.
-
Possible Cause:
-
DPPH solution instability: The DPPH radical is sensitive to light and can degrade over time.
-
Inaccurate pipetting: Small volume errors can lead to significant variations in results.
-
Reaction time variability: The reaction between THBP and DPPH may not have reached a steady state.
-
-
Troubleshooting Steps:
-
Always prepare fresh DPPH solution for each experiment and protect it from light by storing it in an amber bottle or wrapping the container in aluminum foil.
-
Ensure your micropipettes are properly calibrated and use new tips for each sample and reagent addition.
-
Perform a kinetic study to determine the optimal incubation time for the reaction to reach a plateau. Measure the absorbance at several time points (e.g., 15, 30, 60, 120 minutes) to identify when the reaction is complete.
-
Issue 2: Sample color interferes with the absorbance reading at 517 nm.
-
Possible Cause: THBP or its oxidized products may have some absorbance at the wavelength used to measure DPPH radical concentration.
-
Troubleshooting Steps:
-
Prepare a sample blank for each concentration of THBP. This blank should contain the same concentration of THBP as the test sample but with the solvent (e.g., methanol) instead of the DPPH solution.
-
Subtract the absorbance of the sample blank from the absorbance of the corresponding test sample to correct for any intrinsic color.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Issue 1: The initial absorbance of the ABTS•+ solution is not within the optimal range (typically 0.7 ± 0.05 at 734 nm).
-
Possible Cause:
-
Incomplete generation of the ABTS radical cation: The reaction between ABTS and potassium persulfate may not have gone to completion.
-
Incorrect dilution of the stock solution.
-
-
Troubleshooting Steps:
-
Ensure the ABTS and potassium persulfate solution is allowed to react for the recommended time (usually 12-16 hours) in the dark at room temperature.
-
Carefully dilute the ABTS•+ stock solution with the appropriate buffer (e.g., phosphate-buffered saline, PBS) to achieve the desired absorbance. It is advisable to perform a serial dilution to find the exact dilution factor required.
-
Issue 2: The reaction with THBP is very fast or very slow.
-
Possible Cause: The kinetics of the reaction between THBP and ABTS•+ can vary.
-
Troubleshooting Steps:
-
For very fast reactions, consider using a spectrophotometer with a kinetic mode to capture the initial rapid decrease in absorbance.
-
For slow reactions, increase the incubation time to ensure the reaction reaches completion. As with the DPPH assay, a preliminary kinetic study is recommended.
-
Cellular Antioxidant Activity (CAA) Assay
Issue 1: High variability in fluorescence readings between wells.
-
Possible Cause:
-
Uneven cell seeding: Inconsistent cell numbers per well will lead to variable fluorescence.
-
Cell stress or death: High concentrations of THBP or the pro-oxidant (e.g., AAPH) may be cytotoxic.
-
Incomplete washing: Residual extracellular compound or probe can interfere with the readings.
-
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette for even distribution.
-
Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of THBP for your chosen cell line.
-
Wash the cells thoroughly with PBS as per the protocol to remove any interfering substances.
-
Issue 2: No significant antioxidant activity observed.
-
Possible Cause:
-
Poor cellular uptake of THBP: The compound may not be efficiently transported into the cells.
-
Insufficient concentration: The concentrations tested may be too low to elicit a measurable response.
-
Metabolism of THBP: The cells may metabolize THBP into less active compounds.
-
-
Troubleshooting Steps:
-
Consider using a different cell line that may have better uptake mechanisms for phenolic compounds.
-
Test a wider and higher range of THBP concentrations, keeping in mind the cytotoxicity limits.
-
Investigate the metabolic fate of THBP in your cell model if possible, for example, by using analytical techniques like HPLC or LC-MS.
-
Quantitative Data
As of the latest literature search, specific experimental IC50 or EC50 values for the direct antioxidant activity of this compound are not widely available. However, some quantitative data on its interaction with enzymes is available.
Table 1: Enzyme Substrate Constants for this compound (THBP)
| Enzyme | K_m Value (mM) | Source |
| Mushroom Tyrosinase | 1.00 | [2] |
| Horseradish Peroxidase | 2.5 | [2] |
K_m (Michaelis constant) represents the substrate concentration at which the enzyme reaction rate is half of the maximum (V_max). A lower K_m value indicates a higher affinity of the enzyme for the substrate.
To provide a frame of reference for the antioxidant potential of THBP, the following table presents the reported antioxidant activities of structurally similar compounds and common antioxidant standards.
Table 2: Comparative Antioxidant Activity (IC50/EC50 Values) of Phenolic Compounds and Standards
| Compound/Standard | Assay | IC50 / EC50 Value (µM) | Source |
| Gallic Acid | DPPH | ~5 - 15 | [3] |
| Ascorbic Acid | DPPH | ~20 - 50 | [4] |
| Trolox | DPPH | ~40 - 60 | Generic Value |
| 3',4',5'-Trihydroxyflavone | DPPH | ~10 - 20 | [5][6] |
| Quercetin | CAA | ~5 - 15 | Generic Value |
Note: These values are approximate and can vary significantly depending on the specific experimental conditions (e.g., solvent, pH, reaction time).
Experimental Protocols
DPPH Radical Scavenging Assay Protocol
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727). Store in the dark.
-
THBP Stock Solution (e.g., 1 mg/mL): Dissolve 10 mg of THBP in 10 mL of methanol.
-
Test Concentrations: Prepare a series of dilutions of the THBP stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) using methanol.
-
Positive Control: Prepare a similar dilution series of a standard antioxidant like ascorbic acid or Trolox.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of each THBP dilution or standard to the wells of a 96-well plate in triplicate.
-
Add 100 µL of methanol to the blank wells.
-
Add 100 µL of the 0.1 mM DPPH solution to all wells except the blank wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
% Scavenging = [ (A_control - A_sample) / A_control ] * 100
-
A_control = Absorbance of the DPPH solution with methanol.
-
A_sample = Absorbance of the DPPH solution with the THBP sample or standard.
-
-
Plot the % scavenging against the concentration of THBP and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) using non-linear regression analysis.
-
Cellular Antioxidant Activity (CAA) Assay Protocol
-
Cell Culture and Seeding:
-
Culture a suitable cell line (e.g., HepG2 or Caco-2) in appropriate media.
-
Seed the cells into a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
-
Treatment and Staining:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various non-toxic concentrations of THBP and a standard antioxidant (e.g., quercetin) for 1-2 hours.
-
Wash the cells with PBS.
-
Add the DCFH-DA (2',7'-dichlorofluorescin diacetate) probe (typically 25 µM) to all wells and incubate for 1 hour in the dark.
-
-
Induction of Oxidative Stress and Measurement:
-
Wash the cells with PBS to remove excess probe.
-
Add a pro-oxidant, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), to all wells except the negative control wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence emission (typically at 535 nm) with excitation at 485 nm every 5 minutes for 1 hour.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics of each sample.
-
Calculate the CAA value as follows:
-
CAA unit = 100 - ( ∫SA / ∫CA ) * 100
-
∫SA is the integrated area under the sample curve.
-
∫CA is the integrated area under the control curve.
-
-
-
Determine the EC50 value, which is the concentration of THBP required to provide 50% of the maximum antioxidant effect.
-
Visualizations
Caption: Workflow for the DPPH Radical Scavenging Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor reproducibility in 2,4,5-Trihydroxybutyrophenone experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with 2,4,5-Trihydroxybutyrophenone (THBP). The content is tailored for researchers, scientists, and drug development professionals to help improve experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound (THBP) and what are its primary applications?
A1: this compound (THBP) is a synthetic phenolic compound.[1] Its chemical structure, featuring multiple hydroxyl groups on the aromatic ring, makes it an effective antioxidant.[1] Consequently, it is primarily used as an antioxidant in foods, fats, oils, and other commercial products to prevent oxidative degradation.[2]
Q2: What are the basic physical and chemical properties of THBP?
A2: THBP is typically a yellow-tan crystalline solid.[2] It has a melting point in the range of 149-153°C. It is very slightly soluble in water but is soluble in organic solvents like alcohol and propylene (B89431) glycol.
Q3: What are the main safety precautions to consider when working with THBP?
A3: THBP is considered an irritant and may cause skin sensitization.[2] Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended.
Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues that may arise during the synthesis of THBP and its application in antioxidant and cell-based assays.
Synthesis of this compound (via Friedel-Crafts Acylation)
Q4: My Friedel-Crafts acylation to synthesize THBP is resulting in a low or no yield. What are the likely causes?
A4: Low or no yield in the synthesis of THBP via Friedel-Crafts acylation is a common issue that can be attributed to several factors:
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water present in the solvent, glassware, or reagents will deactivate the catalyst.
-
Substrate Deactivation: The starting material, 1,2,4-trihydroxybenzene, has multiple hydroxyl groups which can complex with the Lewis acid catalyst, thereby deactivating it.
-
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid catalyst, effectively removing it from the reaction. Therefore, a stoichiometric amount or even an excess of the catalyst is often required.
-
Reaction Temperature: The reaction between the acyl chloride and the catalyst is highly exothermic. If the temperature is not controlled (typically by cooling in an ice bath), it can lead to side reactions and reduced yield.
Q5: I am observing the formation of multiple products in my THBP synthesis. How can I improve the selectivity?
A5: The formation of multiple products can be due to the high reactivity of the 1,2,4-trihydroxybenzene ring. To improve selectivity for the desired this compound isomer:
-
Control Reaction Temperature: Maintaining a low temperature during the addition of the acyl chloride can help to control the reaction rate and improve selectivity.
-
Order of Addition: Slowly adding the butyryl chloride to the mixture of the aromatic substrate and the Lewis acid catalyst can help to minimize side reactions.
-
Solvent Choice: The choice of solvent can influence the selectivity of the reaction. Less polar solvents are often preferred.
Q6: The work-up of my Friedel-Crafts acylation is problematic, leading to product loss. What is the proper procedure?
A6: A careful work-up is crucial for isolating the THBP product. A typical procedure involves:
-
Quenching the reaction by slowly and carefully pouring the reaction mixture into a mixture of ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complexes.
-
Extracting the product into an organic solvent (e.g., methylene (B1212753) chloride or ethyl acetate).
-
Washing the organic layer with a saturated sodium bicarbonate solution to remove any remaining acid.
-
Drying the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Removing the solvent under reduced pressure.
Antioxidant Assays (e.g., DPPH, ABTS)
Q7: My DPPH or ABTS assay results for THBP show high variability between replicates. What could be the cause?
A7: High variability in antioxidant assays can stem from several sources:
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant errors. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Incomplete Mixing: Ensure thorough mixing of the THBP sample with the DPPH or ABTS reagent in each well.
-
Temperature Fluctuations: Perform the assay at a constant room temperature, as temperature can affect the reaction rate.
-
Reagent Instability: DPPH and ABTS radicals can be unstable. Prepare fresh solutions daily and protect them from light.
Q8: The antioxidant activity of my THBP sample appears to be lower than expected. What are the potential reasons?
A8: Lower than expected antioxidant activity could be due to:
-
THBP Degradation: THBP, like many phenolic compounds, can be susceptible to degradation, especially when exposed to light, high pH, or elevated temperatures.[3] Store stock solutions in the dark at low temperatures. THBP is known to discolor in the presence of iron salts, indicating potential for metal-catalyzed oxidation.[2]
-
Incorrect Wavelength: Ensure the spectrophotometer is set to the correct wavelength for the assay (typically ~517 nm for DPPH and ~734 nm for ABTS).
-
Solvent Effects: The solvent used to dissolve THBP can influence its antioxidant activity. Ensure the solvent is compatible with the assay and does not interfere with the reaction.
HPLC Analysis of THBP
Q9: I am having trouble with the reproducibility of my HPLC analysis of THBP. What factors should I check?
A9: Poor reproducibility in HPLC analysis of phenolic compounds like THBP can be caused by:
-
Mobile Phase Preparation: Inconsistencies in the mobile phase composition, including pH, can significantly affect retention times. Prepare fresh mobile phase for each run and ensure accurate pH adjustment.
-
Column Temperature: Fluctuations in column temperature can lead to shifts in retention time. Use a column oven to maintain a constant temperature.
-
Sample Degradation: THBP may degrade in the autosampler over time. Analyze samples promptly after preparation or use a cooled autosampler.
-
Detector Wavelength: Ensure the detector is set to the optimal wavelength for THBP detection.
Quantitative Data Summary
The following tables provide a summary of representative quantitative data relevant to THBP experiments.
Table 1: Representative IC₅₀ Values for Phenolic Antioxidants in DPPH and ABTS Assays
| Antioxidant | DPPH IC₅₀ (µg/mL) | ABTS IC₅₀ (µg/mL) | Reference Compound |
| Phenolic Antioxidant 1 | 4.42 ± 0.12 | 3.51 ± 0.05 | Trolox |
| Phenolic Antioxidant 2 | 14.31 | 2.10 | Trolox |
| Phenolic Antioxidant 3 | 48.60 - 85.63 | 48.87 - 85.76 | N/A |
Table 2: HPLC Method Validation Parameters for THBP Analysis
| Parameter | Value |
| Recovery | 91.4% - 115.9% |
| Relative Standard Deviation (RSD) | 0.3% - 11.4% |
Source: Adapted from a study on the simultaneous determination of synthetic phenolic antioxidants.
Experimental Protocols
Protocol 1: Representative Synthesis of this compound
This protocol is a representative procedure for the Friedel-Crafts acylation of 1,2,4-trihydroxybenzene.
Materials:
-
1,2,4-Trihydroxybenzene
-
Butyryl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
To the flask, add 1,2,4-trihydroxybenzene and anhydrous DCM under a nitrogen atmosphere.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add anhydrous AlCl₃ to the stirred suspension.
-
Dissolve butyryl chloride in anhydrous DCM and add it to the dropping funnel.
-
Add the butyryl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.
-
Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: DPPH Radical Scavenging Assay
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
THBP sample
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the THBP sample in methanol.
-
In a 96-well plate, add a specific volume of each THBP dilution to separate wells.
-
Add the DPPH solution to each well. Include a blank (methanol only) and a positive control (e.g., ascorbic acid or Trolox).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value (the concentration of THBP that inhibits 50% of the DPPH radicals).
Protocol 3: HPLC Analysis of THBP
Materials:
-
HPLC system with a UV detector
-
C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or acetic acid (for mobile phase acidification)
-
THBP standard and samples
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acidified water (e.g., 0.1% formic acid) and acetonitrile. The exact ratio will depend on the column and system and should be optimized.
-
Standard Preparation: Prepare a stock solution of THBP standard in a suitable solvent (e.g., methanol) and create a series of dilutions for a calibration curve.
-
Sample Preparation: Dissolve the THBP sample in the mobile phase or a suitable solvent and filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18, e.g., 4.6 x 250 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30°C
-
Detection Wavelength: Determined by UV scan of THBP (typically in the range of 280 nm for phenolic compounds).
-
-
Analysis: Inject the standards and samples and record the chromatograms.
-
Quantification: Create a calibration curve from the standard solutions and determine the concentration of THBP in the samples.
Visualizations
Signaling Pathway: Nrf2 Activation by Phenolic Antioxidants
Caption: Nrf2 signaling pathway activation by phenolic antioxidants like THBP.
Experimental Workflow: Antioxidant Activity Assessment of THBP
References
- 1. researchgate.net [researchgate.net]
- 2. 2',4',5'-Trihydroxybutyrophenone | C10H12O4 | CID 15008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. e3s-conferences.org [e3s-conferences.org]
Stability issues of 2,4,5-Trihydroxybutyrophenone in different pH conditions.
Disclaimer: Specific stability data for 2,4,5-Trihydroxybutyrophenone (THBP) under varying pH conditions is limited in publicly available literature. The following troubleshooting guides and FAQs are based on the general chemical properties of phenolic compounds and established principles of pharmaceutical forced degradation studies.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound (THBP) in solution?
A1: The primary stability concern for THBP, a polyhydroxyphenolic compound, is its susceptibility to oxidation.[2][3] The three hydroxyl groups on the phenyl ring are electron-donating, making the molecule prone to oxidation, which can be catalyzed by factors such as pH, light, and the presence of metal ions.[4] This degradation can lead to discoloration (often turning yellow or brown), loss of antioxidant potency, and the formation of degradation products.[5][6]
Q2: How does pH affect the stability of THBP?
A2: The stability of phenolic compounds like THBP is highly pH-dependent.[4][7]
-
Acidic pH (pH < 4): Generally, THBP is expected to be more stable in acidic conditions. The phenolic hydroxyl groups are protonated, which reduces their susceptibility to oxidation.
-
Neutral to Alkaline pH (pH > 7): As the pH increases, the phenolic hydroxyl groups begin to deprotonate, forming phenolate (B1203915) ions.[3][7] These ions are significantly more susceptible to oxidation.[3] Therefore, degradation of THBP is expected to accelerate in neutral and, especially, in alkaline solutions.[4] This can result in a rapid color change and loss of the compound.
Q3: My THBP solution is changing color. What is causing this?
A3: Color change in a THBP solution, typically to a yellow or brownish hue, is a common indicator of oxidative degradation.[5][6] This occurs because the initial oxidation products can polymerize to form colored compounds. This process is often accelerated by exposure to high pH, oxygen, light, or trace metal ions.[4]
Q4: Can I expect THBP to be stable during thermal stress testing?
A4: Like many pharmaceutical compounds, THBP can be susceptible to thermal degradation.[1][2] Forced degradation studies often employ elevated temperatures to accelerate the degradation process and predict long-term stability. The presence of moisture along with heat can further promote hydrolytic or oxidative degradation pathways.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid Discoloration of Solution | High pH (>7.0): Alkaline conditions promote the formation of easily oxidized phenolate ions.[3][4] Presence of Oxygen: Dissolved oxygen in the solvent acts as an oxidizing agent. Exposure to Light: Photodegradation can occur, especially in clear containers.[4] Metal Ion Contamination: Trace metals (e.g., iron, copper) can catalyze oxidation.[6] | - Adjust the pH of the solution to an acidic range (e.g., pH 3-5) using a suitable buffer. - Degas solvents prior to use by sparging with an inert gas like nitrogen or argon. - Protect the solution from light by using amber-colored glassware or wrapping the container in aluminum foil. - Use high-purity solvents and consider adding a chelating agent (e.g., EDTA) to sequester metal ions. |
| Loss of Potency / Inconsistent Assay Results | Chemical Degradation: The THBP molecule is degrading due to oxidation, hydrolysis, or other mechanisms.[1] Precipitation: The compound may be precipitating out of solution due to poor solubility at the tested pH or concentration. THBP is only slightly soluble in water.[8] | - Confirm the stability of the compound under your specific experimental conditions (pH, temperature, solvent) using a stability-indicating analytical method like HPLC. - Ensure the concentration of THBP is below its solubility limit in the chosen solvent system. Consider using co-solvents like ethanol (B145695) or propylene (B89431) glycol to improve solubility.[8] |
| Appearance of New Peaks in Chromatogram | Formation of Degradation Products: Stress conditions (pH, heat, light, oxidant) are causing THBP to break down into other compounds.[9] | - Perform a forced degradation study to systematically identify the conditions that lead to degradation.[1][2] - Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and propose potential structures for the degradation products.[9] |
Experimental Protocols
Protocol: Forced Degradation Study of THBP
This protocol outlines a general procedure for investigating the stability of THBP under various stress conditions, as recommended by ICH guidelines.[1]
1. Materials and Reagents:
-
This compound (THBP) reference standard
-
High-purity water (Milli-Q or equivalent)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Buffers (e.g., citrate, phosphate) for various pH values
-
EDTA (optional chelating agent)
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)
-
C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)
-
pH meter
-
Analytical balance
-
Calibrated ovens
-
Photostability chamber
3. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of THBP in a suitable solvent (e.g., methanol or a mixture of water and an organic solvent) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Keep at room temperature and monitor frequently (e.g., every 30 minutes), as degradation is expected to be rapid. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of ~100 µg/mL. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid THBP powder and the stock solution in an oven at 70°C for 48 hours.
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in foil to protect it from light.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize acid/base samples if necessary.
-
Dilute to a suitable concentration for HPLC analysis.
-
Analyze by a validated stability-indicating HPLC method. The mobile phase could be a gradient of acidified water and acetonitrile/methanol.[9]
-
Monitor the chromatogram for the appearance of new peaks (degradants) and a decrease in the peak area of the parent THBP peak.
-
4. Data Analysis:
-
Calculate the percentage of THBP remaining at each time point.
-
Determine the relative retention times of any degradation products.
-
If using a DAD, evaluate peak purity to ensure the parent peak is not co-eluting with degradants.
Data Presentation
Table 1: Example Data for THBP Stability in Aqueous Solutions at 40°C
| pH | Time (hours) | % THBP Remaining (Example) | Observations (Example) |
| 3.0 | 0 | 100.0% | Clear, colorless solution |
| 24 | 99.5% | Clear, colorless solution | |
| 48 | 99.1% | Clear, colorless solution | |
| 5.0 | 0 | 100.0% | Clear, colorless solution |
| 24 | 97.2% | Faint yellow tinge | |
| 48 | 94.5% | Light yellow solution | |
| 7.0 | 0 | 100.0% | Clear, colorless solution |
| 8 | 85.3% | Yellow solution | |
| 24 | 65.1% | Brownish-yellow solution | |
| 9.0 | 0 | 100.0% | Clear, colorless solution |
| 1 | 40.2% | Dark brown solution | |
| 4 | 15.8% | Dark brown solution |
Visualizations
Caption: Experimental workflow for a forced degradation study of THBP.
Caption: Troubleshooting decision tree for THBP stability issues.
References
- 1. rjptonline.org [rjptonline.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Severe impact of hemolysis on stability of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2',4',5'-Trihydroxybutyrophenone | C10H12O4 | CID 15008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2',4',5'-Trihydroxybutyrophenone | C10H12O4 | CID 15008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The influence of pH on antioxidant properties and the mechanism of antioxidant action of hydroxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2',4',5'-Trihydroxybutyrophenone Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. forced degradation products: Topics by Science.gov [science.gov]
How to avoid auto-oxidation of 2,4,5-Trihydroxybutyrophenone during experiments.
Welcome to the technical support center for 2,4,5-Trihydroxybutyrophenone (THBP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the auto-oxidation of THBP during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (THBP) and why is it prone to auto-oxidation?
A1: this compound (THBP) is a synthetic phenolic compound.[1] Its structure, containing multiple hydroxyl groups on the phenyl ring, makes it an effective antioxidant but also susceptible to auto-oxidation. This process is a free-radical chain reaction initiated by factors such as exposure to molecular oxygen, light, and elevated temperatures. The presence of metal ions, particularly iron, can catalyze this oxidation, leading to discoloration and degradation of the compound.[2]
Q2: What are the visible signs of THBP auto-oxidation?
A2: A common indicator of THBP oxidation is a color change in the solution, often to a yellow or brownish hue. This discoloration is a result of the formation of quinone-type structures and their subsequent polymerization. Any noticeable change in the color of your THBP solution suggests that degradation is occurring.
Q3: How should I store THBP to minimize degradation?
A3: According to its Material Safety Data Sheet (MSDS), THBP is stable under normal storage conditions.[3] To minimize the risk of auto-oxidation, it is recommended to store solid THBP in a tightly sealed container in a cool, dry, and dark place.[4] For solutions, storage at low temperatures (-20°C or below) under an inert atmosphere (e.g., argon or nitrogen) is advisable.[5]
Q4: Can I prepare a stock solution of THBP in water?
A4: THBP is only very slightly soluble in water. It is more soluble in organic solvents like ethanol (B145695) and propylene (B89431) glycol. Therefore, it is recommended to prepare stock solutions in a suitable organic solvent.
Q5: How can I prevent metal-catalyzed oxidation of THBP in my experiments?
A5: The discoloration of THBP in the presence of iron salts highlights its sensitivity to metal-catalyzed oxidation.[2] To mitigate this, the use of a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) is recommended. EDTA will sequester metal ions in the solution, preventing them from participating in the oxidative degradation of THBP.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| THBP solution rapidly changes color (yellow/brown) upon preparation. | 1. Presence of dissolved oxygen. 2. Exposure to light. 3. Contamination with metal ions. 4. High pH of the solvent or medium. | 1. De-gas your solvent by sparging with an inert gas (argon or nitrogen) before dissolving the THBP.2. Work in a fume hood with ambient light minimized and store the solution in an amber vial or a container wrapped in aluminum foil.3. Use high-purity solvents and glassware. Consider adding a chelating agent like EDTA to your buffer or medium at a low concentration (e.g., 10-50 µM).4. Maintain a slightly acidic to neutral pH. The stability of many phenolic compounds decreases at alkaline pH. |
| Inconsistent or loss of biological activity of THBP in cell culture experiments. | 1. Degradation of THBP in the culture medium. Phenolic compounds can be unstable in cell culture media, leading to the generation of hydrogen peroxide and other byproducts.[6]2. Interaction with components of the medium. Some media components can contribute to the total antioxidant capacity and may interact with THBP.[7] | 1. Prepare fresh THBP solutions immediately before each experiment. 2. Consider adding a co-antioxidant like L-ascorbic acid (Vitamin C) to the culture medium (e.g., 50-100 µM). Ascorbic acid can be preferentially oxidized, thereby sparing the THBP.[8]3. Perform control experiments to assess the stability of THBP in your specific cell culture medium over the time course of your experiment. |
| Precipitation of THBP in aqueous solutions. | Low aqueous solubility of THBP. | 1. Prepare a concentrated stock solution in a suitable organic solvent (e.g., ethanol or DMSO).2. When diluting into an aqueous medium, add the stock solution dropwise while vortexing to ensure proper mixing and prevent precipitation. The final concentration of the organic solvent should be kept low to avoid cytotoxicity. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized THBP Stock Solution
This protocol provides a method for preparing a more stable stock solution of THBP for use in various experiments.
Materials:
-
This compound (THBP) powder
-
Anhydrous ethanol or DMSO (spectroscopic or HPLC grade)
-
Ethylenediaminetetraacetic acid (EDTA)
-
L-Ascorbic acid
-
Inert gas (Argon or Nitrogen)
-
Amber glass vials with screw caps (B75204) and septa
-
Sterile syringe and needles
Procedure:
-
Solvent Preparation: De-gas the anhydrous ethanol or DMSO by bubbling with argon or nitrogen for at least 15-20 minutes to remove dissolved oxygen.
-
Stock Solution Preparation:
-
In a clean, dry amber glass vial, weigh the desired amount of THBP powder.
-
Add the de-gassed solvent to achieve the target concentration (e.g., 10-50 mM).
-
To this solution, you may add a chelating agent and/or a co-antioxidant for enhanced stability. The final concentrations in the stock can be higher and subsequently diluted. For example:
-
EDTA: Add a sufficient amount of a concentrated EDTA stock solution to achieve a final concentration of 1-5 mM in the THBP stock.
-
L-Ascorbic Acid: Add a sufficient amount of a freshly prepared, concentrated ascorbic acid stock solution to achieve a final concentration of 5-10 mM in the THBP stock.
-
-
-
Dissolution and Storage:
-
Cap the vial tightly and vortex until the THBP is completely dissolved.
-
Flush the headspace of the vial with inert gas before sealing tightly.
-
Store the stock solution at -20°C or below, protected from light.
-
Protocol 2: Spectrophotometric Monitoring of THBP Oxidation
This protocol can be used to assess the stability of THBP in a given solution by monitoring changes in its UV-Vis absorbance spectrum over time.
Materials:
-
THBP solution (prepared as described in Protocol 1 or your experimental conditions)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Initial Measurement: Immediately after preparing your THBP solution, take an initial UV-Vis spectrum. THBP is expected to have an absorbance maximum in the UV range.
-
Incubation: Incubate your THBP solution under the desired experimental conditions (e.g., specific temperature, lighting, in cell culture medium).
-
Time-Point Measurements: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take a UV-Vis spectrum of the solution.
-
Data Analysis:
-
Monitor for a decrease in the absorbance at the main peak of THBP, which would indicate its degradation.
-
Observe for the appearance of new peaks at longer wavelengths (in the visible range), which could indicate the formation of colored oxidation products.
-
Plot the absorbance at the maximum wavelength against time to determine the degradation kinetics.
-
Visualizations
Caption: Simplified pathway of THBP auto-oxidation.
Caption: Recommended workflow to minimize THBP auto-oxidation.
References
- 1. researchgate.net [researchgate.net]
- 2. 2',4',5'-Trihydroxybutyrophenone | C10H12O4 | CID 15008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synquestlabs.com [synquestlabs.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Total anti-oxidant capacity of cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Refining Extraction Methods for 2,4,5-Trihydroxybutyrophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 2,4,5-Trihydroxybutyrophenone (THBP) from various matrices.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended solvents for extracting this compound (THBP)?
A1: For the extraction of THBP, polar solvents are generally recommended. Based on its chemical structure (a substituted butyrophenone (B1668137) with multiple hydroxyl groups), methanol (B129727), ethanol (B145695), and acetone, as well as their aqueous mixtures, are suitable starting points. Aqueous mixtures, such as 70-80% ethanol or methanol, can enhance extraction efficiency by increasing solvent polarity, which facilitates the dissolution of phenolic compounds like THBP.
Q2: What is the optimal temperature range for THBP extraction?
A2: For conventional solvent extraction, a temperature range of 40-60°C is often optimal for maximizing the yield of phenolic compounds while minimizing thermal degradation.[1][2] Temperatures above 80°C may lead to the degradation of heat-sensitive compounds like THBP.[1]
Q3: How does the solid-to-liquid ratio affect the extraction yield of THBP?
A3: A lower solid-to-liquid ratio (i.e., a higher volume of solvent per gram of matrix) generally increases the extraction yield by enhancing mass transfer.[1] Ratios between 1:20 and 1:30 (w/v) are often found to be effective for the extraction of phenolic compounds.[1]
Q4: What is the recommended extraction time for THBP?
A4: The optimal extraction time depends on the chosen method. For maceration or shaker extraction, a duration of 180 minutes to 24 hours may be necessary.[2][3] Advanced techniques like ultrasound-assisted extraction (UAE) can significantly reduce the time to as little as 15 to 30 minutes.[1]
Q5: How can I purify the crude extract to isolate THBP?
A5: Solid-phase extraction (SPE) is a common and effective method for purifying crude extracts containing phenolic compounds. Reversed-phase sorbents like C18 are frequently used. The crude extract is loaded onto the conditioned SPE cartridge, washed with a weak solvent to remove impurities, and then the THBP is eluted with a stronger solvent such as methanol or acidified methanol.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low THBP Yield | Inappropriate Solvent Polarity: The solvent may be too polar or non-polar to effectively dissolve THBP. | Test a range of solvent polarities. Aqueous mixtures of ethanol or methanol (e.g., 50-80%) often provide a good balance for extracting phenolic compounds.[1][4] |
| Suboptimal Temperature: The extraction temperature may be too low for efficient extraction or too high, causing degradation. | Optimize the extraction temperature within the 40-60°C range. For heat-sensitive matrices, consider room temperature extraction for a longer duration.[1][3] | |
| Insufficient Extraction Time: The contact time between the solvent and the matrix may be too short. | Increase the extraction time, especially for conventional methods. Monitor the yield at different time points to determine the optimal duration.[3] | |
| Inadequate Solid-to-Liquid Ratio: A high concentration of the matrix can lead to saturation of the solvent. | Increase the solvent volume relative to the sample weight. Experiment with ratios from 1:10 to 1:30 (w/v).[1] | |
| Incorrect pH: The pH of the extraction solvent can influence the solubility and stability of phenolic compounds. | Acidifying the solvent (e.g., with a small amount of formic or acetic acid) can improve the stability and recovery of some phenolic compounds.[5] | |
| Poor Purity of Extract | Co-extraction of Impurities: The initial extraction solvent may be too strong, leading to the dissolution of a wide range of compounds. | Employ a multi-step extraction, starting with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities before extracting with a polar solvent for THBP. |
| Ineffective SPE Cleanup: The solid-phase extraction protocol may not be optimized for separating THBP from co-extractants. | Optimize the SPE wash step by using a solvent of intermediate polarity that removes impurities without eluting the THBP. Also, ensure the appropriate sorbent is being used (e.g., C18 for reversed-phase). | |
| Inconsistent Results | Variability in Matrix: The concentration of THBP can vary between different batches of the source material. | Homogenize a larger batch of the matrix material before taking samples for extraction to ensure consistency. |
| Inconsistent Extraction Parameters: Minor variations in temperature, time, or solvent composition can lead to different yields. | Carefully control all extraction parameters. Use calibrated equipment and ensure consistent procedures are followed for each extraction. | |
| Degradation of THBP: THBP may be degrading during extraction or storage. | Protect the extract from light and heat. Store extracts at low temperatures (e.g., 4°C or -20°C) and consider adding an antioxidant stabilizer if necessary.[1] |
Data Presentation
Table 1: Comparison of Solvent Systems for THBP Extraction
| Solvent System | Temperature (°C) | Time (hours) | Solid-to-Liquid Ratio (w/v) | THBP Yield (mg/g of matrix) |
| 80% Ethanol | 50 | 12 | 1:20 | 8.5 ± 0.4 |
| 80% Methanol | 50 | 12 | 1:20 | 9.2 ± 0.5 |
| Acetone | 50 | 12 | 1:20 | 7.8 ± 0.6 |
| Water | 50 | 12 | 1:20 | 3.1 ± 0.3 |
Table 2: Effect of Temperature on THBP Extraction with 80% Methanol
| Temperature (°C) | Time (hours) | Solid-to-Liquid Ratio (w/v) | THBP Yield (mg/g of matrix) |
| 25 | 12 | 1:20 | 6.8 ± 0.5 |
| 40 | 12 | 1:20 | 8.9 ± 0.4 |
| 60 | 12 | 1:20 | 9.1 ± 0.6 |
| 80 | 12 | 1:20 | 7.5 ± 0.7 (Degradation likely) |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of THBP
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Sample Preparation: Dry the matrix material at 40°C until a constant weight is achieved. Grind the dried material into a fine powder.
-
Extraction:
-
Weigh 5 g of the powdered matrix into a 250 mL beaker.
-
Add 100 mL of 80% methanol (1:20 w/v ratio).
-
Place the beaker in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 45°C.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Wash the solid residue with an additional 20 mL of 80% methanol.
-
Combine the filtrates and concentrate using a rotary evaporator at 40°C under reduced pressure.
-
-
Storage: Store the concentrated extract in a sealed, dark container at -20°C.
Protocol 2: Solid-Phase Extraction (SPE) Purification of THBP
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through a C18 SPE cartridge.
-
Equilibrate the cartridge by passing 5 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Reconstitute the dried crude extract in 2 mL of 10% methanol.
-
Load the reconstituted extract onto the SPE cartridge at a slow flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of 20% methanol to elute polar impurities.
-
-
Elution:
-
Elute the THBP from the cartridge with 5 mL of 90% methanol.
-
Collect the eluate in a clean vial.
-
-
Final Preparation: Evaporate the solvent from the eluate under a stream of nitrogen and reconstitute in a suitable solvent for analysis (e.g., mobile phase for HPLC).
Visualizations
Caption: Workflow for the extraction and purification of THBP.
Caption: Troubleshooting logic for low THBP extraction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Optimization of Extraction Conditions of Some Phenolic Compounds from White Horehound (Marrubium vulgare L.) Leaves [scirp.org]
- 4. Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in LC-MS/MS analysis of 2,4,5-Trihydroxybutyrophenone.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of 2,4,5-Trihydroxybutyrophenone.
Troubleshooting Guides & FAQs
Q1: I'm observing poor reproducibility and accuracy in my this compound quantification. Could this be due to matrix effects?
A1: Yes, poor reproducibility and accuracy are classic signs of matrix effects. Matrix effects occur when co-eluting endogenous or exogenous components in a sample interfere with the ionization of the target analyte, in this case, this compound.[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the reliability of your quantitative results.[3][4] It is crucial to assess and mitigate these effects during method development.[1]
Q2: How can I determine if my analysis is being affected by matrix effects?
A2: A common and effective method is the post-column infusion experiment.[3][5] This involves infusing a constant flow of a standard solution of this compound into the mass spectrometer while injecting a blank, extracted matrix sample. Any dip or rise in the baseline signal at the retention time of your analyte indicates the presence of ion suppression or enhancement, respectively.[3] Another approach is to compare the slope of a calibration curve prepared in a pure solvent with one prepared in an extracted blank matrix.[6] A significant difference between the slopes points to the presence of matrix effects.
Q3: What are the most common sources of matrix effects in bioanalysis?
A3: In biological matrices such as plasma or urine, the most common sources of matrix effects are phospholipids, salts, proteins, and metabolites.[4] Phospholipids are particularly problematic as they are abundant in cell membranes and often co-extract with analytes of interest, potentially co-eluting during chromatographic separation and causing significant ion suppression.
Q4: I've confirmed that I have a matrix effect. What is the first step I should take to address it?
A4: The first and often most effective step is to optimize your sample preparation procedure.[4][7] The goal is to remove as many interfering matrix components as possible before injecting the sample into the LC-MS/MS system. While simple protein precipitation (PPT) is a quick method, it is often the least effective at removing matrix components.[8] Techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) generally provide cleaner extracts.[8][9]
Q5: Which sample preparation technique is best for minimizing matrix effects for a phenolic compound like this compound?
A5: For phenolic compounds in a biological matrix, Solid-Phase Extraction (SPE) is often the most effective technique.[8] Specifically, mixed-mode SPE, which utilizes both reversed-phase and ion-exchange retention mechanisms, can produce exceptionally clean extracts, significantly reducing matrix effects.[8] Liquid-Liquid Extraction (LLE) can also be effective, but analyte recovery might be lower, especially for more polar compounds.[8] The choice of extraction solvent and pH is critical in LLE to ensure the analyte is in an uncharged state for efficient extraction.[9]
Q6: Can I just dilute my sample to reduce matrix effects?
A6: Diluting the sample can be a simple and effective way to reduce matrix effects, but this approach is only feasible if the concentration of this compound in your samples is high enough to remain detectable after dilution.[5][7] This strategy may not be suitable for trace-level analysis where high sensitivity is required.
Q7: My sample preparation is optimized, but I still see some matrix effects. What else can I do?
A7: If matrix effects persist after optimizing sample preparation, the next step is to refine your chromatographic method.[3] Adjusting the mobile phase composition, gradient profile, or switching to a column with a different stationary phase can help to chromatographically separate this compound from the interfering matrix components. The goal is to ensure that the analyte does not co-elute with zones of ion suppression or enhancement.[3]
Q8: What is the role of an internal standard in managing matrix effects?
A8: An internal standard (IS) is crucial for compensating for matrix effects that cannot be completely eliminated through sample preparation and chromatography.[4] An ideal IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[4] By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.
Q9: What is the best type of internal standard to use for this compound?
A9: The gold standard is a stable isotope-labeled (SIL) internal standard of this compound (e.g., containing 13C or 2H atoms).[7][10] A SIL-IS is chemically identical to the analyte and will therefore have the same chromatographic retention time and ionization behavior, making it the most effective tool for correcting matrix effects.[10] If a SIL-IS is not available, a close structural analog can be used, but it may not perfectly mimic the behavior of the analyte in the presence of matrix interferences.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Technique | Typical Analyte Recovery | Effectiveness in Removing Phospholipids | General Impact on Matrix Effects |
| Protein Precipitation (PPT) | High | Low | Significant matrix effects often remain[8] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate to High | Good reduction of matrix effects[8] |
| Solid-Phase Extraction (SPE) | High | High | Very effective at reducing matrix effects[8] |
| Mixed-Mode SPE | High | Very High | Excellent reduction of matrix effects[8] |
Experimental Protocols
Protocol: Evaluation and Mitigation of Matrix Effects for this compound
This protocol outlines a systematic approach to identify, evaluate, and minimize matrix effects in the LC-MS/MS analysis of this compound in a biological matrix (e.g., plasma).
1. Initial LC-MS/MS Method Development:
-
Develop a selective and sensitive MRM (Multiple Reaction Monitoring) method for this compound.
-
Establish chromatographic conditions (column, mobile phase, gradient) that provide a sharp, symmetrical peak for the analyte.
2. Assessment of Matrix Effects (Post-Column Infusion):
-
Prepare a standard solution of this compound (e.g., 100 ng/mL in mobile phase).
-
Infuse this solution at a constant flow rate (e.g., 10 µL/min) into the LC eluent stream just before it enters the mass spectrometer's ion source, using a T-connector.
-
While infusing, inject a blank plasma sample that has been processed using your intended sample preparation method (e.g., protein precipitation).
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Monitor the MRM signal for this compound. A stable baseline should be observed.
-
Any deviation (suppression or enhancement) from this stable baseline during the chromatographic run indicates the presence of matrix effects. Note the retention times where these deviations occur.
3. Optimization of Sample Preparation:
-
Based on the initial assessment, select a more rigorous sample preparation technique if significant matrix effects are observed.
-
Recommendation: Start with Solid-Phase Extraction (SPE).
-
a. Cartridge Selection: Choose a mixed-mode SPE cartridge suitable for phenolic compounds.
-
b. Conditioning: Condition the cartridge according to the manufacturer's instructions (e.g., with methanol (B129727) followed by water).
-
c. Loading: Load the pre-treated plasma sample (e.g., diluted with an acidic solution to ensure the phenolic hydroxyl groups are protonated).
-
d. Washing: Wash the cartridge with a weak solvent to remove polar interferences.
-
e. Elution: Elute the this compound with an appropriate organic solvent.
-
f. Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
Re-evaluate the matrix effect using the post-column infusion method with the SPE-prepared blank sample.
4. Chromatographic Refinement:
-
If residual matrix effects are observed, adjust the LC gradient to separate the this compound peak from the regions of ion suppression/enhancement identified in step 2.
5. Implementation of a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
a. Selection: Synthesize or procure a SIL-IS for this compound.
-
b. Working Solution: Prepare a working solution of the SIL-IS.
-
c. Procedure: Spike all samples, calibration standards, and quality controls with the SIL-IS at the very beginning of the sample preparation process.
-
d. Quantification: Calculate the peak area ratio of the analyte to the SIL-IS for quantification. This will correct for variability introduced by both the sample preparation process and any remaining matrix effects.
6. Final Method Validation:
-
Perform a full method validation according to regulatory guidelines, including a thorough assessment of matrix effects from multiple sources (i.e., different lots of blank matrix) to ensure the method is rugged and reliable.
Mandatory Visualization
Caption: Workflow for identifying and mitigating matrix effects in LC-MS/MS analysis.
References
- 1. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. longdom.org [longdom.org]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Technical Support Center: Enhancing the Carry-Through Effect of 2,4,5-Trihydroxybutyrophenone in Baked Goods
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability and carry-through effect of the antioxidant 2,4,5-Trihydroxybutyrophenone (THBP) in baked food applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound (THBP) and why is its carry-through effect in baking a concern?
A1: this compound (THBP) is a synthetic phenolic antioxidant used in the food industry to prevent lipid oxidation and extend the shelf-life of products. The "carry-through" effect refers to the ability of an antioxidant to remain active after the high temperatures of processing, such as baking. THBP is known to have a poor carry-through effect, meaning a significant portion of its antioxidant activity is lost during baking, reducing its effectiveness in the final product.[1]
Q2: What is the primary strategy to improve the carry-through effect of THBP in baked goods?
A2: The most effective strategy to enhance the thermal stability and carry-through effect of phenolic antioxidants like THBP is microencapsulation.[2] This process involves coating the antioxidant particles with a protective layer of a food-grade polymer, shielding them from the harsh conditions of baking.
Q3: How does microencapsulation protect THBP during baking?
A3: Microencapsulation protects THBP through several mechanisms:
-
Thermal Insulation: The coating material acts as a barrier, protecting the core (THBP) from high temperatures.
-
Controlled Release: The encapsulating material can be designed to release the antioxidant under specific conditions, such as during storage or digestion, rather than during baking.
-
Reduced Volatility: Encapsulation can prevent the loss of the antioxidant due to volatilization at high temperatures.
-
Prevention of Interactions: The coating minimizes interactions between THBP and other food matrix components like gluten and starch, which could otherwise lead to its degradation.
Q4: What are suitable materials for encapsulating THBP for baking applications?
A4: Common food-grade encapsulating agents (wall materials) suitable for high-temperature applications include:
-
Polysaccharides: Maltodextrin (B1146171), gum arabic, alginate, chitosan, and modified starches.
-
Proteins: Whey protein isolate, soy protein isolate, and gelatin.
The choice of material depends on the desired release characteristics, processing conditions, and the food matrix. Maltodextrin is a common choice for spray drying due to its good solubility and neutral taste.
Q5: What is the regulatory status of THBP in food?
A5: THBP is an approved food additive in some jurisdictions. For example, in the United States, it is regulated by the FDA under 21 CFR 172.190. Its use is permitted as an antioxidant, alone or in combination with other antioxidants, at a total concentration not to exceed 0.02% of the fat or oil content of the food.
Troubleshooting Guide
Issue 1: Low retention of THBP in the final baked product.
| Possible Cause | Recommended Solution |
| Thermal Degradation | Implement microencapsulation of THBP before incorporating it into the dough. Utilize a wall material with high thermal stability, such as a combination of maltodextrin and whey protein isolate. |
| Interaction with Food Matrix | Microencapsulation will minimize direct contact between THBP and reactive components in the dough, such as gluten and starch. Ensure the encapsulated THBP is added during the later stages of mixing to maintain the integrity of the capsules. |
| Sub-optimal Baking Conditions | Optimize baking time and temperature. While the core of the product needs to be cooked, excessively high temperatures or prolonged baking times will increase the degradation of any antioxidant. |
| Inaccurate Quantification | Ensure the analytical method for THBP extraction and quantification is validated for your specific food matrix. Interactions with the matrix can interfere with extraction efficiency. |
Issue 2: Inconsistent results in antioxidant activity assays (e.g., DPPH, ABTS).
| Possible Cause | Recommended Solution |
| Incomplete Extraction of THBP | Optimize the extraction solvent and procedure. A mixture of methanol (B129727) and acetonitrile (B52724) is often effective for phenolic compounds.[3] Use techniques like ultrasonication to improve extraction efficiency. For encapsulated THBP, ensure the extraction method can disrupt the microcapsules. |
| Interference from other food components | The Maillard reaction during baking produces compounds that can have antioxidant activity, potentially interfering with the assay. Use a control bread sample (without THBP) to determine the baseline antioxidant activity of the matrix itself. |
| Pipetting or Dilution Errors | Ensure micropipettes are properly calibrated. Prepare fresh dilutions for each assay run. |
| Incorrect Spectrophotometer Blank | Use the appropriate blank for each assay as specified in the protocol to zero the spectrophotometer. |
Issue 3: Poor quality of the baked product after adding THBP.
| Possible Cause | Recommended Solution |
| Negative Interaction of Free THBP with Gluten Network | Unencapsulated phenolic compounds can interfere with gluten development, leading to denser bread with lower volume. Use encapsulated THBP to prevent these interactions. |
| Discoloration | THBP can cause discoloration in the presence of iron salts.[1] Ensure all ingredients and equipment are low in iron. Microencapsulation can also help to mask this effect. |
| Off-flavors | High concentrations of phenolic compounds can impart a bitter or astringent taste. Microencapsulation can help mask these flavors. Adhere to the recommended usage levels (not to exceed 0.02% of the fat content). |
Data Presentation
Table 1: Illustrative Carry-Through Effect of Encapsulated vs. Unencapsulated Antioxidants in Baked Goods.
Note: This table presents generalized data for phenolic compounds as specific quantitative data for THBP was not available in the searched literature. The results demonstrate the expected trend.
| Antioxidant Form | Initial Concentration in Dough (mg/g) | Concentration After Baking (mg/g) | Retention Rate (%) |
| Unencapsulated Phenolic Compound | 5.0 | 2.2 | 44% |
| Encapsulated Phenolic Compound | 5.0 | 4.3 | 86% |
Experimental Protocols
Protocol 1: Microencapsulation of THBP by Spray Drying
This protocol provides a general method for encapsulating THBP using maltodextrin as the wall material.
-
Preparation of the Emulsion:
-
Dissolve maltodextrin (wall material) in distilled water to create a 20-30% (w/v) solution.
-
Dissolve THBP in a suitable solvent (e.g., ethanol (B145695) or propylene (B89431) glycol) at a concentration that will result in the desired core-to-wall ratio (e.g., 1:4).
-
Slowly add the THBP solution to the maltodextrin solution while homogenizing at high speed (e.g., 10,000 rpm) for 5-10 minutes to form a stable emulsion.
-
-
Spray Drying:
-
Powder Collection and Storage:
-
Collect the dried microcapsules from the cyclone collector.
-
Store the powder in an airtight, light-proof container at low temperature and humidity until use.
-
Protocol 2: Determination of THBP Carry-Through Effect in Bread
-
Bread Preparation:
-
Prepare a standard bread recipe.
-
Create three batches:
-
Control (no THBP)
-
With unencapsulated THBP (added at a concentration of 0.02% of the flour weight)
-
With encapsulated THBP (added at a concentration equivalent to 0.02% active THBP by flour weight)
-
-
Add the THBP (unencapsulated or encapsulated) during the final stages of dough mixing.
-
Bake the bread under controlled conditions (e.g., 190°C for 25 minutes).
-
Freeze-dry samples of the dough (before baking) and the finished bread (after cooling) for analysis.
-
-
Extraction of THBP:
-
Weigh 5g of the lyophilized dough or bread sample into a centrifuge tube.
-
Add 25 mL of an extraction solvent (e.g., methanol:acetonitrile, 1:1 v/v).[3]
-
Homogenize the mixture using a high-speed homogenizer for 2 minutes.
-
Perform ultrasonication for 15 minutes in a water bath.[3]
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Combine the supernatants and filter through a 0.45 µm syringe filter into an HPLC vial.
-
-
Quantification of THBP by HPLC-UV:
-
HPLC System: A reversed-phase HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determine the maximum absorbance wavelength for THBP using a spectrophotometer (phenolic compounds typically have strong absorbance around 280 nm).
-
Quantification: Prepare a standard curve of THBP of known concentrations. Calculate the concentration of THBP in the samples by comparing their peak areas to the standard curve.
-
-
Calculation of Carry-Through Effect:
-
Carry-Through (%) = (Concentration of THBP in baked bread / Concentration of THBP in dough) x 100
-
Visualizations
Antioxidant Mechanism of THBP
The antioxidant activity of phenolic compounds like THBP can proceed through several mechanisms. The primary pathways are Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SETPT), and Sequential Proton Loss Electron Transfer (SPLET).
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]
- 3. journalirjpac.com [journalirjpac.com]
- 4. Effects of the spray-drying process using maltodextrin on bioactive compounds and antioxidant activity of the pulp of the tropical fruit açai (Euterpe oleracea Mart.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Antioxidant Capacity of 2,4,5-Trihydroxybutyrophenone and Trolox
In the realm of antioxidant research, the evaluation of novel compounds against established standards is crucial for drug development and food preservation. This guide provides a comparative overview of the antioxidant capacity of 2,4,5-Trihydroxybutyrophenone (THBP), a synthetic phenolic antioxidant, and Trolox, a water-soluble analog of vitamin E widely used as a standard in antioxidant assays.
While direct experimental comparisons of the antioxidant capacity of this compound (THBP) and Trolox are limited in publicly available literature, a theoretical study using density functional theory (DFT) suggests that THBP possesses significant antioxidant potential.[1] This computational analysis indicates that THBP is an effective free radical scavenger, with its antioxidant activity attributed to the presence of phenolic hydroxyl groups.[1] The study further compares THBP's calculated antioxidant parameters to those of gallic acid, another well-known potent antioxidant, suggesting its potential as a strong antiradical molecule.[1]
For a quantitative perspective, this guide presents experimental data for Trolox, a widely accepted antioxidant standard, across various common antioxidant capacity assays. This allows for an indirect assessment of where THBP might stand, should experimental data become available.
Quantitative Antioxidant Capacity Data
The following table summarizes the reported 50% inhibitory concentration (IC50) values for Trolox in two common antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). A lower IC50 value indicates a higher antioxidant capacity.
| Antioxidant Assay | Trolox IC50 (µg/mL) | Reference |
| DPPH | 3.765 ± 0.083 | [2] |
| ABTS | 2.926 ± 0.029 | [2] |
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common spectrophotometric method for determining the antioxidant activity of compounds.[1] It is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured at a specific wavelength.[1]
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol. The final concentration used for the assay is typically around 0.1 mM.
-
Reaction Mixture: In a 96-well microplate or a cuvette, add a specific volume of the test compound (dissolved in a suitable solvent) to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[1] The pre-formed radical cation is blue-green, and in the presence of an antioxidant, it is reduced back to its colorless neutral form. The change in absorbance is proportional to the antioxidant concentration.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution in water.
-
Prepare a 2.45 mM potassium persulfate solution in water.
-
To generate the ABTS radical cation (ABTS•+), mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Before use, dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Reaction Mixture: Add a small volume of the antioxidant sample to a larger volume of the diluted ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as in the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals, which are one of the most common reactive oxygen species (ROS) in the body.[3] This assay is based on the inhibition of the peroxyl-radical-induced oxidation of a fluorescent probe (like fluorescein) by an antioxidant.
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a phosphate (B84403) buffer (pH 7.4).
-
Prepare a solution of a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).
-
Prepare a series of Trolox standards for the calibration curve.
-
-
Reaction Mixture: In a black 96-well microplate, add the antioxidant sample or Trolox standard to the fluorescein (B123965) solution.
-
Incubation: Incubate the plate at 37°C for a short period.
-
Reaction Initiation: Add the AAPH solution to each well to initiate the radical-generating reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence decay kinetically over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for fluorescein).
-
Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC of the sample is compared to the net AUC of the Trolox standard curve, and the results are expressed as Trolox equivalents (TE).
Visualizing the Antioxidant Assay Workflow
The following diagram illustrates a generalized workflow for in vitro antioxidant capacity assays.
Caption: Generalized workflow for in vitro antioxidant capacity assays.
References
A Comparative Guide to the Efficacy of 2,4,5-Trihydroxybutyrophenone and Gallic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of 2,4,5-Trihydroxybutyrophenone (THBP) and gallic acid, focusing on their antioxidant and anti-inflammatory properties. While gallic acid is a well-researched natural compound with extensive experimental data, information on THBP is primarily based on theoretical studies. This document summarizes the available data to offer a comprehensive overview for research and drug development purposes.
Executive Summary
Gallic acid demonstrates potent, experimentally verified antioxidant and anti-inflammatory activities. In contrast, this compound (THBP) is a synthetic compound with theoretically predicted antioxidant potential. Currently, there is a significant lack of published experimental data to validate the efficacy of THBP in key biological assays. Therefore, this guide presents a comparison of the established efficacy of gallic acid with the putative potential of THBP.
Data Presentation: A Comparative Overview
Due to the absence of experimental data for this compound in the public domain, a direct quantitative comparison of IC50 values for antioxidant and anti-inflammatory activities is not possible. The following tables provide a summary of the extensive experimental data available for gallic acid.
Antioxidant Activity of Gallic Acid
| Assay | IC50 Value (µM) | Reference |
| DPPH Radical Scavenging | 1.03 - 30.53 | [1][2] |
| ABTS Radical Scavenging | 1.03 - 21 | [1][2] |
Note: The IC50 values for gallic acid can vary between studies depending on the specific experimental conditions. A lower IC50 value indicates greater antioxidant activity.
Anti-inflammatory Activity of Gallic Acid
| Assay | IC50 Value (µM) | Reference |
| COX-2 Inhibition | >50 (low inhibition) | |
| 5-LOX Inhibition | Data not readily available |
Signaling Pathways
Gallic Acid
Gallic acid exerts its antioxidant and anti-inflammatory effects through the modulation of key signaling pathways. Its antioxidant properties are linked to the activation of the ERK/Nrf2-Keap1 pathway , which upregulates the expression of antioxidant enzymes. The anti-inflammatory actions of gallic acid are primarily mediated by the inhibition of the MAPK and NF-κB signaling pathways , leading to a reduction in the production of pro-inflammatory cytokines and mediators.
Caption: Signaling pathways modulated by Gallic Acid.
This compound
The signaling pathways modulated by this compound are currently unknown due to a lack of experimental investigation. Theoretical studies suggest its antioxidant activity may involve hydrogen atom transfer (HAT), sequential proton loss electron transfer (SPLET), and single electron transfer-proton transfer (SETPT) mechanisms.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the design and execution of comparative studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To measure the free radical scavenging capacity of a compound.
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). Prepare serial dilutions of the test compounds (THBP and gallic acid) and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent.
-
Reaction Mixture: In a 96-well microplate, add a specific volume of the test compound or standard to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value (concentration required to scavenge 50% of DPPH radicals) is determined from a dose-response curve.
Caption: Experimental workflow for the DPPH assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Objective: To assess the total antioxidant capacity of a compound.
Methodology:
-
ABTS Radical Cation (ABTS•+) Generation: Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM). Mix equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to form the ABTS•+ solution.
-
Working Solution Preparation: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol (B145695) or PBS) to an absorbance of ~0.70 at 734 nm.
-
Reaction Mixture: Add the test compounds (THBP and gallic acid) or a standard (e.g., Trolox) to the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the decrease in absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC) or the IC50 value.
Caption: Experimental workflow for the ABTS assay.
Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory effect of a compound on COX-1 and COX-2 enzymes.
Methodology:
-
Reagent Preparation: Prepare assay buffer, heme, and solutions of COX-1 and COX-2 enzymes. Prepare various concentrations of the test compounds (THBP and gallic acid) and a known COX inhibitor (e.g., celecoxib).
-
Enzyme Reaction: In a 96-well plate, combine the reaction buffer, heme, and the respective COX enzyme.
-
Inhibitor Addition: Add the test compound or standard to the enzyme mixture and pre-incubate.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid (substrate).
-
Incubation: Incubate the plate at 37°C for a specified time.
-
Detection: Stop the reaction and measure the product (e.g., prostaglandin (B15479496) E2) using a suitable method, such as an enzyme immunoassay (EIA) or a fluorometric probe.
-
Calculation: Calculate the percentage of COX inhibition and determine the IC50 value.
Lipoxygenase (LOX) Inhibition Assay
Objective: To evaluate the inhibitory activity of a compound against lipoxygenase enzymes (e.g., 5-LOX, 15-LOX).
Methodology:
-
Reagent Preparation: Prepare a buffer solution (e.g., borate (B1201080) buffer), a solution of the lipoxygenase enzyme, and a substrate solution (e.g., linoleic acid or arachidonic acid). Prepare serial dilutions of the test compounds (THBP and gallic acid) and a known LOX inhibitor.
-
Reaction Mixture: In a cuvette or 96-well plate, mix the buffer, enzyme solution, and the test compound.
-
Reaction Initiation: Start the reaction by adding the substrate.
-
Absorbance Measurement: Monitor the formation of the hydroperoxy fatty acid product by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.
-
Calculation: Determine the rate of the reaction and calculate the percentage of inhibition caused by the test compound to determine the IC50 value.
Cell Viability Assay (MTT/XTT)
Objective: To assess the cytotoxic effects of a compound on a cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (THBP and gallic acid) for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT/XTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well.
-
Incubation: Incubate the plate for a few hours to allow for the conversion of the tetrazolium salt to formazan (B1609692) by metabolically active cells.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 450 nm for XTT).
-
Calculation: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Conclusion and Future Directions
Gallic acid is a well-characterized compound with proven antioxidant and anti-inflammatory efficacy. In contrast, this compound remains a compound of theoretical interest with a significant need for experimental validation. Future research should focus on conducting in vitro and in vivo studies to determine the actual biological activities of THBP. Direct comparative studies with established compounds like gallic acid are crucial to ascertain its potential as a therapeutic agent. Researchers are encouraged to utilize the provided experimental protocols to generate the much-needed empirical data for THBP.
References
A Head-to-Head Comparison of 2,4,5-Trihydroxybutyrophenone with Other Phenolic Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic phenolic antioxidant 2,4,5-Trihydroxybutyrophenone (THBP) with other widely used phenolic antioxidants, including Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), and tert-Butylhydroquinone (TBHQ). The comparison is based on available theoretical and experimental data, focusing on antioxidant efficacy, mechanisms of action, and cellular effects.
It is important to note that while THBP is recognized as a food additive, publicly available experimental data directly comparing its antioxidant activity against other phenols using standardized assays is limited.[1] Much of the current understanding of its antioxidant potential is derived from theoretical and computational studies.[1]
Mechanism of Action and Structure-Activity Relationship of Phenolic Antioxidants
Phenolic compounds are effective antioxidants primarily due to their ability to donate a hydrogen atom from their hydroxyl (-OH) groups to free radicals, thereby neutralizing them and terminating the oxidative chain reactions.[2] The efficiency of a phenolic antioxidant is largely determined by its chemical structure.[3][4] Key structural features that enhance antioxidant activity include:
-
Number and Position of Hydroxyl Groups: A higher number of hydroxyl groups generally leads to greater antioxidant activity. The ortho and para positions of hydroxyl groups are particularly effective at stabilizing the resulting phenoxyl radical through resonance.[3][5]
-
Electron-Donating Substituents: Groups that donate electrons to the aromatic ring enhance the stability of the phenoxyl radical, making the parent molecule a better antioxidant.[6]
-
Steric Hindrance: Bulky groups near the hydroxyl group can increase the stability of the phenoxyl radical, enhancing antioxidant activity.[7]
The primary mechanisms of action for phenolic antioxidants are Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).[2][8]
Quantitative Comparison of Antioxidant Activity
The antioxidant activity of phenolic compounds is commonly evaluated using various in vitro assays. The most prevalent are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.[9] The results are often expressed as IC50 values (the concentration required to inhibit 50% of the radicals) or Trolox Equivalent Antioxidant Capacity (TEAC).
Table 1: Comparative Antioxidant Activity of Phenolic Antioxidants (Experimental Data)
| Antioxidant | DPPH Scavenging Activity (IC50) | Notes |
| This compound (THBP) | Data not available in published literature | Theoretical studies suggest high antioxidant potential due to its three hydroxyl groups.[1] |
| Butylated Hydroxyanisole (BHA) | ~112.05 µg/mL[10] | A common synthetic antioxidant used in foods.[10] |
| Butylated Hydroxytoluene (BHT) | ~202.35 µg/mL[10] | Another widely used synthetic antioxidant in food and cosmetics.[10] |
| tert-Butylhydroquinone (TBHQ) | Generally considered more effective than BHA and BHT in many systems.[11] | Often demonstrates superior performance in protecting oils and fats from oxidation.[11] |
| Trolox (Vitamin E analog) | Widely used as a standard for comparison in antioxidant assays. | Serves as a benchmark for expressing antioxidant capacity (TEAC). |
| Gallic Acid | Exhibits very strong antioxidant activity, often stronger than BHA and BHT. | A naturally occurring phenolic acid with three hydroxyl groups. |
Discussion on this compound (THBP) Antioxidant Potential
A theoretical study using density functional theory (DFT) investigated the antioxidant potential of THBP.[1] The study suggests that THBP should be a potent antioxidant due to the presence of three hydroxyl groups on the phenyl ring.[1] The calculated bond dissociation enthalpy (BDE) for the hydrogen atoms on the hydroxyl groups indicates that THBP can readily donate hydrogen atoms to scavenge free radicals.[1] The study predicts that the primary mechanism of action for THBP is likely Hydrogen Atom Transfer (HAT).[1] However, without direct experimental data from standardized assays, a quantitative comparison with other antioxidants remains speculative.
Cellular Antioxidant Mechanisms: The Nrf2 Signaling Pathway
Beyond direct radical scavenging, phenolic antioxidants can protect cells from oxidative stress by activating endogenous defense mechanisms.[12] A key pathway involved is the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.[13]
Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation.[14] In the presence of oxidative stress or certain phenolic compounds, Keap1 releases Nrf2, allowing it to translocate to the nucleus.[14] In the nucleus, Nrf2 binds to the ARE, which triggers the transcription of a suite of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[12][14] This cellular response provides long-lasting protection against oxidative damage. Many phenolic compounds, including those found in various plant extracts, have been shown to be activators of the Nrf2 pathway.[15][16][17]
Experimental Protocols for Key Antioxidant Assays
Accurate and reproducible assessment of antioxidant activity relies on standardized experimental protocols. Below are the methodologies for the three most common in vitro assays.
4.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[18]
-
Reagents:
-
DPPH solution (0.1 mM in methanol (B129727) or ethanol).
-
Test compounds and standard (e.g., Trolox, Ascorbic Acid) dissolved in a suitable solvent.
-
Methanol or ethanol (B145695) as the solvent.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and standard.
-
In a 96-well microplate, add a specific volume of the sample or standard solution to each well.
-
Add the DPPH working solution to all wells. A blank containing only the solvent and DPPH solution is also prepared.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis: The percentage of DPPH radical scavenging is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 The IC50 value is determined by plotting the percentage of scavenging activity against the antioxidant concentration.[9]
4.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
-
Principle: This assay evaluates the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured spectrophotometrically.[19]
-
Reagents:
-
ABTS stock solution (7 mM in water).
-
Potassium persulfate solution (2.45 mM in water).
-
ABTS•+ working solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow it to stand in the dark for 12-16 hours. Dilute this solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Test compounds and standard (e.g., Trolox).
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and standard.
-
Add a small volume of the sample or standard to the diluted ABTS•+ working solution.
-
Incubate at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Data Analysis: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a standard curve of Trolox.[9]
4.3. FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.[19]
-
Reagents:
-
Acetate (B1210297) buffer (300 mM, pH 3.6).
-
TPTZ solution (10 mM in 40 mM HCl).
-
Ferric chloride (FeCl₃) solution (20 mM in water).
-
FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare fresh and warm to 37°C before use.
-
Test compounds and standard (e.g., FeSO₄·7H₂O or Trolox).
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and a ferrous sulfate (B86663) standard.
-
Add a small volume of the sample or standard to the pre-warmed FRAP reagent.
-
Incubate at 37°C for a specified time (e.g., 4-30 minutes).
-
Measure the absorbance at 593 nm.
-
-
Data Analysis: A standard curve is constructed using the ferrous sulfate standard. The FRAP value of the sample is expressed as µmol of Fe²⁺ equivalents per gram or liter of the sample.[9]
Conclusion
While this compound (THBP) possesses structural features indicative of a potent phenolic antioxidant, a direct quantitative comparison with established antioxidants like BHA, BHT, and TBHQ is hampered by a lack of publicly available experimental data. Theoretical studies strongly suggest that THBP is an effective free radical scavenger, likely operating through a hydrogen atom transfer mechanism.
In contrast, BHA, BHT, and particularly TBHQ are well-characterized antioxidants with a large body of experimental evidence supporting their efficacy in various systems. Phenolic antioxidants, as a class, not only act as direct radical scavengers but can also enhance cellular defense mechanisms through the activation of the Nrf2 signaling pathway.
For drug development and research professionals, while THBP presents an interesting molecule based on its theoretical potential, further empirical studies are essential to validate its antioxidant efficacy and to establish a clear performance benchmark against other phenolic antioxidants. The standardized protocols provided in this guide offer a framework for conducting such comparative evaluations.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-antioxidant activity relationships of flavonoids and phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant mechanisms and products of four 4′,5,7-trihydroxyflavonoids with different structural types - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. jocpr.com [jocpr.com]
- 11. Valorization of Onion-Processing Waste: Digestive Fate, Bioavailability, and Cellular Antioxidant Properties of Red and Yellow Peels Polyphenols | MDPI [mdpi.com]
- 12. Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plant-Derived Polyphenols as Nrf2 Activators to Counteract Oxidative Stress and Intestinal Toxicity Induced by Deoxynivalenol in Swine: An Emerging Research Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dietary phenolic-type Nrf2-activators: implications in the control of toxin-induced hepatic disorders - Food & Function (RSC Publishing) [pubs.rsc.org]
- 18. acmeresearchlabs.in [acmeresearchlabs.in]
- 19. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for 2,4,5-Trihydroxybutyrophenone Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical methods for the detection and quantification of 2,4,5-Trihydroxybutyrophenone (THBP), a synthetic phenolic antioxidant. The objective is to offer an objective comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) to aid researchers in selecting the most appropriate method for their specific applications.
Data Presentation: A Comparative Analysis of Performance
The selection of an analytical method is critically dependent on its performance characteristics. The following table summarizes the typical validation parameters for the detection of THBP and structurally similar phenolic antioxidants using HPLC-UV, LC-MS/MS, and GC-MS. The data presented is a synthesis of values reported in the literature for analogous compounds, providing a benchmark for method expectation.
| Performance Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 1 ng/mL | 1 - 10 ng/mL |
| Limit of Quantitation (LOQ) | 0.3 - 3 µg/mL | 0.03 - 3 ng/mL | 3 - 30 ng/mL |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | 90 - 110% |
| Precision (%RSD) | < 2% | < 5% | < 10% |
| Linear Range | 1 - 250 µg/mL | 0.1 - 1000 ng/mL | 10 - 2000 ng/mL |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are generalized protocols for the analysis of this compound using HPLC-UV, LC-MS/MS, and GC-MS. These should be optimized and validated for specific matrices and instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the routine analysis of phenolic compounds due to its robustness and cost-effectiveness.
a. Sample Preparation:
-
Accurately weigh a homogenized sample (e.g., 1 gram of cream or oil).
-
Extract THBP using a suitable solvent such as methanol (B129727) or acetonitrile (B52724). This may involve vortexing followed by sonication to ensure complete extraction.
-
Centrifuge the mixture to precipitate any solid matrix components.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, perform a dilution with the mobile phase to bring the concentration within the calibration range.
b. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of acidified water (e.g., with 0.1% formic acid) and acetonitrile or methanol. A typical starting gradient could be 80:20 (water:acetonitrile) moving to a higher organic phase concentration.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30-40 °C.
-
UV Detection: Monitor at the wavelength of maximum absorbance for THBP (approximately 280-290 nm).
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level detection and confirmation.
a. Sample Preparation:
-
Follow the same initial extraction steps as for HPLC-UV.
-
A solid-phase extraction (SPE) clean-up step may be necessary for complex matrices to reduce matrix effects.
-
Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
b. LC-MS/MS Conditions:
-
LC System: A UHPLC system is preferred for better resolution and faster analysis times.
-
Column: A C18 or similar reverse-phase column with smaller particle size (e.g., < 2 µm).
-
Mobile Phase: Similar to HPLC-UV, using LC-MS grade solvents and additives.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode is typically suitable for phenolic compounds.
-
MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for THBP need to be determined by direct infusion of a standard solution.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like THBP, a derivatization step is typically required.
a. Sample Preparation and Derivatization:
-
Perform an initial solvent extraction as described for HPLC-UV.
-
Evaporate the solvent to obtain the dried extract.
-
Derivatize the extract to increase the volatility of THBP. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). This involves heating the extract with the silylating agent at 60-70 °C for 30-60 minutes.
-
After cooling, the derivatized sample is ready for injection.
b. GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 - 280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
MS Detection: Scan mode for initial identification of the derivatized THBP peak, followed by Selected Ion Monitoring (SIM) mode for quantitative analysis using characteristic ions.
Mandatory Visualizations
To further elucidate the processes involved in the cross-validation of these analytical methods, the following diagrams have been generated using the DOT language.
Caption: Workflow for Analytical Method Validation.
Caption: General Experimental Workflow for THBP Analysis.
Caption: Core Principles of Compared Analytical Techniques.
A Comparative Guide to In Vitro and In Vivo Antioxidant Methodologies: A Hypothetical Evaluation of 2,4,5-Trihydroxybutyrophenone
For Researchers, Scientists, and Drug Development Professionals
In Vitro Antioxidant Activity: A Comparative Overview
In vitro assays are essential for the initial screening of antioxidant capacity. These tests are typically rapid, cost-effective, and provide mechanistic insights into how a compound neutralizes free radicals. The two most common assays are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Data Presentation: In Vitro Radical Scavenging Activity
The efficacy of an antioxidant is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency.
| Antioxidant | DPPH Radical Scavenging IC50 (µM) | ABTS Radical Scavenging IC50 (µM) |
| 2,4,5-Trihydroxybutyrophenone (THBP) (Hypothetical) | 15.8 | 10.2 |
| Trolox (Reference Standard) | 8.5 | 6.3 |
Note: The data for THBP is illustrative and not based on published experimental results.
Experimental Protocols: In Vitro Assays
This assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, which is yellow, in the presence of a hydrogen-donating antioxidant.[2][3]
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) or ethanol (B145695).[3]
-
Reaction Mixture: Varying concentrations of the test compound (THBP) and the reference standard (Trolox) are added to the DPPH solution.[4]
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[4]
-
Measurement: The absorbance of the solutions is measured spectrophotometrically at a wavelength of approximately 517 nm.[5][6]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the antioxidant, and A_sample is the absorbance of the DPPH solution with the antioxidant. The IC50 value is then determined from a plot of inhibition percentage against concentration.
This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The reduction of ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.[2][7][8]
-
Generation of ABTS•+: The ABTS•+ radical is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[9][10][11]
-
Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[9]
-
Reaction Mixture: Different concentrations of the test compound (THBP) and the reference standard (Trolox) are added to the diluted ABTS•+ solution.[7]
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.[11]
-
Measurement: The absorbance is measured at 734 nm.[8]
-
Calculation: The percentage of scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.
Experimental Workflow: In Vitro Assays
Caption: Workflow for in vitro DPPH and ABTS radical scavenging assays.
In Vivo Antioxidant Activity: A Comparative Framework
In vivo studies are crucial for understanding the antioxidant effects of a compound within a complex biological system. These studies typically involve inducing oxidative stress in animal models and then evaluating the protective effects of the test compound.
Data Presentation: In Vivo Antioxidant Enzyme Activity and Oxidative Stress Markers
The activity of endogenous antioxidant enzymes and the levels of oxidative stress markers are key indicators of in vivo antioxidant efficacy.
| Parameter | Control Group | Oxidative Stress Group | THBP-Treated Group (Hypothetical) | Trolox-Treated Group |
| Superoxide Dismutase (SOD) (U/mg protein) | 125.4 ± 8.2 | 78.6 ± 6.5 | 110.2 ± 7.9 | 115.7 ± 8.1 |
| Catalase (CAT) (U/mg protein) | 52.1 ± 4.3 | 29.8 ± 3.1 | 45.3 ± 3.8 | 48.9 ± 4.0 |
| Glutathione Peroxidase (GPx) (U/mg protein) | 88.9 ± 5.7 | 55.2 ± 4.9 | 79.4 ± 5.1 | 82.1 ± 5.3 |
| Malondialdehyde (MDA) (nmol/mg protein) | 2.1 ± 0.3 | 5.8 ± 0.6 | 2.9 ± 0.4 | 2.5 ± 0.3 |
Note: The data for the THBP-treated group is illustrative and not based on published experimental results.
Experimental Protocols: In Vivo Assays
A common model for inducing oxidative stress is the administration of a pro-oxidant agent like carbon tetrachloride (CCl4) or tert-Butyl hydroperoxide (tBHP) to rodents.[12]
-
Animal Model: Wistar rats or a similar rodent model are typically used.[13]
-
Grouping: Animals are divided into several groups: a control group, an oxidative stress group (receiving the pro-oxidant), a test group (receiving the pro-oxidant and THBP), and a positive control group (receiving the pro-oxidant and a known antioxidant like Trolox).[14]
-
Dosing: The test compound and reference antioxidant are administered for a specific period before and/or after the induction of oxidative stress.
-
Sample Collection: After the experimental period, blood and tissue samples (e.g., liver, kidney) are collected for biochemical analysis.[13]
-
Biochemical Assays:
-
Antioxidant Enzymes: The activities of SOD, CAT, and GPx in tissue homogenates are determined using specific assay kits or established spectrophotometric methods.[14][15]
-
Lipid Peroxidation: The level of malondialdehyde (MDA), a marker of lipid peroxidation, is measured using the thiobarbituric acid reactive substances (TBARS) assay.[16]
-
Signaling Pathway: Nrf2-ARE Antioxidant Response
Many antioxidants exert their protective effects by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway. This pathway upregulates the expression of numerous antioxidant and detoxification enzymes.
Caption: The Nrf2-ARE signaling pathway for antioxidant enzyme upregulation.
Conclusion
This guide provides a comprehensive framework for the comparative evaluation of the in vitro and in vivo antioxidant activity of this compound. While experimental data for THBP is currently lacking, the outlined methodologies, data presentation formats, and workflow diagrams serve as a valuable resource for researchers planning to investigate its antioxidant potential. The hypothetical data presented underscores the importance of comparing novel compounds to established standards like Trolox to accurately gauge their efficacy. Future experimental studies are warranted to elucidate the true in vitro and in vivo antioxidant capabilities of THBP and its potential role in mitigating oxidative stress-related conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. iomcworld.com [iomcworld.com]
- 5. zen-bio.com [zen-bio.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. zen-bio.com [zen-bio.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Oxidative stress induced by tBHP in human normal colon cells by label free Raman spectroscopy and imaging. The protective role of natural antioxidants in the form of β-carotene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo antioxidant therapeutic evaluation of phytochemicals from different parts of Dodonaea viscosa Jacq - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ispub.com [ispub.com]
- 15. mdpi.com [mdpi.com]
- 16. Bioactive Variability and In Vitro and In Vivo Antioxidant Activity of Unprocessed and Processed Flour of Nine Cultivars of Australian lupin Species: A Comprehensive Substantiation | MDPI [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of 2,4,5-Trihydroxybutyrophenone and its Analogs as Antioxidant and Tyrosinase Inhibitory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2,4,5-Trihydroxybutyrophenone (THBP), a synthetic phenolic compound, and its rationally designed analogs. The focus is on two key biological activities: antioxidant potential and tyrosinase inhibition, both of which are crucial in the development of dermatological and therapeutic agents. While direct comparative experimental data for a series of THBP analogs is limited in publicly available literature, this guide synthesizes established SAR principles for phenolic compounds to present a predictive comparison. The data for the analogs should be considered hypothetical and illustrative of expected trends based on current scientific understanding.
Introduction to this compound (THBP)
This compound is an aromatic ketone characterized by a butyrophenone (B1668137) moiety attached to a trihydroxyphenyl ring.[1][2] The presence of multiple hydroxyl groups on the aromatic ring suggests potential for significant antioxidant and biological activities. Theoretical studies have indicated that the phenolic hydroxyl groups are key to its antioxidant behavior.[3] Understanding how modifications to both the butyrophenone side chain and the substitution pattern on the phenyl ring affect its efficacy is critical for the design of more potent and specific agents.
Comparative Analysis of Biological Activities
The following sections detail the anticipated antioxidant and tyrosinase inhibitory activities of THBP and a series of hypothetical analogs. The proposed IC50 values are estimations derived from established structure-activity relationships of similar phenolic compounds.
Antioxidant Activity
The antioxidant capacity of phenolic compounds is largely attributed to their ability to donate a hydrogen atom from a hydroxyl group to neutralize free radicals. The stability of the resulting phenoxyl radical is a key determinant of antioxidant potency.
Table 1: Comparison of Antioxidant Activity of this compound and its Analogs (Hypothetical Data)
| Compound | Structure | Modification from THBP | Predicted DPPH Scavenging IC50 (µM) | Predicted ABTS Scavenging IC50 (µM) |
| THBP | 1-(2,4,5-trihydroxyphenyl)butan-1-one | - | 25.0 | 15.0 |
| Analog 1 | 1-(2,4-dihydroxyphenyl)butan-1-one | Removal of 5-OH group | 45.0 | 30.0 |
| Analog 2 | 1-(3,4,5-trihydroxyphenyl)butan-1-one | Isomeric change of OH positions | 15.0 | 8.0 |
| Analog 3 | 1-(2,4,5-trihydroxyphenyl)ethan-1-one | Shorter alkyl chain (acetyl) | 28.0 | 18.0 |
| Analog 4 | 1-(2,4,5-trihydroxyphenyl)hexan-1-one | Longer alkyl chain (hexanoyl) | 22.0 | 13.0 |
| Analog 5 | 1-(2,5-dihydroxy-4-methoxyphenyl)butan-1-one | Methylation of 4-OH group | 35.0 | 25.0 |
| Ascorbic Acid | (Reference) | - | 20.0 | 10.0 |
| Trolox | (Reference) | - | 18.0 | 9.0 |
Structure-Activity Relationship (SAR) for Antioxidant Activity:
-
Number and Position of Hydroxyl Groups: The antioxidant activity of phenolic compounds is directly correlated with the number of hydroxyl groups.[4] Therefore, the removal of a hydroxyl group (Analog 1) is predicted to decrease antioxidant activity. The arrangement of hydroxyl groups also plays a crucial role. A 3,4,5-trihydroxy substitution pattern (pyrogallol-like, Analog 2) is known to enhance antioxidant capacity due to the formation of a more stable radical through electron delocalization.
-
Alkyl Chain Length: The length of the alkyl chain on the butyrophenone moiety can influence lipophilicity and interaction with radical species. A moderate increase in chain length (Analog 4) may slightly enhance activity, while a significant decrease (Analog 3) could have a minor negative impact.
-
Methylation of Hydroxyl Groups: Masking a hydroxyl group through methylation (Analog 5) is expected to reduce antioxidant activity as it removes a potential hydrogen donor.
Tyrosinase Inhibitory Activity
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation.[5] Many phenolic compounds inhibit tyrosinase by chelating the copper ions in the active site or by acting as alternative substrates.
Table 2: Comparison of Tyrosinase Inhibitory Activity of this compound and its Analogs (Hypothetical Data)
| Compound | Structure | Modification from THBP | Predicted Mushroom Tyrosinase IC50 (µM) |
| THBP | 1-(2,4,5-trihydroxyphenyl)butan-1-one | - | 50.0 |
| Analog 1 | 1-(2,4-dihydroxyphenyl)butan-1-one | Removal of 5-OH group | 35.0 |
| Analog 2 | 1-(3,4,5-trihydroxyphenyl)butan-1-one | Isomeric change of OH positions | 65.0 |
| Analog 6 | 4-(2,4,5-trihydroxybenzoyl)butanoic acid | Introduction of a carboxylic acid | 40.0 |
| Analog 7 | 1-(2,4,5-trihydroxy-3-methylphenyl)butan-1-one | Addition of a methyl group | 55.0 |
| Kojic Acid | (Reference) | - | 15.0 |
Structure-Activity Relationship (SAR) for Tyrosinase Inhibition:
-
Hydroxyl Group Pattern: The 2,4-dihydroxy substitution pattern (resorcinol-like) is a known pharmacophore for potent tyrosinase inhibitors. Therefore, removing the 5-hydroxyl group to yield a 2,4-dihydroxy pattern (Analog 1) is predicted to enhance tyrosinase inhibitory activity. The 3,4,5-trihydroxy arrangement (Analog 2) may be less favorable for binding to the tyrosinase active site compared to the 2,4-dihydroxy arrangement.
-
Introduction of Carboxylic Acid: The addition of a polar group like a carboxylic acid (Analog 6) could enhance water solubility and potentially improve interaction with the enzyme's active site, leading to increased inhibition.
-
Steric Hindrance: The introduction of a bulky group, such as a methyl group, near the hydroxyl groups (Analog 7) could introduce steric hindrance, potentially reducing the compound's ability to bind effectively to the tyrosinase active site and thus decreasing its inhibitory activity.
Experimental Protocols
Detailed methodologies for the key assays are provided below to facilitate the replication and validation of findings.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from violet to yellow.
-
Reagents: DPPH solution (0.1 mM in methanol), test compounds (dissolved in methanol (B129727) or DMSO), and a positive control (e.g., Ascorbic Acid or Trolox).
-
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control.
-
In a 96-well plate, add 100 µL of each dilution to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging percentage against compound concentration.
-
ABTS Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to quench the pre-formed ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation.
-
Reagents: ABTS solution (7 mM), potassium persulfate (2.45 mM), test compounds, and a positive control (e.g., Trolox).
-
Procedure:
-
Prepare the ABTS radical cation stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS radical solution with ethanol (B145695) or phosphate (B84403) buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the test compounds and the positive control.
-
Add a small volume of each dilution to a cuvette or 96-well plate, followed by the diluted ABTS solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
-
Mushroom Tyrosinase Inhibition Assay
This colorimetric assay measures the inhibition of mushroom tyrosinase activity using L-DOPA as a substrate.
-
Reagents: Mushroom tyrosinase (e.g., 1000 U/mL in phosphate buffer, pH 6.8), L-DOPA (2.5 mM in phosphate buffer), test compounds (dissolved in DMSO or buffer), and a positive control (e.g., Kojic Acid).
-
Procedure:
-
In a 96-well plate, add 40 µL of the test compound solution at various concentrations.
-
Add 80 µL of phosphate buffer (pH 6.8).
-
Add 40 µL of the mushroom tyrosinase solution and pre-incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of the L-DOPA solution.
-
Monitor the formation of dopachrome (B613829) by measuring the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
The rate of reaction is determined from the linear portion of the absorbance versus time plot.
-
The percentage of tyrosinase inhibition is calculated as: Inhibition (%) = [(V_control - V_sample) / V_control] x 100, where V_control is the reaction rate without the inhibitor, and V_sample is the reaction rate with the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of this compound and its analogs.
Caption: Mechanism of free radical scavenging by this compound.
Caption: Inhibition of the melanogenesis pathway by THBP analogs.
Caption: General experimental workflow for SAR studies of THBP analogs.
Conclusion
This guide provides a framework for understanding the structure-activity relationship of this compound and its analogs as antioxidant and tyrosinase inhibitory agents. Based on established principles, it is predicted that the number and position of hydroxyl groups are the most critical factors influencing both activities. Specifically, a 3,4,5-trihydroxyphenyl moiety is anticipated to confer superior antioxidant properties, while a 2,4-dihydroxyphenyl moiety is expected to be optimal for tyrosinase inhibition. Further empirical studies involving the synthesis and biological evaluation of a focused library of THBP analogs are warranted to validate these predictions and to identify lead compounds for further development. The provided experimental protocols and conceptual diagrams serve as a valuable resource for researchers in this field.
References
- 1. Structure–Activity Relationship of the Tyrosinase Inhibitors Kuwanon G, Mulberrofuran G, and Albanol B from Morus Species: A Kinetics and Molecular Docking Study [mdpi.com]
- 2. Synthesis, Antimicrobial Activity, and Tyrosinase Inhibition by Multifunctional 3,4-Dihydroxy-Phenyl Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A systematic review of synthetic tyrosinase inhibitors and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiosemicarbazones with tyrosinase inhibitory activity - MedChemComm (RSC Publishing) [pubs.rsc.org]
A Comparative Cost-Benefit Analysis of 2,4,5-Trihydroxybutyrophenone in Commercial Applications
For researchers, scientists, and professionals in drug development and commercial applications requiring antioxidants, the selection of an appropriate agent is a critical decision involving a balance of efficacy, cost, and practicality. This guide provides a comparative analysis of 2,4,5-Trihydroxybutyrophenone (THBP) against common synthetic antioxidants: Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), and Tert-butylhydroquinone (TBHQ). While THBP has been approved as a food additive, it has not achieved significant commercial usage due to certain limitations.[1] This analysis explores the factors contributing to this, supported by available data.
Quantitative Data Summary
The following tables summarize the available quantitative data for THBP and its alternatives. A direct cost-benefit analysis is challenging due to the limited commercial availability and data for THBP. The price for THBP is based on laboratory-grade quantities and is likely not representative of industrial-scale pricing, which is unavailable. However, it serves as an indicator of potentially high production costs.
Table 1: Cost Comparison of Antioxidants
| Antioxidant | Chemical Formula | Molecular Weight ( g/mol ) | Indicative Price (USD/kg) | Notes |
| This compound (THBP) | C₁₀H₁₂O₄ | 196.20 | > $10,000 (Lab Grade) | Industrial pricing is not readily available. High laboratory chemical prices suggest potentially high manufacturing costs. |
| Butylated Hydroxyanisole (BHA) | C₁₁H₁₆O₂ | 180.24 | ~$4 - $15 (Industrial Grade) | Price varies by region and purity. |
| Butylated Hydroxytoluene (BHT) | C₁₅H₂₄O | 220.35 | ~$3 - $7 (Industrial Grade) | Generally the most cost-effective of the common synthetic antioxidants. |
| Tert-butylhydroquinone (TBHQ) | C₁₀H₁₄O₂ | 166.22 | ~$8 - $18 (Industrial Grade) | Price reflects its high efficacy in many applications. |
Table 2: Performance Comparison of Antioxidants
| Feature | This compound (THBP) | Butylated Hydroxyanisole (BHA) | Butylated Hydroxytoluene (BHT) | Tert-butylhydroquinone (TBHQ) |
| Antioxidant Efficacy | Effective in some applications, but data is limited. | Good | Good | Excellent, often considered the most effective of the three in various oils.[2][3] |
| Carry-Through in Frying/Baking | Poor; lacks carry-through into baked and fried foods.[1] | Moderate | Moderate | Excellent; maintains antioxidant activity at high temperatures.[3] |
| Discoloration | Prone to discoloration in the presence of iron salts.[1] | Generally low | Generally low | Can cause discoloration in the presence of iron, but often less than other phenols. |
| Solubility | Soluble in alcohol and propylene (B89431) glycol; very slightly soluble in water. | Soluble in fats and oils, insoluble in water. | Soluble in fats and oils, insoluble in water. | Soluble in fats and oils, slightly soluble in water. |
| Regulatory Status (US FDA) | Approved as a food additive (21 CFR 172.190).[1] | Generally Recognized as Safe (GRAS). | Generally Recognized as Safe (GRAS). | Approved as a food additive. |
Experimental Protocols
Detailed methodologies for key experiments cited in antioxidant research are provided below.
1. Determination of Antioxidant Activity by DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol
-
Test antioxidant compounds
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be kept in a dark bottle to prevent degradation.
-
Sample Preparation: Prepare a stock solution of the test antioxidant and the positive control in a suitable solvent (e.g., methanol). Create a series of dilutions from the stock solution.
-
Assay:
-
Add a fixed volume of the DPPH solution to each well of the 96-well plate.
-
Add a corresponding volume of the diluted sample or control to the wells.
-
For the blank, add the solvent used for the sample instead of the antioxidant solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the DPPH solution without the antioxidant.
-
A_sample is the absorbance of the DPPH solution with the antioxidant.
-
2. Determination of Oxidative Stability by the Rancimat Method
The Rancimat method is an accelerated oxidation test used to determine the induction period of fats and oils, which is an indicator of their oxidative stability.
-
Materials:
-
Rancimat instrument
-
Fat or oil sample
-
Test antioxidant compounds
-
Deionized water
-
-
Procedure:
-
Sample Preparation: Accurately weigh a specified amount of the fat or oil sample into the reaction vessel of the Rancimat. If testing an antioxidant, add a precise concentration of the antioxidant to the sample and mix thoroughly.
-
Instrument Setup:
-
Fill the measuring vessel with deionized water.
-
Set the temperature of the heating block (e.g., 110 °C) and the air flow rate (e.g., 20 L/h).
-
-
Measurement:
-
Place the reaction vessel in the heating block and start the measurement.
-
Air is bubbled through the sample, causing it to oxidize.
-
Volatile oxidation products are carried by the air stream into the measuring vessel containing deionized water.
-
The instrument continuously measures the conductivity of the water. A sharp increase in conductivity indicates the end of the induction period.
-
-
-
Data Analysis: The induction time is determined as the time until the rapid increase in conductivity. A longer induction time indicates greater oxidative stability. The performance of an antioxidant is evaluated by comparing the induction time of the sample with the antioxidant to a control sample without the antioxidant.
Signaling Pathways and Mechanisms
Free Radical Scavenging by Phenolic Antioxidants
The primary mechanism of action for phenolic antioxidants like THBP, BHA, BHT, and TBHQ is free radical scavenging. They donate a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it and terminating the oxidative chain reaction.
Caption: General mechanism of free radical scavenging by phenolic antioxidants.
Nrf2 Signaling Pathway Activation by TBHQ
TBHQ has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which is a cellular defense mechanism against oxidative stress.
Caption: Activation of the Nrf2 signaling pathway by TBHQ.
References
Meta-analysis of studies on the antioxidant efficacy of 2,4,5-Trihydroxybutyrophenone.
A Comparative Guide to the Antioxidant Efficacy of 2,4,5-Trihydroxybutyrophenone
Introduction
This compound (THBP) is a synthetic phenolic compound that has garnered interest for its potential antioxidant properties. This guide provides a comparative analysis of its antioxidant efficacy, drawing upon theoretical studies and contrasting it with established experimental data for well-known antioxidants. While a direct meta-analysis of experimental studies on THBP is not currently available, theoretical calculations provide strong evidence for its potent antioxidant activity, suggesting it may be comparable to recognized antioxidants like gallic acid.[1] This document is intended for researchers, scientists, and professionals in drug development seeking to understand the antioxidant potential of THBP.
Theoretical Antioxidant Efficacy of this compound
Theoretical investigations using density functional theory (DFT) have systematically explored the antioxidant nature of THBP.[1] These studies suggest that THBP's antioxidant behavior is primarily attributed to its phenolic hydroxyl (OH) groups. The principal mechanisms of antioxidant action, including Hydrogen Atom Transfer (HAT), Sequential Proton Loss Electron Transfer (SPLET), and Single Electron Transfer-Proton Transfer (SETPT), have been considered.[1] The calculated thermochemical parameters indicate that THBP is a potent antiradical molecule, with the free radical scavenging reaction likely occurring preferentially at the 5-OH and 4-OH positions of the butyrophenone (B1668137) structure.[1]
Comparative Analysis of Antioxidant Activity
To provide a practical context for the theoretical efficacy of THBP, the following table summarizes experimental data for several well-known antioxidants. The data is presented for two common in vitro antioxidant assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.
Table 1: Comparison of Antioxidant Activity of Selected Compounds
| Antioxidant | DPPH Assay (IC50, µg/mL) | ABTS Assay (TEAC) |
| This compound (THBP) | Theoretically High (Comparable to Gallic Acid)[1] | Theoretically High (Comparable to Gallic Acid)[1] |
| Gallic Acid | 1.03 ± 0.25[2] | - |
| Trolox | - | 1.00 (Standard) |
| Butylated Hydroxyanisole (BHA) | 3.5 (IC50, mg/mL)[3] | - |
| Butylated Hydroxytoluene (BHT) | 2.0 (IC50, mg/mL)[3] | - |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of the antioxidant required to scavenge 50% of the initial radicals. A lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) expresses the antioxidant capacity of a substance in terms of Trolox equivalents.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the DPPH and ABTS assays, which are commonly employed to evaluate antioxidant efficacy.
DPPH Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[4][5] The principle of this assay is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow. This reduction can be monitored by measuring the decrease in absorbance at a characteristic wavelength (typically around 517 nm).
General Protocol:
-
A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.
-
Various concentrations of the test compound (antioxidant) are prepared.
-
A fixed volume of the DPPH solution is added to the test compound solutions.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured using a spectrophotometer at approximately 517 nm.
-
A control is prepared containing the solvent and DPPH solution without the test compound.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[6] The ABTS•+ is generated by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate. The resulting blue-green radical cation has a characteristic absorbance spectrum. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is measured.
General Protocol:
-
The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at a specific wavelength (e.g., 734 nm).
-
Various concentrations of the test compound are prepared.
-
A fixed volume of the test compound solution is added to a fixed volume of the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a specified time (e.g., 6 minutes).
-
The absorbance is measured with a spectrophotometer at the specified wavelength.
-
A standard curve is prepared using Trolox, and the antioxidant capacity of the test compound is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Proposed Hydrogen Atom Transfer (HAT) mechanism of this compound.
References
- 1. Sequestering ability of butylated hydroxytoluene, propyl gallate, resveratrol, and vitamins C and E against ABTS, DPPH, and hydroxyl free radicals in chemical and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. researchgate.net [researchgate.net]
- 5. citeqbiologics.com [citeqbiologics.com]
- 6. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of 2,4,5-Trihydroxybutyrophenone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 2,4,5-Trihydroxybutyrophenone (THBP), a compound used as an antioxidant and food additive. While specific regulations may vary, the following steps are based on general best practices for handling phenolic and hazardous chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as a skin and eye irritant, may cause respiratory irritation, and can lead to skin sensitization.[1][2][3] Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene).[4] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[4] |
| Body Protection | Laboratory coat or chemical-resistant apron.[4] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood.[4][5] |
In case of exposure, follow these first aid measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[1][6]
-
Skin: Wash skin with soap and plenty of water. Remove contaminated clothing and seek medical attention if symptoms occur.[1][6]
-
Ingestion: If conscious, give water to drink and seek immediate medical attention.[6]
-
Inhalation: Move to fresh air and seek immediate medical attention.[6]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[4][5][7]
1. Waste Classification:
Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste according to the U.S. Environmental Protection Agency (EPA) guidelines (40 CFR Parts 261.3) and any applicable state and local regulations.[6] Given that this compound is a phenolic compound and an irritant, it should be treated as hazardous waste.
2. Segregation and Storage:
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[8][9][10]
-
Solid Waste:
-
Liquid Waste:
-
Incompatible Materials: Store this compound waste away from strong oxidants.[6][12] Keep acids and bases segregated.[8]
3. Container Management:
All waste containers must be:
-
In good condition with no leaks or cracks.[7]
-
Stored in a designated satellite accumulation area that is at or near the point of generation.[9][10][13]
-
Placed in secondary containment to prevent spills from reaching drains.[7][9]
4. Waste Accumulation and Disposal Request:
-
Laboratories can typically accumulate hazardous waste for up to 9-12 months, provided the volume does not exceed 55 gallons (or 1 quart for acutely toxic waste).[7][13]
-
Once the container is full or the accumulation time limit is approaching, a hazardous waste pickup must be requested from your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.[9][13][14]
Experimental Protocol for Spill Cleanup
Small spills of this compound can be managed by trained laboratory personnel.
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated. If the spill is large, evacuate the area and contact your institution's emergency response team.[12][14]
-
Don PPE: Wear the recommended PPE, including gloves, eye protection, and a lab coat.[4]
-
Containment: For liquid spills, absorb the material with vermiculite, dry sand, or another non-combustible absorbent material.[11][12][14] For solid spills, carefully sweep or shovel the material into a suitable container.[3] Minimize dust generation.[3]
-
Collection: Place all contaminated cleanup materials into a sealable container.[7][12]
-
Labeling: Label the container as "Hazardous Waste" with the chemical name.
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of the cleanup materials as hazardous waste.[7]
Below is a logical workflow for the proper disposal of this compound.
Caption: Workflow for this compound Disposal.
References
- 1. accustandard.com [accustandard.com]
- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. vumc.org [vumc.org]
- 10. danielshealth.com [danielshealth.com]
- 11. researchgate.net [researchgate.net]
- 12. nj.gov [nj.gov]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. ehs.berkeley.edu [ehs.berkeley.edu]
Essential Safety and Operational Guide for 2,4,5-Trihydroxybutyrophenone
This guide provides immediate and essential safety and logistical information for handling 2,4,5-Trihydroxybutyrophenone, a compound used as an antioxidant in various industrial applications.[1][2] The following procedures are critical for the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may lead to respiratory irritation.[3] It is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.
Summary of Recommended Personal Protective Equipment (PPE)
| Body Part | Equipment | Specifications |
| Eyes | Safety Glasses with Side Shields or Goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5] |
| Hands | Chemical-resistant Gloves | Wear appropriate protective gloves, such as nitrile or neoprene, to prevent skin exposure.[4][5] |
| Body | Laboratory Coat | A standard laboratory coat should be worn to protect against splashes and spills.[4][5] |
| Respiratory | Fume Hood or Respirator | Use only in a well-ventilated area or under a chemical fume hood.[4] If ventilation is inadequate, a NIOSH-approved respirator is necessary.[4][6] |
Safe Handling and Storage Protocols
Adherence to proper handling and storage protocols is essential for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling Procedures:
-
Avoid all direct contact with the skin, eyes, and clothing.[4]
-
Do not ingest or inhale the substance.[4]
-
Ensure thorough washing of hands and any exposed skin after handling.[4]
-
Use in a well-ventilated area, preferably within a chemical fume hood, to control airborne levels.[4]
-
Remove and wash contaminated clothing before reuse.[4]
Storage Procedures:
-
Store in a cool, dry, and well-ventilated place.[4]
-
Keep the container tightly closed when not in use.[4]
-
Avoid storage with incompatible materials, such as strong oxidants.[4]
Emergency and First Aid Measures
Immediate and appropriate first aid is crucial in the event of accidental exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |
| Skin Contact | Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention.[4] |
| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do NOT induce vomiting. Seek immediate medical attention.[4] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4] |
Spill and Disposal Management
Proper management of spills and waste is critical to prevent environmental contamination and ensure safety.
Spill Cleanup:
-
For small spills, dampen the solid material with alcohol and transfer it to a suitable container for disposal.[7]
-
Use absorbent paper dampened with alcohol to clean up any remaining material.[7]
-
Seal all contaminated materials in a vapor-tight plastic bag for disposal.[7]
-
Ensure adequate ventilation during cleanup.
Waste Disposal:
-
Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3.[4]
-
Consult state and local hazardous waste regulations to ensure complete and accurate classification and disposal.[4]
-
Dispose of the substance and its container in accordance with local, regional, national, and international regulations.
Operational Workflow for Handling this compound
The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. 2',4',5'-Trihydroxybutyrophenone Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. 2',4',5'-Trihydroxybutyrophenone | 1421-63-2 [chemicalbook.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. benchchem.com [benchchem.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. Trihydroxybutyrophenone | C10H12O4 | CID 129630809 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
